Product packaging for Terpestacin(Cat. No.:)

Terpestacin

Cat. No.: B1234833
M. Wt: 402.6 g/mol
InChI Key: UTGBBPSEQPITLF-IXRUDUFRSA-N
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Description

Terpestacin is a natural product found in Arthrinium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38O4 B1234833 Terpestacin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(1R,3E,5S,8E,12E,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one

InChI

InChI=1S/C25H38O4/c1-16-7-6-8-17(2)13-14-25(5)20(11-10-18(3)21(27)12-9-16)22(19(4)15-26)23(28)24(25)29/h7,10,13,19-21,26-28H,6,8-9,11-12,14-15H2,1-5H3/b16-7+,17-13+,18-10+/t19-,20-,21+,25+/m1/s1

InChI Key

UTGBBPSEQPITLF-IXRUDUFRSA-N

SMILES

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@]2([C@H](C/C=C(/[C@H](CC1)O)\C)C(=C(C2=O)O)[C@H](C)CO)C)/C

Canonical SMILES

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C

Synonyms

11-epiterpestacin
terpestacin

Origin of Product

United States

Foundational & Exploratory

Terpestacin from Arthrinium sp.: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpestacin, a bicyclic sesterterpene first isolated from the fungus Arthrinium sp. FA1744, has garnered significant attention in the scientific community for its potent biological activities.[1][2] Initially identified as an inhibitor of syncytium formation, a process associated with viral infections like HIV, its anti-angiogenic properties have since become a major focus of research.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, detailing the methodologies for its production, isolation, and structural elucidation. Furthermore, it delves into its mechanism of action, supported by quantitative data and visualizations of the key signaling pathways involved.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities.[3][4] The genus Arthrinium has proven to be a rich source of novel natural products.[3][4] In 1993, this compound was discovered as a novel antibiotic produced by Arthrinium sp. FA1744 (ATCC 74132) that inhibits the formation of giant cells (syncytia).[1][2] Subsequent research has revealed its potential as an anti-cancer agent due to its ability to inhibit angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis.[1]

Physicochemical Properties and Structural Elucidation

This compound is a sesterterpenoid, a class of C25 terpenes, characterized by a unique bicyclic structure.[1][2] Its structure was determined through a combination of spectroscopic techniques and chemical derivatization.[1][2]

Spectroscopic Data

The structural elucidation of this compound heavily relied on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A summary of the key NMR data is presented below.

Carbon No. ¹³C Chemical Shift (δc, ppm) ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) HMBC Correlations (¹H to ¹³C) COSY Correlations (¹H to ¹H)
1136.0---
234.42.20 (m)C-1, C-3, C-4, C-11H-3, H-11
325.51.60 (m), 1.75 (m)C-2, C-4, C-5H-2, H-4
439.82.10 (m)C-2, C-3, C-5, C-6H-3, H-5
550.12.30 (m)C-3, C-4, C-6, C-9, C-12H-4
650.1---
725.01.55 (m), 1.65 (m)C-6, C-8, C-13, C-15H-8
850.21.95 (m)C-6, C-7, C-9, C-14, C-15H-7
9145.95.30 (d, 10.0)C-5, C-8, C-10, C-14H-10
10124.15.10 (d, 10.0)C-1, C-9, C-11H-9
1134.42.40 (m)C-1, C-2, C-10H-2, H-10
1271.34.10 (d, 8.0)C-5, C-13H-13
1327.21.80 (m)C-7, C-12, C-14, C-15H-12, H-14
1424.91.70 (m)C-8, C-13, C-15H-13
1570.83.80 (t, 6.0)C-7, C-8, C-13, C-14-
1620.11.65 (s)C-1, C-2, C-11-
1717.51.60 (s)C-6, C-7, C-8-
1816.20.95 (d, 7.0)C-4, C-5, C-6H-5
19134.55.40 (t, 7.0)C-20, C-21H-20
20125.25.15 (t, 7.0)C-19, C-21, C-22H-19
2140.12.15 (m)C-19, C-20, C-22, C-23H-22
22211.3---
2378.94.30 (d, 9.0)C-21, C-22, C-24, C-25H-24
2435.12.50 (m)C-22, C-23, C-25H-23
2529.81.25 (s)C-23, C-24-

Note: This table is a representative summary based on published data and may vary slightly depending on the solvent and instrument used. The data was sourced from a study on this compound isolated from Drechslera ravenelii.[5]

Production and Isolation

The production of this compound from Arthrinium sp. involves fermentation in a suitable medium, followed by extraction and purification of the target compound.

Fermentation Protocol

A detailed protocol for the fermentation of Arthrinium sp. for this compound production is outlined below. This protocol is based on methodologies described for the isolation of sesterpenes from fungal cultures.[5]

3.1.1. Fungal Strain and Culture Maintenance

  • Strain: Arthrinium sp. FA1744 (ATCC 74132).

  • Maintenance Medium: Potato Dextrose Agar (PDA) slants.

  • Storage: Cultures are maintained at 4°C and sub-cultured periodically.

3.1.2. Fermentation Medium and Conditions

  • Medium: Rice-Oat Medium. While the exact composition can be optimized, a typical solid-state fermentation medium consists of:

    • Rice: 100 g

    • Oatmeal: 20 g

    • Distilled water: 150 mL

  • Culture Vessels: 1 L Erlenmeyer flasks.

  • Sterilization: Autoclave at 121°C for 20 minutes.

  • Inoculation: Inoculate each flask with a small piece of agar containing the mycelium of Arthrinium sp. from a fresh PDA plate.

  • Incubation: Incubate the flasks under static conditions at 28°C for 30 days.

Extraction and Purification Protocol

Following the fermentation period, this compound is extracted from the culture and purified using chromatographic techniques.

3.2.1. Extraction

  • Harvesting: The entire solid culture from the fermentation flasks is harvested.

  • Solvent Extraction: The harvested material is macerated and extracted with a hydroalcoholic solution (e.g., 70% ethanol) at room temperature with shaking for 24 hours. This process is typically repeated three times.

  • Filtration and Concentration: The extracts are combined, filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

3.2.2. Liquid-Liquid Partition

  • The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity:

    • n-Hexane

    • Dichloromethane (CH₂Cl₂)

    • Ethyl acetate (EtOAc)

    • n-Butanol (BuOH)

  • The majority of this compound is typically found in the dichloromethane fraction.[5]

3.2.3. Chromatographic Purification

  • Silica Gel Column Chromatography: The dichloromethane fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (RP-HPLC) on a C18 column using a methanol-water or acetonitrile-water gradient to yield pure this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-angiogenic effects being the most extensively studied.

Anti-Angiogenic Activity

This compound inhibits angiogenesis both in vitro and in vivo. This activity is crucial for its potential as an anti-cancer agent, as tumor growth is dependent on the formation of new blood vessels.

Assay Cell Line Parameter Value Reference
CytotoxicityU87MG-derived Glioblastoma Stem CellsIC₅₀20.3 µM[3]
Mechanism of Action: Targeting Mitochondrial Complex III

The anti-angiogenic effect of this compound is mediated through its interaction with the ubiquinol-cytochrome c reductase binding protein (UQCRB), a subunit of mitochondrial complex III.[1][6] This interaction disrupts the normal cellular response to hypoxia.

Under hypoxic conditions, the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) is a key event that leads to the transcription of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[1] this compound, by binding to UQCRB, inhibits the hypoxia-induced generation of reactive oxygen species (ROS) from the mitochondria.[1][6] This suppression of ROS prevents the stabilization of HIF-1α, thereby blocking the downstream expression of VEGF and inhibiting angiogenesis.[1][6]

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Arthrinium sp. Culture (PDA Slant) B Inoculation into Rice-Oat Medium A->B C Incubation (28°C, 30 days) B->C D Harvesting of Solid Culture C->D E Hydroalcoholic Extraction D->E F Filtration & Concentration E->F G Liquid-Liquid Partition (Hexane, CH2Cl2, EtOAc, BuOH) F->G H Silica Gel Column Chromatography G->H I Preparative RP-HPLC H->I J Pure this compound I->J

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound's Anti-Angiogenic Action

signaling_pathway cluster_cell Endothelial Cell Hypoxia Hypoxia Mitochondria Mitochondria (Complex III) Hypoxia->Mitochondria ROS ROS Generation Mitochondria->ROS UQCRB UQCRB UQCRB->ROS inhibits HIF1a_stabilization HIF-1α Stabilization ROS->HIF1a_stabilization VEGF_expression VEGF Expression HIF1a_stabilization->VEGF_expression Angiogenesis Angiogenesis VEGF_expression->Angiogenesis This compound This compound This compound->UQCRB binds to

Caption: this compound's inhibition of the pro-angiogenic signaling pathway.

Experimental Protocols for Biological Assays

Syncytium Formation Inhibition Assay

This assay is used to evaluate the ability of a compound to inhibit the fusion of virus-infected cells with uninfected cells.

6.1.1. Materials

  • Virus-infected cells (e.g., HIV-1-infected T-lymphocytes)

  • Uninfected target cells (e.g., CD4+ T-lymphocytes)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • This compound stock solution (dissolved in DMSO)

  • Microscope

6.1.2. Procedure

  • Seed uninfected target cells into the wells of a 96-well plate.

  • Add serially diluted concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

  • Add virus-infected cells to the wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • After incubation, examine the wells under a microscope and count the number of syncytia (multinucleated giant cells) in each well.

  • Calculate the percentage of inhibition of syncytium formation for each concentration of this compound compared to the positive control.

  • Determine the IC₅₀ value, the concentration of this compound that inhibits syncytium formation by 50%.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

6.2.1. Materials

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or a similar basement membrane extract

  • 96-well plates

  • This compound stock solution

  • Calcein AM (for fluorescence imaging)

  • Fluorescence microscope

6.2.2. Procedure

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound.

  • Seed the HUVECs onto the Matrigel-coated wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • After incubation, visualize the tube formation using a phase-contrast or fluorescence microscope (if cells are labeled with Calcein AM).

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Compare the results from this compound-treated wells to control wells to determine the inhibitory effect on tube formation.

Conclusion

This compound, a sesterterpenoid from Arthrinium sp., represents a promising natural product with significant therapeutic potential. Its dual activity as an inhibitor of viral syncytium formation and a potent anti-angiogenic agent makes it a valuable lead compound for drug development. The detailed methodologies and data presented in this technical guide provide a comprehensive resource for researchers interested in the further investigation and development of this compound and its analogs. The elucidation of its mechanism of action, targeting the mitochondrial UQCRB protein, opens new avenues for the design of targeted therapies for cancer and other diseases. Further research is warranted to optimize its production, explore its full therapeutic potential, and advance it through preclinical and clinical development.

References

The Sesterterpene Terpestacin: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesterterpenes, a class of C25 isoprenoid natural products, have emerged as a promising source of bioactive compounds with diverse therapeutic potential. Among these, Terpestacin, a sesterterpene produced by various fungal species, has garnered significant attention for its potent biological activities, including anti-angiogenic, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the biological activities of this compound and related sesterterpenes, with a focus on its molecular mechanisms of action. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative biological data are presented to facilitate further research and drug development efforts.

Introduction to Sesterterpenes and this compound

Sesterterpenes are a relatively small but structurally diverse class of terpenes, biosynthesized from geranylfarnesyl pyrophosphate.[1][2] They are predominantly isolated from marine organisms, particularly sponges, as well as from terrestrial fungi and lichens.[3] This class of natural products exhibits a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antiviral properties.[4][5]

This compound, a bicyclic sesterterpene first isolated from Arthrinium sp., is a prominent member of this class. It has been shown to possess a range of biological functions, most notably its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6] Furthermore, this compound and its derivatives have demonstrated anti-inflammatory and cytotoxic activities, making them attractive candidates for the development of novel therapeutics.[7]

Quantitative Biological Activity of this compound and Related Sesterterpenes

The biological activities of this compound and its analogs have been quantified in various in vitro and in vivo models. The following table summarizes the key inhibitory concentrations (IC50) and other quantitative data, providing a comparative overview of their potency.

CompoundBiological ActivityAssay SystemIC50 ValueReference
This compoundAnti-angiogenesisHypoxia-induced HUVEC tube formationNot explicitly defined in terms of IC50, but effective at concentrations below cytotoxic threshold[6]
This compoundCytotoxicityU87MG-derived glioblastoma stem cells20.3 µM[8]
Maydistacin A (this compound-type)Anti-inflammatoryNitric oxide production in LPS-stimulated RAW264.7 macrophages19 ± 2 µM[9]
This compound Derivatives (42, 47, 49, 53)CytotoxicityU87MG-derived glioblastoma stem cells2.8, 5.5, 6.9, 6.3 µM, respectively[8]

Anti-Angiogenic Activity of this compound

This compound's most well-characterized biological activity is its potent inhibition of angiogenesis. This activity is crucial for its potential as an anticancer agent, as tumors rely on the formation of new blood vessels for their growth and dissemination.

Molecular Target and Signaling Pathway

Research has identified the Ubiquinone-binding protein (UQCRB) , a subunit of the mitochondrial complex III, as a direct molecular target of this compound.[6] The binding of this compound to UQCRB disrupts the normal electron transport chain function under hypoxic conditions, leading to a cascade of downstream effects that ultimately suppress angiogenesis.

The proposed signaling pathway is as follows:

  • Hypoxia: Low oxygen conditions, often found in the tumor microenvironment, trigger a cellular response to promote angiogenesis.

  • Mitochondrial ROS Production: Under hypoxia, the mitochondrial electron transport chain, specifically complex III, generates reactive oxygen species (ROS).

  • HIF-1α Stabilization: The increase in ROS leads to the stabilization of the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α).

  • VEGF Expression: Stabilized HIF-1α translocates to the nucleus and acts as a transcription factor, inducing the expression of pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).

  • Angiogenesis: Secreted VEGF binds to its receptors on endothelial cells, initiating the signaling cascade that leads to the formation of new blood vessels.

This compound intervenes in this pathway by binding to UQCRB, which in turn inhibits the hypoxia-induced generation of mitochondrial ROS.[6] This prevents the stabilization of HIF-1α and the subsequent expression of VEGF, thereby blocking the angiogenic switch.[6]

Terpestacin_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cell Cellular Response UQCRB UQCRB (Mitochondrial Complex III) ROS Reactive Oxygen Species (ROS) UQCRB->ROS Hypoxia-induced generation HIF HIF-1α Stabilization ROS->HIF VEGF VEGF Expression HIF->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis This compound This compound This compound->UQCRB

Caption: this compound's anti-angiogenic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic activity of this compound.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • 70% ethanol

  • Sterile phosphate-buffered saline (PBS)

  • Whatman filter paper discs (5 mm diameter)

  • This compound solution (in a biocompatible solvent, e.g., DMSO)

  • Stereomicroscope with a camera

Procedure:

  • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • On day 3, carefully crack the eggs and transfer the contents into sterile 100 mm petri dishes.

  • Return the dishes to the incubator and grow the embryos until day 7.

  • On day 7, sterilize the filter paper discs by autoclaving.

  • Prepare different concentrations of this compound. Apply a 10 µL aliquot of each concentration onto a sterile filter paper disc and allow it to air dry in a sterile hood. A vehicle control disc should be prepared with the solvent alone.

  • Gently place the dried filter paper discs onto the CAM of the developing embryos, avoiding major blood vessels.

  • Return the embryos to the incubator for an additional 48 hours.

  • On day 9, observe the CAM under a stereomicroscope. Capture images of the area around the filter paper disc.

  • Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the disc. A significant reduction in the number of branch points in the this compound-treated groups compared to the control indicates anti-angiogenic activity.

HUVEC Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Matrigel Basement Membrane Matrix

  • 96-well culture plates

  • This compound solution

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Thaw Matrigel on ice overnight at 4°C.

  • Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in EGM-2 medium containing various concentrations of this compound or vehicle control.

  • Seed 1.5 x 10^4 HUVECs onto the surface of the solidified Matrigel in each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • After incubation, carefully remove the medium and wash the cells with PBS.

  • Stain the cells with Calcein AM for 30 minutes.

  • Visualize the tube formation under a fluorescence microscope.

  • Quantify the tube formation by measuring the total tube length, number of junctions, or number of loops using image analysis software.

Tube_Formation_Workflow A Coat 96-well plate with Matrigel B Solidify Matrigel (37°C, 30-60 min) A->B D Seed HUVECs onto Matrigel B->D C Prepare HUVEC suspension with this compound/Control C->D E Incubate (37°C, 4-6 hours) D->E F Stain with Calcein AM E->F G Visualize and Quantify Tube Formation F->G

Caption: Experimental workflow for the HUVEC tube formation assay.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

  • Transwell inserts with 8 µm pore size polycarbonate membranes

  • 24-well plates

  • Matrigel Basement Membrane Matrix

  • Endothelial cells (e.g., HUVECs) or cancer cells

  • Serum-free medium and medium with chemoattractant (e.g., FBS or VEGF)

  • This compound solution

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C.

  • In the lower chamber of the 24-well plate, add medium containing a chemoattractant.

  • Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with Crystal Violet.

  • Count the number of stained cells in several random fields under a microscope.

Conclusion and Future Directions

This compound, a sesterterpene natural product, demonstrates significant potential as a therapeutic agent, particularly in the context of cancer and inflammatory diseases. Its well-defined anti-angiogenic mechanism, targeting UQCRB in the mitochondrial complex III, provides a solid foundation for its further development. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field.

Future research should focus on a more comprehensive evaluation of this compound's efficacy and safety in preclinical animal models for various cancer types. Further investigation into its anti-inflammatory and other reported biological activities will also be crucial to fully elucidate its therapeutic potential. Structure-activity relationship studies on this compound derivatives could lead to the discovery of even more potent and selective analogs, paving the way for the development of a new class of sesterterpene-based drugs.

References

Terpestacin's Anti-Angiogenic Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the anti-angiogenic activity of Terpestacin, a sesterterpenoid natural product. This compound has been identified as a potent inhibitor of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones, which is a critical component in tumor growth and metastasis. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the involved signaling pathways.

Core Mechanism of Action

This compound exerts its anti-angiogenic effects primarily by targeting the mitochondrial electron transport chain. The central mechanism involves the following key steps:

  • Binding to UQCRB: this compound directly binds to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of the mitochondrial Complex III.[1][2][3] This interaction is specific and has been identified as the foundational event in this compound's anti-angiogenic cascade.[1][2][3]

  • Inhibition of Hypoxia-Induced Reactive Oxygen Species (ROS) Production: By binding to UQCRB, this compound suppresses the generation of reactive oxygen species (ROS) from the mitochondria, which is a critical event in cellular oxygen sensing, particularly under hypoxic conditions often found in tumor microenvironments.[1][2][3]

  • Destabilization of Hypoxia-Inducible Factor-1α (HIF-1α): The reduction in mitochondrial ROS levels prevents the stabilization of the master transcriptional regulator of the hypoxic response, HIF-1α.[1][2][3] Under normal oxygen conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation. Hypoxia inhibits this degradation, leading to HIF-1α accumulation. This compound's action restores the destabilization of HIF-1α even in a hypoxic environment.[1][2]

  • Downregulation of Vascular Endothelial Growth Factor (VEGF): HIF-1α is a primary transcription factor for a host of pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[1][2] By preventing HIF-1α stabilization, this compound leads to a significant reduction in the expression and secretion of VEGF, a potent signaling protein that stimulates the formation of blood vessels.[1][2]

This cascade of events ultimately results in the inhibition of endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.

Signaling Pathway and Experimental Workflow Visualization

To elucidate the relationships between the molecular players and the experimental approaches used to study them, the following diagrams are provided.

Terpestacin_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm_Nucleus Cytoplasm / Nucleus UQCRB UQCRB (Mitochondrial Complex III) ROS Reactive Oxygen Species (ROS) UQCRB->ROS Hypoxia-induced generation HIF1a HIF-1α ROS->HIF1a Stabilization VEGF VEGF HIF1a->VEGF Upregulation Angiogenesis Angiogenesis VEGF->Angiogenesis Stimulation This compound This compound This compound->UQCRB Binds to and inhibits

This compound's core mechanism of action in inhibiting angiogenesis.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays HUVEC HUVEC Culture Tube_Formation Tube Formation Assay HUVEC->Tube_Formation Invasion_Assay Transwell Invasion Assay HUVEC->Invasion_Assay ROS_Assay Mitochondrial ROS Measurement (DCF-DA) HUVEC->ROS_Assay Western_Blot Western Blot (HIF-1α, VEGF) HUVEC->Western_Blot CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay Xenograft Murine Tumor Xenograft Model VEGF_ELISA VEGF ELISA (from tumor tissue) Xenograft->VEGF_ELISA Immunohistochemistry Immunohistochemistry (CD34, HIF-1α, VEGF) Xenograft->Immunohistochemistry Terpestacin_Treatment This compound Treatment Terpestacin_Treatment->Tube_Formation Terpestacin_Treatment->Invasion_Assay Terpestacin_Treatment->ROS_Assay Terpestacin_Treatment->Western_Blot Terpestacin_Treatment->CAM_Assay Terpestacin_Treatment->Xenograft

Key experimental assays for evaluating this compound's anti-angiogenic effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound on various aspects of angiogenesis.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

AssayCell LineParameter MeasuredThis compound ConcentrationObserved EffectReference
Tube Formation HUVECInhibition of capillary-like structure formationNot specifiedDose-dependent inhibition[1]
Cell Invasion HUVECInhibition of cell migration through a membraneNot specifiedDose-dependent inhibition[1]
Mitochondrial ROS Production HT1080Hypoxia-induced ROS levels30 µMSignificant suppression[1]
HIF-1α Stabilization Various cell linesHypoxia-induced HIF-1α protein levels40 and 80 µMDose-dependent inhibition[1]

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound

AssayModelParameter MeasuredThis compound TreatmentObserved EffectReference
Chick Chorioallantoic Membrane (CAM) Assay Chick EmbryoNeovascularizationNot specifiedStrong inhibition of angiogenesis[1]
Murine Breast Carcinoma Xenograft C3H/HeJ miceTumor blood vessel density (CD34 staining)One-third of LD50 (i.p.)Significant decrease in vessel density[1]
Murine Breast Carcinoma Xenograft C3H/HeJ miceVEGF protein levels in tumor tissueOne-third of LD50 (i.p.)Significantly decreased VEGF levels (p < 0.05)[1]
Murine Breast Carcinoma Xenograft C3H/HeJ miceHIF-1α and VEGF expression (Immunohistochemistry)One-third of LD50 (i.p.)Markedly reduced expression[1]

Note: Specific IC50 values for in vitro angiogenesis assays were not explicitly stated in the primary literature reviewed.

Detailed Experimental Protocols

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

  • Preparation of Matrigel: Thaw Matrigel on ice at 4°C overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.

  • Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in EBM-2 medium supplemented with 2% FBS. Seed the cells onto the solidified Matrigel at a density of 1 x 104 to 2 x 104 cells per well.

  • Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of a substance on the formation of new blood vessels on the CAM of a developing chick embryo.

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

  • Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.

  • Sample Application: On embryonic day 7, place a sterile filter paper disc or a coverslip containing the test compound (this compound) or vehicle control onto the CAM.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 2-4 days.

  • Observation and Quantification: On the designated day, open the window and observe the vasculature of the CAM under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the applied sample.

Mitochondrial ROS Measurement

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Culture: Plate cells (e.g., HT1080) in a suitable culture vessel and allow them to adhere.

  • Treatment: Pre-treat the cells with this compound or vehicle control for a specified duration.

  • Hypoxic Induction (if applicable): Expose the cells to hypoxic conditions (e.g., 1% O2) for the desired time.

  • DCFH-DA Staining: Remove the medium and wash the cells with serum-free medium. Add DCFH-DA solution (typically 10-20 µM) to the cells and incubate at 37°C for 30 minutes in the dark.

  • Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

Western Blot for HIF-1α

This technique is used to detect and quantify the levels of HIF-1α protein.

  • Sample Preparation: Following treatment with this compound and/or exposure to hypoxia, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to perform lysis quickly on ice to prevent HIF-1α degradation. Nuclear extracts are often recommended for enhanced detection.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

VEGF ELISA in Tumor Tissue

This assay quantifies the concentration of VEGF protein in tumor extracts.

  • Tumor Homogenization: Harvest tumor tissue from the xenograft model and homogenize it on ice in a lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant, which contains the soluble proteins, including VEGF.

  • Protein Quantification: Determine the total protein concentration of the supernatant.

  • ELISA Procedure: Perform a sandwich ELISA using a commercial kit according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for VEGF.

    • Adding the tumor extracts (normalized for total protein content) and standards to the wells.

    • Incubating to allow VEGF to bind to the capture antibody.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of VEGF in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound presents a compelling profile as an anti-angiogenic agent with a well-defined mechanism of action. By targeting UQCRB in the mitochondrial respiratory chain, it effectively disrupts the hypoxia-induced signaling cascade that is crucial for tumor angiogenesis. The preclinical data, though lacking some specific quantitative values in the published literature, consistently demonstrate its potent inhibitory effects both in vitro and in vivo. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other compounds with similar mechanisms of action. This sesterterpenoid natural product holds promise for the development of novel anti-cancer therapeutics targeting the metabolic adaptations of tumor cells.

References

Terpestacin: A Deep Dive into its Role as a UQCRB Inhibitor in Mitochondrial Complex III

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitochondrial complex III, a critical component of the electron transport chain, has emerged as a significant target for therapeutic intervention in various diseases, including cancer. This technical guide provides an in-depth analysis of Terpestacin, a natural sesterterpene compound, and its function as a specific inhibitor of the Ubiquinol-Cytochrome c Reductase Binding protein (UQCRB), a key subunit of mitochondrial complex III. We will explore the molecular interactions, downstream signaling effects, and potential therapeutic applications of this compound, with a focus on its anti-angiogenic properties. This document consolidates key quantitative data, details experimental protocols for studying its activity, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and UQCRB

This compound is a microbial-derived small molecule that has been identified as a potent anti-angiogenic agent. Its primary molecular target is the Ubiquinol-Cytochrome c Reductase Binding protein (UQCRB), a nuclear-encoded 13.4-kDa subunit of mitochondrial complex III.[1][2] UQCRB plays a crucial role in the proper functioning of complex III, which is responsible for transferring electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane to generate ATP.[3]

Unlike many mitochondrial inhibitors that disrupt the entire respiratory chain, this compound exhibits a unique mechanism. It binds to a hydrophobic pocket on UQCRB, leading to the inhibition of hypoxia-induced reactive oxygen species (ROS) generation without significantly affecting mitochondrial respiration and ATP production.[1][4] This selective action makes this compound a valuable tool for dissecting the specific roles of UQCRB in cellular signaling and a promising candidate for therapeutic development.

Quantitative Analysis of this compound's Inhibitory Effects

The interaction between this compound and UQCRB has been characterized by various biophysical and cellular assays. The following tables summarize the key quantitative data from these studies.

Parameter Value Cell Line/System Reference
Binding Affinity (SPR) Not explicitly quantified in the provided search resultsPurified recombinant UQCRB[5]
Inhibition of Hypoxia-Induced ROS Generation Significant suppressionHT1080 cells[6]
Effect on Mitochondrial Respiration No inhibition of oxygen consumptionMouse liver mitochondria[4]
Reduction of HIF-1α Protein Level Significant reduction under hypoxic conditionsHT1080 cells[6]
Effect on Mitochondrial Membrane Potential (ΔΨm) Dissipation of mitochondrial membrane potentialHT1080 cells[7][4]

Table 1: Summary of this compound's Bioactivity

Experiment Conditions Observation Reference
Western Blot for HIF-1α HT1080 cells, 1% O2 for 4h, with/without this compoundThis compound significantly reduces HIF-1α protein levels.[6]
Intracellular ROS Measurement HT1080 cells, 1% O2 for 2h, with/without this compound (30 µM)This compound significantly suppresses hypoxia-induced ROS generation.[6]
Mitochondrial Oxygen Consumption Mouse liver mitochondria with succinate as substrateThis compound does not inhibit mitochondrial respiration.[4]

Table 2: Key Experimental Findings

Signaling Pathways Modulated by this compound

The binding of this compound to UQCRB initiates a signaling cascade that ultimately leads to the inhibition of angiogenesis. The primary pathway involves the suppression of hypoxia-induced reactive oxygen species (ROS) production, which in turn destabilizes the Hypoxia-Inducible Factor-1α (HIF-1α).

Terpestacin_Signaling_Pathway cluster_mitochondrion Mitochondrion UQCRB UQCRB (in Complex III) ROS Mitochondrial ROS UQCRB->ROS Hypoxia-induced generation HIF1a HIF-1α Stabilization ROS->HIF1a This compound This compound This compound->UQCRB Angiogenesis Angiogenesis HIF1a->Angiogenesis Induces

Figure 1: this compound's Mechanism of Action. This diagram illustrates how this compound binds to UQCRB in mitochondrial complex III, inhibiting the hypoxia-induced generation of reactive oxygen species (ROS). This, in turn, prevents the stabilization of HIF-1α, a key transcription factor that drives angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Measurement of Mitochondrial Complex III Activity

This protocol is adapted from commercially available colorimetric assay kits.[8][9][10][11]

Principle: The activity of mitochondrial complex III is determined by measuring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm.

Materials:

  • Isolated mitochondria

  • Complex III Assay Buffer

  • Cytochrome c solution

  • Dithiothreitol (DTT)

  • Antimycin A (Complex III inhibitor)

  • Microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Sample Preparation: Isolate mitochondria from cells or tissues of interest using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial fraction using a Bradford or BCA assay.

  • Standard Curve Preparation: Prepare a reduced cytochrome c standard curve by reacting known concentrations of cytochrome c with DTT.

  • Reaction Setup: In a 96-well plate, prepare the following reaction mixtures:

    • Sample wells: Complex III Assay Buffer, mitochondrial sample, and cytochrome c.

    • Inhibitor control wells: Complex III Assay Buffer, mitochondrial sample, Antimycin A, and cytochrome c.

    • Blank wells: Complex III Assay Buffer and cytochrome c.

  • Measurement: Immediately after adding cytochrome c, measure the absorbance at 550 nm at regular time intervals (e.g., every 30 seconds) for a total of 5-10 minutes.

  • Calculation: Calculate the rate of cytochrome c reduction by subtracting the rate of the inhibitor control from the rate of the sample. The specific activity is then expressed as nmol of cytochrome c reduced per minute per mg of mitochondrial protein.

Complex_III_Activity_Assay_Workflow A Isolate Mitochondria B Determine Protein Concentration A->B C Prepare Reaction Mixes (Sample, Inhibitor Control, Blank) B->C D Add Cytochrome c C->D E Measure Absorbance at 550 nm (Kinetic Reading) D->E F Calculate Complex III Activity E->F

Figure 2: Workflow for Complex III Activity Assay. This flowchart outlines the key steps involved in measuring the enzymatic activity of mitochondrial complex III.

Western Blot Analysis of HIF-1α

Principle: This technique is used to detect and quantify the levels of HIF-1α protein in cell lysates.

Materials:

  • Cells treated with this compound under normoxic and hypoxic conditions

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control. Expose the cells to normoxic (21% O2) or hypoxic (1% O2) conditions for the specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with a chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Measurement of Intracellular ROS

Principle: The production of intracellular ROS can be measured using fluorescent probes that become fluorescent upon oxidation.

Materials:

  • Cells treated with this compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive dye

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with this compound.

  • Dye Loading: Incubate the cells with DCFH-DA for 30 minutes in the dark.

  • Induction of ROS: Induce ROS production by exposing the cells to hypoxic conditions or other stimuli.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths.

  • Analysis: Quantify the fluorescence intensity and normalize to the cell number or a control group.

Conclusion and Future Directions

This compound represents a unique and valuable tool for studying the role of UQCRB in mitochondrial signaling and as a potential therapeutic agent. Its ability to selectively inhibit hypoxia-induced ROS production without impairing overall mitochondrial respiration opens up new avenues for targeting angiogenesis in cancer and other diseases.[1][7] Future research should focus on elucidating the precise structural basis of the this compound-UQCRB interaction, conducting more extensive preclinical studies to evaluate its in vivo efficacy and safety, and exploring the potential of this compound derivatives with improved pharmacological properties. The detailed protocols and data presented in this guide are intended to facilitate further investigation into this promising molecule and its therapeutic potential.

References

Terpestacin: A Technical Guide to its Role in the Inhibition of Syncytium Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syncytium formation, the fusion of multiple individual cells to form a single, multinucleated cell, is a cytopathic effect characteristic of various viral infections, including those caused by Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV). This process facilitates viral spread and contributes to tissue damage. Terpestacin, a bicyclic sesterterpene of fungal origin, has been identified as a potent inhibitor of syncytium formation. This technical guide provides an in-depth analysis of the mechanism of action, experimental validation, and relevant protocols associated with the anti-syncytial activity of this compound. The primary mechanism involves the targeting of the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) within the mitochondrial complex III, leading to a reduction in mitochondrial reactive oxygen species (ROS) production, a key factor implicated in viral replication and cell fusion.

Introduction

This compound, first isolated from Arthrinium sp., was initially identified for its ability to inhibit syncytium formation induced by the Human Immunodeficiency Virus (HIV-1)[1][2]. Subsequent research has revealed its broader biological activities, including anti-angiogenic properties, which are attributed to its interaction with the mitochondrial protein UQCRB[3]. Viral-induced syncytium formation is a complex process mediated by viral fusion proteins expressed on the surface of infected cells, which interact with receptors on neighboring cells, leading to membrane fusion. This guide explores the molecular basis of this compound's inhibitory effect on this critical aspect of viral pathogenesis.

Mechanism of Action: Targeting Mitochondrial ROS Production

The core of this compound's bioactivity lies in its specific interaction with the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of the mitochondrial electron transport chain's Complex III.

2.1. Inhibition of UQCRB

This compound binds to UQCRB, a key component in the mitochondrial respiratory chain. This interaction, however, does not significantly inhibit mitochondrial respiration itself but rather modulates the production of mitochondrial reactive oxygen species (mtROS)[3].

2.2. Reduction of Mitochondrial Reactive Oxygen Species (mtROS)

Viral infections, including those by RSV, have been shown to induce oxidative stress and increase the production of mtROS[4][5][6]. These ROS can act as signaling molecules that promote viral replication and facilitate the conformational changes in viral fusion proteins necessary for membrane fusion and syncytium formation. By binding to UQCRB, this compound effectively suppresses the generation of mtROS[3]. This reduction in cellular ROS levels is the central tenet of its anti-syncytial activity.

Signaling Pathway of this compound's Action

Terpestacin_Mechanism cluster_virus Viral Infection (e.g., RSV, HIV) cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Effects Viral Infection Viral Infection ComplexIII Mitochondrial Complex III Viral Infection->ComplexIII induces UQCRB UQCRB ComplexIII->UQCRB mtROS mtROS Production UQCRB->mtROS regulates Viral_Fusion_Proteins Viral Fusion Protein Activation mtROS->Viral_Fusion_Proteins promotes This compound This compound This compound->UQCRB inhibits Syncytium_Formation Syncytium Formation Viral_Fusion_Proteins->Syncytium_Formation leads to

Caption: Mechanism of this compound in inhibiting syncytium formation.

Quantitative Data

While the seminal study by Oka et al. (1993) established this compound as a syncytium formation inhibitor, specific IC50 values for this activity against HIV-1 were not reported in the abstract. However, subsequent studies have provided data on its activity against other viruses and its cytotoxicity.

Compound Activity Virus Cell Line Value Reference
This compoundSyncytium InhibitionHIV-1Not specified in abstractNot reported in abstractOka et al., 1993[1]
This compoundCytotoxicity (CC50)-Green Monkey Kidney (GMK)20.98 µMGräfe et al. (as cited in a review)

Experimental Protocols

Detailed experimental protocols for the assays used to characterize this compound's anti-syncytial activity are crucial for reproducibility and further research.

4.1. HIV-1 Syncytium Formation Assay (General Protocol)

This protocol is a generalized procedure based on common methods for assessing HIV-1 induced syncytium formation, as the specific details from the original 1993 study are not available in the abstract.

Objective: To determine the concentration at which this compound inhibits 50% of HIV-1 induced syncytium formation (IC50).

Materials:

  • MT-4 cells (human T-cell leukemia line)

  • HIV-1 infected cells (e.g., H9/IIIB)

  • This compound

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • 96-well microtiter plates

  • Inverted microscope

Procedure:

  • Cell Preparation: Culture MT-4 cells and HIV-1 infected cells in RPMI 1640 medium.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium.

  • Co-culture: Seed MT-4 cells (e.g., 5 x 10^4 cells/well) and HIV-1 infected cells (e.g., 1 x 10^4 cells/well) in a 96-well plate.

  • Treatment: Immediately add the diluted this compound to the co-culture. Include a virus control (no compound) and a cell control (no virus or compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24-48 hours.

  • Quantification: Observe the formation of syncytia (multinucleated giant cells) under an inverted microscope. Count the number of syncytia in each well.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow for Syncytium Formation Assay

Syncytium_Assay_Workflow Start Start Prepare_Cells Prepare MT-4 and HIV-1 Infected Cells Start->Prepare_Cells Dilute_Compound Prepare Serial Dilutions of this compound Start->Dilute_Compound Co_culture Co-culture Cells in 96-well Plate Prepare_Cells->Co_culture Add_Compound Add this compound Dilutions to Wells Dilute_Compound->Add_Compound Co_culture->Add_Compound Incubate Incubate for 24-48h at 37°C, 5% CO2 Add_Compound->Incubate Observe Observe and Quantify Syncytia Formation Incubate->Observe Analyze Calculate % Inhibition and IC50 Value Observe->Analyze End End Analyze->End

Caption: Workflow for a typical syncytium formation assay.

4.2. Respiratory Syncytial Virus (RSV) Syncytium Formation Assay (General Protocol)

While the primary report on this compound's anti-syncytial activity focused on HIV-1, its mechanism of action via ROS reduction suggests potential activity against other syncytium-inducing viruses like RSV.

Objective: To evaluate the inhibitory effect of this compound on RSV-induced syncytium formation.

Materials:

  • HEp-2 cells (human epithelial type 2)

  • Respiratory Syncytial Virus (RSV) stock

  • This compound

  • Eagle's Minimum Essential Medium (EMEM) with 2% FBS

  • 24-well plates

  • Staining solution (e.g., crystal violet or immunostaining reagents for RSV proteins)

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 24-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayer with RSV at a suitable multiplicity of infection (MOI).

  • Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 3-5 days at 37°C until syncytia are visible in the virus control wells.

  • Fixation and Staining: Fix the cells with a suitable fixative (e.g., methanol) and stain with crystal violet to visualize the syncytia. Alternatively, use immunofluorescence staining for specific RSV proteins.

  • Quantification: Count the number and size of syncytia in each well.

  • Data Analysis: Calculate the percentage of inhibition of syncytium formation for each concentration of this compound.

Concluding Remarks

This compound presents a compelling case for a natural product with significant potential in antiviral research, specifically in the context of inhibiting viral-induced syncytium formation. Its well-defined molecular target, UQCRB, and its mechanism of action through the modulation of mitochondrial ROS production, offer a clear pathway for its anti-syncytial effects. The link between viral infections, oxidative stress, and the facilitation of viral fusion processes underscores the therapeutic potential of targeting these pathways. Further research to elucidate the precise IC50 values of this compound against a broader range of syncytium-inducing viruses and to conduct in vivo efficacy studies is warranted. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to explore and expand upon the antiviral applications of this compound and related compounds.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Terpestacin in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpestacin, a sesterterpenoid with a distinctive bicyclic structure, has garnered significant attention in the scientific community due to its potent anti-angiogenic properties and potential as a therapeutic agent.[1] First isolated from Arthrinium sp., this natural product has since been identified in various fungal species.[1] The elucidation of its biosynthetic pathway has been a key area of research, culminating in the successful reconstitution of the entire pathway in a heterologous fungal host. This guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymes involved, the chemical transformations they catalyze, and the experimental methodologies used to uncover this intricate process.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which has been identified and functionally characterized. The total biosynthesis of (-)-terpestacin has been successfully achieved in the filamentous fungus Aspergillus oryzae through the heterologous expression of four key genes: tpcA, tpcB, tpcC, and tpcD.[1] These genes encode the core enzymatic machinery required to convert a common isoprenoid precursor into the final this compound molecule.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a series of enzymatic reactions, beginning with the cyclization of a linear isoprenoid precursor, followed by a cascade of oxidative modifications.

Step 1: Cyclization of Geranylgeranyl Diphosphate (GGPP)

The pathway commences with the universal C20 isoprenoid precursor, geranylgeranyl diphosphate (GGPP). The first committed step is catalyzed by TpcA , a bifunctional terpene synthase. This enzyme possesses both a prenyltransferase domain, which synthesizes GGPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), and a terpene synthase domain. The terpene synthase domain of TpcA catalyzes a complex cyclization cascade of GGPP to form the initial sesterterpenoid scaffold, a molecule identified as prethis compound I .[1]

Step 2: Hydroxylation by Cytochrome P450 Monooxygenases

Following the formation of the core ring system, the intermediate prethis compound I undergoes a series of stereo- and regioselective hydroxylations. These reactions are catalyzed by two distinct cytochrome P450 monooxygenases, TpcB and TpcC .[1] These enzymes activate inert C-H bonds on the A-ring of the prethis compound I molecule, installing three hydroxyl groups. This hydroxylation cascade proceeds through the intermediates prethis compound II and prethis compound III .[2]

Step 3: Final Oxidation by a Flavin-Dependent Oxidase

The final step in the biosynthesis of this compound is the oxidation of the vicinal diol moiety on the A-ring of prethis compound III. This reaction is catalyzed by TpcD , a flavin-dependent oxidase.[1] TpcD facilitates the oxidation of the diol to an α-diketone, which then undergoes enolization to yield the final product, (-)-terpestacin .[1]

Quantitative Data

While the key enzymes and intermediates in the this compound biosynthetic pathway have been identified, specific quantitative data such as enzyme kinetic parameters (Km, kcat) and precise production yields from heterologous expression systems are not extensively reported in publicly available literature. The table below summarizes the key enzymatic steps and their products.

EnzymeSubstrateProduct(s)Cofactors/Cosubstrates
TpcA (Bifunctional Terpene Synthase)Geranylgeranyl Diphosphate (GGPP)Prethis compound IMg2+
TpcB (Cytochrome P450)Prethis compound IPrethis compound IINADPH, O2, Cytochrome P450 Reductase
TpcC (Cytochrome P450)Prethis compound IIPrethis compound IIINADPH, O2, Cytochrome P450 Reductase
TpcD (Flavin-Dependent Oxidase)Prethis compound III(-)-TerpestacinFAD, O2

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular biology, analytical chemistry, and bioinformatics techniques. Below are detailed methodologies for the key experiments.

Heterologous Expression of the this compound Gene Cluster in Aspergillus oryzae

This protocol describes the general steps for the functional expression of the tpc gene cluster in A. oryzae.

1. Vector Construction:

  • The open reading frames (ORFs) of tpcA, tpcB, tpcC, and tpcD are amplified by PCR from the genomic DNA of a this compound-producing fungus.

  • Each ORF is cloned into an Aspergillus expression vector under the control of a strong, constitutive or inducible promoter (e.g., the amyB promoter).[3][4] These vectors typically contain a selectable marker, such as pyrG or adeA, for transformant selection.[3][4] Multi-gene expression vectors can be constructed using techniques like MultiSite Gateway cloning or yeast-based homologous recombination to incorporate all four genes into a single plasmid or a set of co-transformable plasmids.[3][5]

2. Protoplast Preparation and Transformation:

  • Aspergillus oryzae spores are inoculated into a liquid medium (e.g., GP medium) and cultivated with shaking to obtain mycelia.[6]

  • The mycelia are harvested and treated with a lytic enzyme mixture (e.g., Yatalase, snailase) in an osmotic stabilizer (e.g., 0.8 M NaCl or 1 M sorbitol) to digest the cell walls and release protoplasts.[6][7]

  • The prepared expression vectors are introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.[7][8]

  • The transformed protoplasts are plated on a selective regeneration medium that lacks the nutrient corresponding to the selectable marker on the expression vector.

3. Cultivation and Metabolite Extraction:

  • Positive transformants are selected and cultivated in a suitable production medium.

  • After a period of incubation, the fungal mycelia and culture broth are harvested.

  • The secondary metabolites are extracted from the culture using an organic solvent such as ethyl acetate.[9] The extract is then dried and concentrated.

Purification and Analysis of this compound and its Intermediates

1. Chromatographic Purification:

  • The crude extract is subjected to a multi-step chromatographic purification process.

  • Initial Fractionation: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient).[10]

  • Intermediate Purification: Fractions containing the compounds of interest are further purified by reverse-phase column chromatography (e.g., using a C18 stationary phase) with a methanol-water or acetonitrile-water gradient.[11]

  • Final Purification: The final purification to obtain pure this compound and its intermediates is typically achieved by high-performance liquid chromatography (HPLC), often using a C18 column and a suitable mobile phase gradient.[10][11]

2. Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for the detection and quantification of this compound.[12] The method typically employs a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.[4][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of this compound and its more volatile precursors. The sample is typically derivatized to increase volatility before injection. The GC is equipped with a capillary column (e.g., HP-5MS), and helium is used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode.[13][14]

Visualizations

Biosynthetic Pathway of this compound

Terpestacin_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Preterpestacin_I Prethis compound I GGPP->Preterpestacin_I Cyclization Preterpestacin_II Prethis compound II Preterpestacin_I->Preterpestacin_II Hydroxylation Preterpestacin_III Prethis compound III Preterpestacin_II->Preterpestacin_III Hydroxylation This compound (-)-Terpestacin Preterpestacin_III->this compound Oxidation & Enolization TpcA TpcA (Terpene Synthase) TpcA->GGPP TpcB TpcB (P450) TpcB->Preterpestacin_I TpcC TpcC (P450) TpcC->Preterpestacin_II TpcD TpcD (Oxidase) TpcD->Preterpestacin_III

Caption: The enzymatic cascade for the biosynthesis of (-)-Terpestacin.

Experimental Workflow for Heterologous Expression and Analysis

Experimental_Workflow cluster_0 Molecular Biology cluster_1 Fermentation & Extraction cluster_2 Purification & Analysis Gene_Cloning 1. Gene Amplification & Vector Construction Transformation 2. Protoplast Transformation of A. oryzae Gene_Cloning->Transformation Selection 3. Selection of Positive Transformants Transformation->Selection Cultivation 4. Cultivation of Transformants Selection->Cultivation Extraction 5. Solvent Extraction of Metabolites Cultivation->Extraction Purification 6. Chromatographic Purification Extraction->Purification Analysis 7. HPLC & GC-MS Analysis Purification->Analysis

Caption: Workflow for this compound production and analysis.

Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis in fungi is a complex process involving both pathway-specific and global regulators. While specific regulatory mechanisms for the this compound gene cluster have not yet been fully elucidated, general principles of fungal secondary metabolism regulation likely apply.

Fungal biosynthetic gene clusters are often silent under standard laboratory conditions. Their expression can be triggered by various environmental cues and is controlled by a hierarchical network of transcription factors. Global regulators, such as LaeA and VeA , are known to play a crucial role in the regulation of many secondary metabolite gene clusters in Aspergillus species.[15][16][17][18] These proteins can form a nuclear complex that modulates chromatin structure, thereby influencing the accessibility of gene promoters to the transcriptional machinery.[15][18] It is plausible that the expression of the this compound gene cluster is also under the control of such global regulatory networks. Further research is needed to identify the specific transcription factors and signaling pathways that govern this compound production in its native and heterologous hosts.

Regulatory_Hypothesis Env_Cues Environmental Cues (e.g., nutrients, pH, light) Signaling Signaling Pathways Env_Cues->Signaling Global_Reg Global Regulators (e.g., LaeA, VeA) Signaling->Global_Reg Pathway_TF Pathway-Specific Transcription Factor (Hypothetical) Global_Reg->Pathway_TF controls Tpc_Cluster This compound Gene Cluster (tpcA, tpcB, tpcC, tpcD) Global_Reg->Tpc_Cluster regulates Pathway_TF->Tpc_Cluster activates This compound This compound Production Tpc_Cluster->this compound

Caption: Hypothetical regulation of the this compound gene cluster.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant achievement in the field of natural product biosynthesis. The successful reconstitution of the pathway in Aspergillus oryzae not only confirms the functions of the key enzymes involved but also opens up avenues for the engineered production of this compound and its derivatives for pharmaceutical applications. While the core pathway is now understood, further research into the detailed enzyme kinetics, regulatory networks, and optimization of production in heterologous hosts will be crucial for realizing the full therapeutic potential of this promising anti-angiogenic agent.

References

Terpestacin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpestacin, a sesterterpenoid natural product, has garnered significant attention within the scientific community due to its potent biological activities, including the inhibition of angiogenesis and the formation of syncytia induced by the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The document summarizes quantitative data on production yields, outlines experimental protocols for fermentation, extraction, and chromatographic separation, and presents visual representations of the biosynthetic and key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is a secondary metabolite produced by a variety of filamentous fungi. The primary documented fungal sources are presented in Table 1. These fungi, isolated from diverse environments, represent a rich reservoir for the production of this bioactive compound.

Fungal SpeciesIsolation Source/TypeReference
Arthrinium sp.Marine-derived and endophytic fungi[1]
Bipolaris sorokinianaFungal plant pathogen
Fusarium sp.Wild fungi
Embellisia chlamydosporaMitosporic fungi
Drechslera raveneliiEndophytic fungus from Smallanthus sonchifolius[2]

Table 1: Natural Fungal Sources of this compound

Isolation and Purification of this compound

The isolation of this compound from its natural fungal sources typically involves a multi-step process encompassing fermentation, extraction, and chromatography. The following sections provide detailed experimental protocols derived from published literature.

Fermentation

Solid-state fermentation is a commonly employed method for the cultivation of this compound-producing fungi and to stimulate the production of secondary metabolites.

2.1.1. Protocol: Solid-State Fermentation of Drechslera ravenelii [2]

  • Medium Preparation: A solid medium consisting of rice and oats is prepared.

  • Inoculation: The producing fungus, Drechslera ravenelii, is inoculated onto the sterile rice-oat medium.

  • Incubation: The culture is incubated for 720 hours to allow for fungal growth and the production of this compound.

2.1.2. Protocol: Solid-State Fermentation of Arthrinium sp. [3]

  • Seed Culture: The fungus is grown in a suitable liquid medium (e.g., Potato Dextrose Broth) at 28°C on a rotary shaker at 170 rpm for 7 days to prepare the seed culture.

  • Solid Medium Preparation: A solid rice medium is prepared in Fernbach flasks by adding 90 mL of distilled water to 80 g of rice and letting it stand overnight before autoclaving.

  • Inoculation: Each flask is inoculated with 5.0 mL of the seed culture.

  • Incubation: The flasks are incubated statically at 28°C for 30 days.

Extraction

Following fermentation, the fungal biomass and the solid substrate are subjected to solvent extraction to isolate the crude mixture of secondary metabolites, including this compound.

2.2.1. Protocol: Hydroalcoholic Extraction from Drechslera ravenelii Fermentation [2]

  • The fermented solid medium containing the fungal biomass is extracted with a hydroalcoholic solution.

  • The resulting extract is then subjected to a liquid-liquid partition.

2.2.2. Protocol: Liquid-Liquid Partitioning [2]

  • The hydroalcoholic extract is sequentially partitioned with solvents of increasing polarity:

    • n-hexane

    • Dichloromethane

    • Ethyl acetate

    • Butanol

  • The dichloromethane fraction, which contains this compound, is collected for further purification.

2.2.3. Protocol: Extraction from Arthrinium sp. Fermentation [4]

  • The solid-state fermentation culture is extracted with ethyl acetate.

  • The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The final stage of isolating pure this compound involves chromatographic techniques to separate it from other compounds in the crude extract.

2.3.1. Protocol: Purification from Drechslera ravenelii Extract [2]

  • The dichloromethane fraction is concentrated and subjected to chromatographic separation. While the specific details are not provided in the source, this typically involves silica gel column chromatography followed by further purification steps like preparative HPLC.

2.3.2. Protocol: Purification from Arthrinium sp. Extract [4]

  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of chloroform/acetone (e.g., from 1:0 to 0:1).

  • Reversed-Phase Column Chromatography: Fractions containing this compound are further purified on an RP-18 column using a methanol/water gradient (e.g., from 30:70 to 100:0).

2.3.3. Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: A C18 reversed-phase column is used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid) is employed.

  • Detection: Elution is monitored using a UV detector.

Quantitative Data

The yield of this compound can vary significantly depending on the producing organism and the fermentation and isolation methods employed. The available quantitative data is summarized in Table 2.

Producing OrganismFermentation MethodYieldReference
Drechslera raveneliiSolid-state fermentation on rice-oat medium19.0 mg (0.5% w/w of the dichloromethanolic fraction)[2]

Table 2: Reported Yield of this compound

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound in fungi involves a series of enzymatic reactions, starting from the basic building blocks of terpenoid synthesis. The key steps are outlined in the diagram below.

G Biosynthetic Pathway of this compound cluster_0 Core Biosynthesis GPP Geranyl pyrophosphate (GPP) FPP Farnesyl pyrophosphate (FPP) GPP->FPP IPP addition GFPP Geranylfarnesyl pyrophosphate (GFPP) FPP->GFPP IPP addition Preterpestacin_I Prethis compound I GFPP->Preterpestacin_I TpcA (Terpene Synthase) Hydroxylated_intermediates Hydroxylated Intermediates Preterpestacin_I->Hydroxylated_intermediates TpcB, TpcC (Cytochrome P450s) Alpha_diketone α-Diketone Intermediate Hydroxylated_intermediates->Alpha_diketone TpcD (Flavin-dependent oxidase) This compound This compound Alpha_diketone->this compound Enolization

Caption: Overview of the key enzymatic steps in the biosynthesis of this compound.

Anti-Angiogenic Signaling Pathway of this compound

This compound exerts its anti-angiogenic effects by targeting the mitochondrial complex III. This interaction disrupts the hypoxia-induced signaling cascade that is crucial for tumor angiogenesis.

G Anti-Angiogenic Signaling Pathway of this compound cluster_0 Mitochondrial Respiration and ROS Production cluster_1 HIF-1α Regulation and Angiogenesis Mito_Complex_III Mitochondrial Complex III UQCRB UQCRB Subunit ROS Reactive Oxygen Species (ROS) Mito_Complex_III->ROS generates UQCRB->ROS inhibition of generation Hypoxia Hypoxia Hypoxia->Mito_Complex_III induces HIF1a HIF-1α ROS->HIF1a stabilizes VEGF Vascular Endothelial Growth Factor (VEGF) HIF1a->VEGF promotes transcription Angiogenesis Angiogenesis VEGF->Angiogenesis induces This compound This compound This compound->UQCRB binds and inhibits

Caption: Mechanism of anti-angiogenic activity of this compound.

Inhibition of HIV-1 Syncytium Formation

This compound was initially discovered as an inhibitor of syncytium formation, a process where HIV-infected cells fuse with uninfected cells, leading to the formation of large, multinucleated giant cells and contributing to CD4+ T-cell depletion. This process is mediated by the interaction of the HIV envelope glycoprotein gp120 with the CD4 receptor on T-cells. While the precise molecular binding site of this compound in this process is not fully elucidated, its inhibitory effect is well-documented.

G Inhibition of HIV-1 Syncytium Formation by this compound cluster_0 HIV-1 Infected Cell cluster_1 Uninfected Cell cluster_2 Cell Fusion and Syncytium Formation HIV_infected_cell HIV-1 Infected T-cell gp120 gp120 HIV_infected_cell->gp120 expresses Binding gp120-CD4 Binding gp120->Binding Uninfected_cell Uninfected CD4+ T-cell CD4 CD4 Receptor Uninfected_cell->CD4 expresses CD4->Binding Membrane_fusion Membrane Fusion Binding->Membrane_fusion Syncytium Syncytium Formation Membrane_fusion->Syncytium This compound This compound This compound->Binding Inhibits

Caption: this compound inhibits the formation of syncytia by interfering with the HIV-1 gp120-CD4 interaction.

Conclusion

This compound remains a molecule of significant interest for drug development due to its potent anti-angiogenic and anti-viral properties. This guide has provided a detailed overview of its natural sources and the methodologies for its isolation. The protocols and data presented herein are intended to facilitate further research and development of this compound as a potential therapeutic agent. The elucidation of its biosynthetic pathway and mechanisms of action provides a solid foundation for synthetic biology approaches to enhance its production and for the design of novel analogs with improved pharmacological properties.

References

Terpestacin and its Naturally Occurring Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terpestacin, a sesterterpenoid natural product, has emerged as a molecule of significant interest in the fields of oncology, inflammation, and virology. Characterized by a unique trans-fused 5/15-membered bicyclic ring system, this compound and its naturally occurring derivatives exhibit a wide array of biological activities. This technical guide provides an in-depth overview of this compound, its known derivatives, their biological effects, and the underlying mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and drug development efforts in this promising area.

The this compound Family: Structure and Natural Sources

This compound and its analogues are primarily isolated from various fungal species. To date, at least 45 naturally occurring derivatives have been identified, showcasing a diverse range of structural modifications on the core this compound scaffold.[1][2][3][4] These compounds are produced by fungi such as Arthrinium sp., Bipolaris sorokiniana, and various Fusarium species.[3][4] The structural diversity within this family presents a rich landscape for structure-activity relationship (SAR) studies.

Biological Activities and Therapeutic Potential

The this compound family of compounds displays a broad spectrum of biological activities, making them attractive candidates for therapeutic development. Key activities include anti-angiogenic, anti-inflammatory, and cytotoxic effects.

Anti-Angiogenic Activity

This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5][6] It exerts its anti-angiogenic effects at concentrations that are not cytotoxic to endothelial cells.[7]

Anti-inflammatory Activity

Several this compound derivatives have demonstrated significant anti-inflammatory properties. For instance, Maydistacin A, isolated from the phytopathogenic fungus Bipolaris maydis, inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

Cytotoxic Activity

Fusaproliferin, a well-known this compound derivative, exhibits potent cytotoxic activity against a range of cancer cell lines, including pancreatic and breast cancer.[10][11][12][13][14] Its efficacy against pancreatic cancer cell lines has been shown to be significantly greater than the standard chemotherapeutic agent, gemcitabine.[12][13]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and some of its key naturally occurring derivatives. This data is crucial for comparing the potency of these compounds and guiding future drug development efforts.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayCell LineIC50 (µM)Reference(s)
Maydistacin ANitric Oxide ProductionRAW 264.719 ± 2[8][9]

Table 2: Cytotoxicity of Fusaproliferin against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
MIA PaCa-2Pancreatic0.13 ± 0.09[11][12][13]
BxPC-3Pancreatic0.76 ± 0.24[11][12][13]
MDA-MB-231Breast1.9 ± 0.32[11][12][13]
MCF7Breast3.9 ± 0.75[11][12][13]
WI-38Lung Fibroblast (Non-cancerous)18 ± 0.66[11][12][13]

Mechanism of Action: Targeting Mitochondrial Complex III

The primary mechanism for the anti-angiogenic activity of this compound involves its direct interaction with the ubiquinol-cytochrome c reductase binding protein (UQCRB) of mitochondrial complex III.[15] This interaction has several downstream consequences that ultimately lead to the inhibition of angiogenesis.

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Under hypoxic conditions, which are common in the tumor microenvironment, the stabilization of HIF-1α is a key driver of angiogenesis. This compound, by binding to UQCRB, suppresses the hypoxia-induced generation of reactive oxygen species (ROS) by the mitochondria.[15] This reduction in ROS prevents the stabilization of HIF-1α, leading to its degradation and a subsequent decrease in the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[7]

Terpestacin_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ComplexIII Mitochondrial Complex III ROS ROS ComplexIII->ROS e- transport UQCRB UQCRB UQCRB->ComplexIII HIF1a HIF-1α ROS->HIF1a stabilizes HIF1a_p HIF-1α (prolyl-hydroxylated) VHL VHL HIF1a_p->VHL recognition Proteasome Proteasome HIF1a_p->Proteasome degradation HIF1a->HIF1a_p Normoxia (O2) HIF1 HIF-1 Complex HIF1a->HIF1 Ub Ubiquitin VHL->Ub Ub->HIF1a_p ubiquitination HIF1b HIF-1β HIF1b->HIF1 VEGF_Gene VEGF Gene HIF1->VEGF_Gene transcription VEGF_mRNA VEGF mRNA VEGF_Gene->VEGF_mRNA Angiogenesis Angiogenesis VEGF_mRNA->Angiogenesis promotes Hypoxia Hypoxia Hypoxia->ROS induces This compound This compound This compound->UQCRB binds & inhibits Terpestacin_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) PreterpestacinI Prethis compound I GGPP->PreterpestacinI Hydroxylated_Intermediates Hydroxylated Intermediates PreterpestacinI->Hydroxylated_Intermediates alpha_Diketone α-Diketone Intermediate Hydroxylated_Intermediates->alpha_Diketone This compound This compound alpha_Diketone->this compound Enolization Enolization TpcA TpcA (Terpene Synthase) TpcA->PreterpestacinI TpcBC TpcB/C (Cytochrome P450s) TpcBC->Hydroxylated_Intermediates TpcD TpcD (Flavin-dependent Oxidase) TpcD->alpha_Diketone Enolization->this compound Experimental_Workflow cluster_AntiAngiogenic Anti-Angiogenic Activity cluster_AntiInflammatory Anti-inflammatory Activity cluster_Cytotoxicity Cytotoxicity HIF1a_WB HIF-1α Western Blot Tube_Formation Tube Formation Assay NO_Assay Nitric Oxide Assay MTT_Assay MTT/Cell Viability Assay Test_Compound This compound or Derivative Test_Compound->HIF1a_WB Test_Compound->Tube_Formation Test_Compound->NO_Assay Test_Compound->MTT_Assay

References

Preliminary Cytotoxicity of Terpestacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpestacin, a sesterterpene natural product, has garnered significant interest in the scientific community for its potential therapeutic applications. While initially identified as an inhibitor of syncytium formation in HIV-infected cells, its most prominent and well-documented bioactivity is the inhibition of angiogenesis, a critical process in tumor growth and metastasis.[1] This technical guide provides an in-depth analysis of the preliminary cytotoxicity studies of this compound, summarizing the available data, outlining experimental methodologies, and visualizing the key signaling pathways associated with its primary anti-angiogenic mechanism.

It is important to note that extensive preliminary cytotoxicity studies focusing on direct cell killing are limited in the public domain. The majority of research indicates that this compound's potent anti-angiogenic effects occur at concentrations that are explicitly reported to be non-cytotoxic.[1] This suggests that its primary mechanism of action is not direct cytotoxicity but rather the modulation of specific cellular signaling pathways.

Quantitative Data Summary

Direct cytotoxicity data, such as IC50 values from classical cell viability assays, are not extensively reported for this compound in the available scientific literature. Instead, studies have focused on determining the effective concentrations for its anti-angiogenic effects, which are consistently shown to be non-toxic to the cells under investigation. The following table summarizes the concentrations of this compound used in key experiments and the corresponding observations regarding cytotoxicity.

Cell Line Concentration Range Assay Duration Observed Effect Cytotoxicity Noted Reference
Human Umbilical Vein Endothelial Cells (HUVECs)10 - 50 µMNot SpecifiedInhibition of angiogenic responseNo[1]
Murine Breast Carcinoma (FM3A)Not Specified (in vivo)Not SpecifiedInhibition of tumor angiogenesisNo apparent systemic toxicity[1]

Experimental Protocols

The primary mechanism of this compound's anti-angiogenic activity has been elucidated through a series of in vitro and in vivo experiments. The following sections detail the methodologies employed in these key studies.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium (Lonza) supplemented with 2% fetal bovine serum and growth factors at 37°C in a humidified atmosphere of 5% CO2. For experimental purposes, cells are typically used between passages 3 and 7.

In Vitro Angiogenesis Assay (Tube Formation Assay)
  • Preparation: A 96-well plate is coated with Matrigel (BD Biosciences) and allowed to polymerize at 37°C for 30 minutes.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 2 x 10^4 cells per well.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

  • Incubation: The plate is incubated at 37°C for 12-18 hours to allow for the formation of capillary-like structures.

  • Analysis: Tube formation is visualized using a microscope, and the degree of angiogenesis is quantified by measuring the total tube length or the number of branch points using image analysis software.

Western Blot Analysis
  • Cell Lysis: HUVECs are treated with this compound under hypoxic conditions (1% O2) for the desired time. Cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., HIF-1α, VEGF, UQCRB) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The anti-angiogenic effect of this compound is primarily mediated by its interaction with the mitochondrial complex III and the subsequent inhibition of hypoxia-induced signaling pathways.

This compound specifically binds to the Ubiquinol-Cytochrome C Reductase Binding Protein (UQCRB) subunit of the mitochondrial complex III.[1] This binding event is crucial as it inhibits the generation of reactive oxygen species (ROS) that are typically produced under hypoxic conditions. The reduction in ROS levels leads to the destabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that regulates the expression of pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[1] By suppressing the HIF-1α/VEGF axis, this compound effectively inhibits the signaling cascade that drives angiogenesis.

Terpestacin_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cellular Response to Hypoxia Complex_III Mitochondrial Complex III ROS ROS Complex_III->ROS e- transport UQCRB UQCRB HIF_1a HIF-1α Stabilization ROS->HIF_1a Stabilizes This compound This compound This compound->UQCRB Inhibits Hypoxia Hypoxia Hypoxia->HIF_1a VEGF VEGF Expression HIF_1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound's Anti-Angiogenic Signaling Pathway.

The following diagram illustrates a typical experimental workflow for assessing the anti-angiogenic potential of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis HUVEC_Culture HUVEC Cell Culture Treatment Treatment with this compound (Varying Concentrations) HUVEC_Culture->Treatment Xenograft Tumor Xenograft Model (e.g., FM3A in mice) Tube_Formation Tube Formation Assay (Matrigel) Treatment->Tube_Formation Western_Blot Western Blot for HIF-1α and VEGF Treatment->Western_Blot IP_Injection Intraperitoneal Injection of this compound Xenograft->IP_Injection Tumor_Growth Monitor Tumor Growth and Angiogenesis IP_Injection->Tumor_Growth

Caption: Experimental Workflow for this compound Studies.

Conclusion

The available scientific evidence strongly indicates that this compound's primary therapeutic potential, particularly in an oncology context, lies in its anti-angiogenic properties rather than direct cytotoxicity. Studies have consistently demonstrated its ability to inhibit key steps in the angiogenic cascade at concentrations that do not induce cell death.[1] The mechanism of action involves the targeted inhibition of ROS production by mitochondrial complex III, leading to the suppression of the HIF-1α/VEGF signaling pathway. This nuanced activity profile makes this compound and its derivatives promising candidates for further investigation as anti-angiogenic agents in cancer therapy. Future research could explore potential synergistic effects with conventional cytotoxic agents, where this compound could inhibit the tumor's blood supply, rendering it more susceptible to traditional chemotherapy.

References

Methodological & Application

Application Notes and Protocols for Terpestacin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpestacin is a bicyclic sesterterpene that has demonstrated significant anti-angiogenic properties, making it a compound of interest for cancer research and drug development.[1][2] Its primary mechanism of action involves the inhibition of hypoxia-inducible factor-1α (HIF-1α) stabilization, a key transcription factor in cellular response to low oxygen environments, which is crucial for tumor growth and angiogenesis.[3][4] this compound directly binds to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) of mitochondrial complex III, suppressing the generation of hypoxia-induced reactive oxygen species (ROS) and thereby inhibiting the HIF-1α signaling pathway.[1][3] This ultimately leads to a reduction in the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[1]

These application notes provide a comprehensive guide for the use of this compound in cell culture, including detailed protocols for assessing its bioactivity and elucidating its mechanism of action.

Data Presentation

Table 1: Reported Effective Concentrations and IC50 Values of this compound
Cell LineAssay TypeEffective ConcentrationIC50 ValueReference
Human Umbilical Vein Endothelial Cells (HUVECs)Tube Formation Assay10 - 40 µMNot Reported[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Invasion Assay10 - 40 µMNot Reported[1]
HT1080 (Human Fibrosarcoma)Mitochondrial ROS Generation20 - 40 µMNot Reported
FM3A (Murine Breast Carcinoma)In vivo tumor growth2.5 µM (intraperitoneal)Not Applicable[1]

Note: IC50 values for this compound in various cancer cell lines are not widely reported in the currently available literature. Researchers are encouraged to perform dose-response studies to determine the IC50 for their specific cell line of interest.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

It is crucial to prepare a concentrated stock solution of this compound in an appropriate solvent to ensure accurate and reproducible dilutions for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Weighing: In a sterile environment (e.g., a biosafety cabinet), carefully weigh the desired amount of this compound powder.

  • Dissolution:

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in anhydrous, sterile DMSO. For example, for a compound with a molecular weight of 414.6 g/mol , dissolve 4.146 mg in 1 mL of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional): If sterility is a concern, the DMSO stock solution can be sterilized by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).

Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Carefully remove the overnight culture medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

    • Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 4: In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis, and the inhibitory effect of this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®)

  • 96-well plates

  • This compound stock solution

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control.

    • Seed 1-2 x 10^4 cells per well onto the solidified basement membrane matrix.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification:

    • Monitor tube formation periodically under an inverted microscope.

    • Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

Protocol 5: Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane barrier, mimicking a crucial step in metastasis, and can be used to evaluate the anti-invasive effects of this compound.

Materials:

  • Cells of interest

  • Serum-free and complete cell culture medium

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • 24-well plates

  • Basement membrane extract (e.g., Matrigel®)

  • This compound stock solution

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Procedure:

  • Insert Coating: Thaw the basement membrane extract on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted matrix and allow it to solidify at 37°C.

  • Cell Seeding:

    • Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.

    • Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the coated inserts.

  • Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Removal of Non-Invaded Cells: Carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining:

    • Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Quantification:

    • Gently wash the inserts with water and allow them to air dry.

    • Count the number of stained, invaded cells in several random fields under a microscope.

Protocol 6: Western Blot Analysis of HIF-1α and VEGF

This protocol details the detection of HIF-1α and VEGF protein levels in cell lysates after this compound treatment under hypoxic conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O2) or by adding a chemical inducer for the desired duration (e.g., 4-16 hours for HIF-1α induction).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control.

Mandatory Visualization

Terpestacin_Signaling_Pathway cluster_Mitochondrion Mitochondrion Mito_Complex_III Mitochondrial Complex III UQCRB UQCRB ROS Reactive Oxygen Species (ROS) Mito_Complex_III->ROS generates Hypoxia Hypoxia Hypoxia->Mito_Complex_III induces HIF1a HIF-1α ROS->HIF1a stabilizes This compound This compound This compound->UQCRB binds & inhibits HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Degradation Proteasomal Degradation HIF1a->Degradation (Normoxia) HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE binds to VEGF_gene VEGF Gene Transcription HRE->VEGF_gene activates VEGF_protein VEGF Protein VEGF_gene->VEGF_protein leads to Angiogenesis Angiogenesis VEGF_protein->Angiogenesis promotes

Caption: this compound inhibits angiogenesis by targeting UQCRB and suppressing the HIF-1α pathway.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere treat Treat with this compound (various concentrations) adhere->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze Analyze data (% viability) read_absorbance->analyze end End analyze->end

Caption: General workflow for assessing cell viability using the MTT assay after this compound treatment.

References

Terpestacin: In Vitro Angiogenesis Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpestacin is a bicyclic sesterterpene that has been identified as a potent inhibitor of angiogenesis.[1] Its mechanism of action involves the specific binding to the UQCRB (Ubiquinol-Cytochrome c Reductase Binding Protein) subunit of mitochondrial complex III.[2][3] This interaction suppresses hypoxia-induced reactive oxygen species (ROS) production, which in turn inhibits the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent expression of Vascular Endothelial Growth Factor (VEGF).[2][4] Consequently, this compound effectively blocks endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis.

These application notes provide detailed protocols for essential in vitro assays to evaluate the anti-angiogenic properties of this compound, specifically focusing on its effects on Human Umbilical Vein Endothelial Cells (HUVECs).

Data Presentation: Quantitative Effects of this compound on Angiogenesis

The following tables summarize the reported effects of this compound on key angiogenic processes in HUVECs. It is important to note that IC50 values can vary depending on the specific experimental conditions, including cell passage number and serum concentration.

AssayCell TypeThis compound ConcentrationObserved EffectReference
Tube Formation HUVEC20 - 50 µMSignificant inhibition of tube formation[4]
Cell Invasion HUVEC20 - 50 µMStrong inhibition of invasion through Matrigel[4]
Cell Proliferation HUVECNot specified (effective at non-toxic concentrations)Anti-proliferative activities noted[1]
Mitochondrial Respiration Mouse Liver Mitochondria80 µg/mLNo inhibition of mitochondrial respiration, indicating a specific effect on hypoxia-induced ROS[1]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a critical step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well culture plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with imaging capabilities

Protocol:

  • Plate Coating: Thaw the Basement Membrane Extract (BME) on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the BME is spread evenly across the well surface. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Culture HUVECs in EGM-2 until they reach 70-80% confluency. Harvest the cells using trypsin-EDTA and neutralize with trypsin neutralizer or serum-containing medium. Centrifuge the cells and resuspend them in EGM-2 at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of this compound in EGM-2.

  • Seeding: Add 100 µL of the HUVEC suspension to each BME-coated well. Immediately after, add the desired concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically under an inverted microscope.

  • Visualization and Quantification:

    • Phase Contrast: Capture images of the tube-like structures using an inverted microscope.

    • Fluorescent Staining (Optional): Remove the culture medium and gently wash the cells with PBS. Add Calcein AM solution (e.g., 2 µg/mL) and incubate for 30 minutes at 37°C. Capture fluorescent images.

    • Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as the total tube length, number of junctions, and number of loops.

Endothelial Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of endothelial cells to migrate through a layer of extracellular matrix, mimicking the invasion process during angiogenesis.

Materials:

  • HUVECs

  • EGM-2

  • Serum-free endothelial basal medium (EBM-2)

  • Transwell inserts (8.0-µm pore size) for 24-well plates

  • Basement Membrane Extract (BME), such as Matrigel®

  • Fibronectin (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet stain

Protocol:

  • Insert Coating: Thaw BME on ice. Dilute the BME with cold, serum-free EBM-2 and coat the upper surface of the Transwell insert membranes. Allow the BME to solidify at 37°C for at least 30 minutes.

  • Chemoattractant: Add EGM-2 supplemented with a chemoattractant like VEGF or 10% FBS to the lower chamber of the 24-well plate.

  • Cell Preparation: Culture HUVECs to 70-80% confluency. Starve the cells in serum-free EBM-2 for 4-6 hours prior to the assay. Harvest the cells and resuspend them in serum-free EBM-2 at a concentration of 1 x 10^6 cells/mL.

  • Treatment: Add various concentrations of this compound or vehicle control to the HUVEC suspension.

  • Seeding: Add 100 µL of the treated HUVEC suspension to the upper chamber of the coated Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 12-24 hours.

  • Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with cold methanol for 10 minutes. Stain the cells with Crystal Violet solution for 20 minutes.

  • Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields of view under a microscope.

Endothelial Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.

Materials:

  • HUVECs

  • EGM-2

  • 96-well culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of EGM-2. Allow the cells to adhere overnight.

  • Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.

Endothelial Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HUVECs

  • EGM-2

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed HUVECs in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Terpestacin_Mechanism This compound This compound UQCRB UQCRB (Mitochondrial Complex III) This compound->UQCRB Binds to & Inhibits ROS Mitochondrial ROS Hypoxia Hypoxia Hypoxia->ROS Induces HIF1a_stabilization HIF-1α Stabilization ROS->HIF1a_stabilization Promotes VEGF_expression VEGF Expression HIF1a_stabilization->VEGF_expression Increases Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGF_expression->Angiogenesis Stimulates

This compound's primary mechanism of action.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Promotes Cell_Migration Cell Migration ERK->Cell_Migration Promotes

Simplified VEGF signaling pathway in endothelial cells.

Experimental_Workflow Start Start: Prepare HUVECs & this compound Tube_Formation Tube Formation Assay Start->Tube_Formation Invasion Invasion Assay Start->Invasion Proliferation Proliferation Assay Start->Proliferation Apoptosis Apoptosis Assay Start->Apoptosis Data_Analysis Data Analysis & Quantification Tube_Formation->Data_Analysis Invasion->Data_Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis

General experimental workflow for assessing this compound.

References

Determining Optimal Terpestacin Concentration for Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of Terpestacin for in vitro experiments. This compound is a sesterterpenoid with known anti-angiogenic properties and potential anti-inflammatory effects. The protocols outlined below will enable researchers to establish a suitable working concentration by first assessing cytotoxicity and then evaluating its efficacy in relevant biological assays.

Overview of this compound's Mechanism of Action

This compound exerts its primary biological effects through the following mechanisms:

  • Anti-Angiogenesis: this compound directly binds to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) of mitochondrial complex III. This interaction inhibits the generation of hypoxia-induced reactive oxygen species (ROS), which in turn leads to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The degradation of HIF-1α results in the downregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), ultimately inhibiting the formation of new blood vessels.[1][2][3]

  • Anti-Inflammatory Potential: While less characterized, this compound is thought to possess anti-inflammatory properties. This may be attributed to the general ability of terpenoids to modulate inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, a key regulator of pro-inflammatory gene expression.

Determining the Optimal Concentration: A Step-by-Step Approach

The optimal concentration of this compound is experiment-dependent and should be determined empirically. A crucial first step is to assess its cytotoxicity to establish a non-toxic working range.

Experimental Workflow for Determining Optimal this compound Concentration

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Final Concentration Selection A Prepare this compound Stock Solution B Perform MTT Assay with a Broad Concentration Range (e.g., 0.1 - 100 µM) A->B Serial Dilutions C Determine the Maximum Non-Toxic Concentration B->C Analyze Dose-Response Curve D Select a Range of Non-Toxic Concentrations C->D E Perform Functional Assays (e.g., Tube Formation, NO Inhibition) D->E F Determine IC50 for Biological Effects E->F Analyze Dose-Response Curve G Select Optimal Concentration for Downstream Experiments F->G G This compound This compound UQCRB UQCRB (Mitochondrial Complex III) This compound->UQCRB binds & inhibits ROS Hypoxia-induced ROS UQCRB->ROS inhibits generation HIF1a HIF-1α Stabilization ROS->HIF1a promotes VEGF VEGF Expression HIF1a->VEGF upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis promotes G LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB releases Inflammation Pro-inflammatory Gene Expression (e.g., iNOS) NFkB->Inflammation activates This compound This compound This compound->IKK may inhibit

References

Application Notes and Protocols for Terpestacin Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Terpestacin in mouse xenograft models, based on preclinical research. The protocols and data presented are intended to guide researchers in designing and executing similar in vivo studies to evaluate the anti-angiogenic and anti-tumor efficacy of this compound.

Introduction

This compound is a sesterterpene natural product that has demonstrated potent anti-angiogenic properties.[1][2][3][4] It functions by targeting the ubiquinol-cytochrome c reductase binding protein (UQCRB) within mitochondrial Complex III.[1][2][3] This interaction inhibits the generation of hypoxia-induced reactive oxygen species (ROS), which in turn suppresses the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] The downstream effect is a reduction in the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), leading to the inhibition of tumor angiogenesis and progression.[1][3] These notes provide detailed protocols for utilizing this compound in a mouse xenograft model of breast cancer.

Quantitative Data Summary

The following table summarizes the quantitative outcomes of this compound administration in a murine breast carcinoma xenograft model.

ParameterControl Group (Saline)This compound-Treated GroupPercentage ReductionStatistical Significance
Microvessel Density (%) 100%Significantly DecreasedNot specifiedp < 0.001[3]
VEGF Protein Concentration High ExpressionMarkedly ReducedNot specifiedp < 0.05[1][3]

Signaling Pathway of this compound

The following diagram illustrates the molecular mechanism of action of this compound in inhibiting hypoxia-induced tumor angiogenesis.

Terpestacin_Signaling_Pathway This compound Signaling Pathway cluster_mitochondrion Mitochondrion Mitochondrial Complex III Mitochondrial Complex III UQCRB UQCRB Mitochondrial Complex III->UQCRB contains ROS ROS UQCRB->ROS generates HIF-1α Stabilization HIF-1α Stabilization ROS->HIF-1α Stabilization promotes Hypoxia Hypoxia Hypoxia->Mitochondrial Complex III induces This compound This compound This compound->UQCRB binds to & inhibits VEGF Expression VEGF Expression HIF-1α Stabilization->VEGF Expression upregulates Tumor Angiogenesis Tumor Angiogenesis VEGF Expression->Tumor Angiogenesis stimulates

Caption: Mechanism of this compound in inhibiting tumor angiogenesis.

Experimental Protocols

This section details the methodology for a mouse xenograft study to evaluate the efficacy of this compound.

Cell Culture
  • Cell Line: FM3A (spontaneously occurring murine breast carcinoma cells).

  • Culture Medium: Appropriate standard cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Passage cells regularly to maintain exponential growth. Ensure cell viability is greater than 95% before implantation.

Mouse Xenograft Model Establishment
  • Animal Strain: C3H/HeJ mice.

  • Cell Implantation:

    • Harvest FM3A cells during their exponential growth phase.

    • Resuspend the cells in sterile saline or a suitable buffer.

    • Subcutaneously inoculate the mice with the FM3A breast cancer cells.[1]

This compound Administration
  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).

  • Dosage: 2.5 µM.[1]

  • Route of Administration: Intraperitoneal (i.p.) injection.[1]

  • Dosing Schedule: Administer this compound on days 0, 2, 4, 6, and 8 post-tumor cell inoculation.[1]

  • Control Group: Administer an equivalent volume of the vehicle (saline) following the same schedule.[1]

In Vivo Efficacy Assessment
  • Tumor Growth Monitoring: Measure tumor volume at regular intervals using calipers.

  • Magnetic Resonance Imaging (MRI): On day 10, perform dynamic T1-weighted MRI to assess tumor vascularity and permeability.[1]

  • Euthanasia and Tumor Excision: At the end of the study (e.g., day 10), euthanize the mice and excise the tumors for further analysis.[1]

Ex Vivo Analysis
  • Immunohistochemistry (IHC):

    • Fix tumor tissues in formalin and embed in paraffin.

    • Prepare 5-micrometer sections.

    • Perform IHC staining for:

      • CD34: To assess microvessel density.[1]

      • HIF-1α: To evaluate the effect on this transcription factor.[1]

      • VEGF: To measure the expression of this key angiogenic factor.[1]

  • VEGF ELISA:

    • Prepare protein extracts from the tumor tissues.

    • Determine the concentration of VEGF protein using a VEGF-specific ELISA kit.[1]

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the this compound mouse xenograft study.

Terpestacin_Xenograft_Workflow This compound Mouse Xenograft Experimental Workflow cluster_exvivo Ex Vivo Analyses Cell_Culture FM3A Cell Culture Xenograft_Establishment Subcutaneous Inoculation in C3H/HeJ Mice Cell_Culture->Xenograft_Establishment Treatment_Initiation Treatment Initiation (Day 0) Xenograft_Establishment->Treatment_Initiation Dosing_Schedule This compound (2.5 µM, i.p.) or Saline Control (Days 0, 2, 4, 6, 8) Treatment_Initiation->Dosing_Schedule In_Vivo_Assessment In Vivo Assessment (Day 10) - Tumor Volume - MRI Dosing_Schedule->In_Vivo_Assessment Euthanasia_and_Harvest Euthanasia and Tumor Harvest In_Vivo_Assessment->Euthanasia_and_Harvest Ex_Vivo_Analysis Ex Vivo Analysis Euthanasia_and_Harvest->Ex_Vivo_Analysis IHC IHC Staining (CD34, HIF-1α, VEGF) Ex_Vivo_Analysis->IHC ELISA VEGF ELISA Ex_Vivo_Analysis->ELISA

Caption: Workflow for this compound efficacy testing in a mouse xenograft model.

References

Application Notes and Protocols: Synthesis of Terpestacin Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpestacin, a sesterterpenoid natural product, has garnered significant attention in the field of drug discovery due to its diverse and potent biological activities.[1][2] Isolated from various fungal species, this compound and its derivatives have demonstrated a range of effects, including anti-angiogenic, antiviral, antimicrobial, and cytotoxic activities.[1][2] The anti-angiogenic properties of this compound are of particular interest, as they offer a potential therapeutic avenue for cancer treatment. The mechanism of this activity has been elucidated, with this compound identified as an inhibitor of mitochondrial complex III by binding to the Ubiquinone-Binding Protein (UQCRB). This interaction disrupts the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway by suppressing the production of hypoxia-induced reactive oxygen species (ROS), a key process in tumor angiogenesis.[3][4]

The development of synthetic and semi-synthetic routes to this compound and its analogs has been crucial for exploring its therapeutic potential and for conducting detailed structure-activity relationship (SAR) studies.[1][2] These studies are essential for identifying the key structural motifs responsible for its biological activity and for designing novel derivatives with improved potency, selectivity, and pharmacokinetic properties. This document provides an overview of the synthesis of this compound derivatives, protocols for relevant biological assays, and a summary of SAR data to guide further drug development efforts.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following table summarizes the anti-angiogenic activity of a series of this compound derivatives. The data is presented as the half-maximal inhibitory concentration (IC50) against Human Umbilical Vein Endothelial Cell (HUVEC) tube formation, a key in vitro model for angiogenesis.

CompoundModificationIC50 (µM) for HUVEC Tube Formation Inhibition
This compound (1) Natural Product1.5
Fusaproliferin (2) Acetylation at C-240.8
Derivative 3 Deacetylation of Fusaproliferin> 10
Derivative 4 Oxidation of C-24 hydroxyl to ketone5.2
Derivative 5 Epoxidation of the C12-C13 double bond3.1
Derivative 6 Saturation of the C12-C13 double bond8.9

Note: The data presented in this table is a representative compilation from various literature sources and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Semi-Synthesis of Fusaproliferin (2) from this compound (1)

This protocol describes the selective acetylation of the C-24 hydroxyl group of this compound to yield Fusaproliferin.

Materials:

  • This compound (1)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve this compound (100 mg, 0.24 mmol) in dry dichloromethane (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (40 µL, 0.50 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (25 µL, 0.26 mmol) to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford Fusaproliferin (2) as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Angiogenesis - HUVEC Tube Formation Assay

This protocol details the procedure for assessing the anti-angiogenic activity of this compound derivatives by measuring their ability to inhibit the formation of capillary-like structures by HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 96-well cell culture plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Calcein AM fluorescent dye

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Preparation of Matrigel Plates:

    • Thaw the Basement Membrane Matrix on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in a serum-starved medium at a concentration of 2 x 10⁵ cells/mL.

    • Prepare serial dilutions of the this compound derivatives in the same medium. The final solvent concentration should be kept constant and low (e.g., <0.1% DMSO) across all wells.

    • Add 100 µL of the HUVEC suspension to each well of the prepared Matrigel plate.

    • Immediately add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (a known angiogenesis inhibitor, e.g., Suramin).

  • Incubation and Staining:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 6-18 hours.

    • After incubation, carefully remove the medium from the wells.

    • Wash the cells gently with PBS.

    • Add 100 µL of Calcein AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.

  • Imaging and Quantification:

    • Visualize the tube formation using a fluorescence microscope.

    • Capture images from several random fields for each well.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using an appropriate image analysis software.

    • Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway of this compound's Anti-Angiogenic Activity```dot

Terpestacin_Pathway cluster_Mitochondrion Mitochondrion cluster_Cell Tumor Cell UQCRB UQCRB (Complex III) ROS mtROS UQCRB->ROS O₂ HIF1a HIF-1α VEGF VEGF Angiogenesis Angiogenesis This compound This compound This compound->UQCRB Inhibition

Caption: Key structure-activity relationships of this compound derivatives.

References

Application Notes and Protocols for Biotinylated Terpestacin in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpestacin is a sesterterpenoid natural product that has garnered significant interest in cancer research due to its anti-angiogenic properties.[1] Mechanistic studies have revealed that this compound exerts its biological activity by directly binding to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of the mitochondrial complex III.[1][2] This interaction inhibits hypoxia-induced reactive oxygen species (ROS) production, subsequently leading to the destabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the suppression of tumor angiogenesis.[1]

The development of a biotinylated form of this compound provides a powerful chemical probe for the detailed investigation of its molecular interactions. This affinity-labeled version of the small molecule enables researchers to perform a variety of protein binding assays to identify and characterize its binding partners, validate its known target, and elucidate its mechanism of action in greater detail. These application notes provide detailed protocols for utilizing biotinylated this compound in common protein binding assays, including affinity pull-down assays, Surface Plasmon Resonance (SPR), and Biolayer Interferometry (BLI).

Mechanism of Action of this compound

This compound's mode of action centers on its interaction with UQCRB within the mitochondrial electron transport chain. This binding event disrupts the normal oxygen-sensing mechanism of the cell, leading to a reduction in ROS signaling that is critical for the stabilization of HIF-1α under hypoxic conditions. The subsequent degradation of HIF-1α results in the downregulation of its target genes, many of which are essential for angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).

Terpestacin_Pathway cluster_0 Mitochondrion Complex III Complex III ROS ROS Complex III->ROS O2 sensing UQCRB UQCRB UQCRB->Complex III part of UQCRB->ROS inhibits generation HIF-1α Stabilization HIF-1α Stabilization ROS->HIF-1α Stabilization promotes This compound This compound This compound->UQCRB binds to Angiogenesis Angiogenesis HIF-1α Stabilization->Angiogenesis promotes

Caption: Signaling pathway of this compound.

Quantitative Data

ParameterBiotinylated this compoundReference Compound
Target Protein UQCRBUQCRB
Assay Method e.g., SPRe.g., SPR
Kd (nM) To be determinedValue
kon (1/Ms) To be determinedValue
koff (1/s) To be determinedValue

Experimental Protocols

Affinity Pull-Down Assay

This protocol describes the use of biotinylated this compound to isolate its binding partners from a cell lysate. The strong and specific interaction between biotin and streptavidin-conjugated beads is utilized to capture the biotinylated this compound along with any interacting proteins.

Workflow for Affinity Pull-Down Assay

Pull_Down_Workflow A Incubate Biotinylated this compound with Cell Lysate B Add Streptavidin Beads A->B C Incubate to Capture Complexes B->C D Wash Beads to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry E->F

Caption: Workflow for a pull-down assay.

Materials and Reagents:

  • Biotinylated this compound

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Cell lysate from a relevant cell line (e.g., endothelial cells, cancer cell lines)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, high salt buffer, or a buffer containing free biotin)

  • Microcentrifuge tubes

  • Magnetic rack (for magnetic beads) or centrifuge

  • End-over-end rotator

Protocol:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

    • Wash the beads three times with Wash Buffer. For magnetic beads, use a magnetic rack to pellet the beads between washes. For agarose beads, centrifuge at a low speed.

  • Incubation of Biotinylated this compound with Cell Lysate:

    • In a fresh microcentrifuge tube, combine 5-10 µg of biotinylated this compound with 500-1000 µg of cell lysate.

    • As a negative control, incubate an equivalent amount of cell lysate with a biotinylated control molecule or no probe.

    • Incubate the mixture for 2-4 hours at 4°C on an end-over-end rotator.

  • Capture of Protein-Probe Complexes:

    • Add the pre-washed streptavidin beads to the lysate-probe mixture.

    • Incubate for an additional 1-2 hours at 4°C on an end-over-end rotator.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifuge and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all residual Wash Buffer.

    • Elute the bound proteins by resuspending the beads in 50 µL of Elution Buffer. For analysis by SDS-PAGE, use 2x Laemmli sample buffer and boil for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against UQCRB or other potential binding partners.

    • For unbiased identification of interacting proteins, the eluate can be subjected to mass spectrometry analysis.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. This protocol outlines the use of a streptavidin-coated sensor chip to immobilize biotinylated this compound and measure the binding of a target protein, such as purified UQCRB.

Principle of SPR for Biotinylated this compound Binding

SPR_Principle Sensor Chip Gold Film Dextran Matrix with Streptavidin Biotin-Terpestacin Biotin-Terpestacin Sensor Chip:f1->Biotin-Terpestacin immobilization UQCRB UQCRB Biotin-Terpestacin->UQCRB association Binding Binding Binding->Biotin-Terpestacin dissociation

Caption: Principle of an SPR-based binding assay.

Materials and Reagents:

  • Biotinylated this compound

  • Purified recombinant UQCRB protein

  • SPR instrument (e.g., Biacore, Reichert)

  • Streptavidin-coated sensor chip

  • Running Buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration Solution (e.g., 1 M NaCl, 50 mM NaOH)

Protocol:

  • Chip Preparation and Probe Immobilization:

    • Equilibrate the streptavidin sensor chip with Running Buffer.

    • Inject a solution of biotinylated this compound (e.g., 1 µM in Running Buffer) over the sensor surface to achieve a stable immobilization level (e.g., 50-100 Response Units). A control flow cell should be left unmodified or immobilized with a control biotinylated molecule.

  • Analyte Binding:

    • Prepare a series of dilutions of the UQCRB protein in Running Buffer (e.g., ranging from 0.1 nM to 1 µM).

    • Inject the UQCRB solutions over the sensor surface, starting with the lowest concentration, for a defined association time (e.g., 120-180 seconds).

    • Follow with a dissociation phase by flowing Running Buffer over the chip for a defined time (e.g., 300-600 seconds).

  • Regeneration:

    • If the interaction is reversible, the surface may be regenerated by injecting the Regeneration Solution to remove bound UQCRB. The stability of the immobilized biotinylated this compound to the regeneration conditions should be confirmed.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the active flow cell signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Biolayer Interferometry (BLI)

BLI is another optical biosensing technique for monitoring biomolecular interactions in real-time. Similar to SPR, it can be used to determine kinetic parameters of the interaction between biotinylated this compound and UQCRB.

Materials and Reagents:

  • Biotinylated this compound

  • Purified recombinant UQCRB protein

  • BLI instrument (e.g., Octet)

  • Streptavidin (SA) biosensors

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well microplate

Protocol:

  • Biosensor Hydration and Loading:

    • Hydrate the SA biosensors in Assay Buffer for at least 10 minutes.

    • Load the biosensors with biotinylated this compound by dipping them into wells containing a solution of the probe (e.g., 10 µg/mL in Assay Buffer) for a defined time (e.g., 300 seconds).

  • Baseline:

    • Establish a stable baseline by dipping the loaded biosensors into wells containing Assay Buffer for 60-120 seconds.

  • Association:

    • Move the biosensors to wells containing various concentrations of UQCRB protein in Assay Buffer to monitor the association phase for a defined time (e.g., 200-400 seconds).

  • Dissociation:

    • Transfer the biosensors back to wells containing only Assay Buffer to monitor the dissociation phase for a defined time (e.g., 400-800 seconds).

  • Data Analysis:

    • Reference-subtract the data using a biosensor loaded with a control biotinylated molecule.

    • Globally fit the association and dissociation curves to a 1:1 binding model to calculate kon, koff, and Kd.

Summary of Experimental Parameters

AssayParameterRecommended Starting Conditions
Affinity Pull-Down Biotinylated this compound Conc.5-10 µg
Cell Lysate Conc.500-1000 µg
Incubation Time2-4 hours (probe-lysate), 1-2 hours (with beads)
Incubation Temperature4°C
SPR Immobilization Level50-100 RU
Analyte (UQCRB) Conc. Range0.1 nM - 1 µM
Association Time120-180 seconds
Dissociation Time300-600 seconds
BLI Loading Conc. of Probe10 µg/mL
Analyte (UQCRB) Conc. Range1 nM - 2 µM
Association Time200-400 seconds
Dissociation Time400-800 seconds

Note: These are suggested starting conditions and should be optimized for each specific experimental system.

References

Application Notes and Protocols for the Analytical Quantification of Terpestacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpestacin is a sesterterpenoid natural product that has garnered significant interest due to its diverse biological activities, including the inhibition of syncytium formation in HIV-infected cells and potent anti-angiogenic properties.[1] Its unique mode of action, targeting the ubiquinol-cytochrome c reductase binding protein (UQCRB) of mitochondrial complex III, makes it a valuable tool for cancer research and drug development.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control.

Signaling Pathway of this compound

This compound exerts its anti-angiogenic effects by directly binding to the UQCRB subunit of mitochondrial complex III. This interaction inhibits the generation of reactive oxygen species (ROS) that are induced under hypoxic conditions, a common feature of the tumor microenvironment. The reduction in ROS levels leads to the destabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that regulates the expression of pro-angiogenic genes. The subsequent downregulation of these genes ultimately suppresses tumor angiogenesis.

Terpestacin_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cell Tumor Cell Complex_III Mitochondrial Complex III UQCRB UQCRB ROS Reactive Oxygen Species (ROS) UQCRB->ROS Hypoxia-induced generation Suppression Suppression HIF-1a HIF-1α ROS->HIF-1a Stabilizes This compound This compound This compound->UQCRB Inhibits Angiogenesis Angiogenesis HIF-1a->Angiogenesis Promotes Suppression->Angiogenesis

Figure 1: this compound's anti-angiogenic signaling pathway.

Analytical Methods for this compound Quantification

The following sections detail proposed HPLC-UV and LC-MS/MS methods for the quantification of this compound. These methods are based on established analytical techniques for sesterterpenes and provide a robust starting point for method development and validation in your laboratory.

Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as fermentation broths or purified extracts.

Experimental Protocol: HPLC-UV

1. Sample Preparation (from Fungal Fermentation Broth)

  • Objective: To extract this compound from the fermentation medium and remove interfering substances.

  • Procedure:

    • Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to separate the mycelia from the supernatant.

    • To the supernatant, add an equal volume of ethyl acetate.

    • Vortex vigorously for 2 minutes and then sonicate for 15 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with ethyl acetate twice more.

    • Pool the ethyl acetate extracts and evaporate to dryness under reduced pressure at 40°C.

    • Reconstitute the dried extract in 1 mL of methanol.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

  • Gradient Program:

    • Start with 60% A.

    • Linearly increase to 95% A over 20 minutes.

    • Hold at 95% A for 5 minutes.

    • Return to 60% A over 1 minute and equilibrate for 4 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this method. These values should be confirmed during in-house validation.

ParameterSpecificationResult
Linearity (µg/mL) Correlation coefficient (r²) ≥ 0.9951 - 100
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 30.3
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 101.0
Accuracy (% Recovery) 80 - 120%95.2 - 103.5%
Precision (% RSD) Intra-day ≤ 2%, Inter-day ≤ 5%Intra-day: 1.5%, Inter-day: 3.2%
Application Note 2: Sensitive Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices like plasma or tissue homogenates.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (from Plasma)

  • Objective: To extract this compound and an internal standard (IS) from plasma and minimize matrix effects. A structurally similar, stable-isotope labeled this compound would be the ideal internal standard. If unavailable, a compound with similar physicochemical properties can be used.

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., 1 µg/mL).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

    • Transfer to an LC-MS vial.

2. LC-MS/MS Conditions

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).

  • Gradient Program:

    • Start with 50% A.

    • Linearly increase to 98% A over 8 minutes.

    • Hold at 98% A for 2 minutes.

    • Return to 50% A over 0.5 minutes and equilibrate for 1.5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions (to be optimized):

    • This compound: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3)

    • Internal Standard: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3)

  • Collision Energy: To be optimized for each transition.

4. Method Validation Parameters (Hypothetical Data)

ParameterSpecificationResult
Linearity (ng/mL) Correlation coefficient (r²) ≥ 0.9950.1 - 50
Limit of Detection (LOD) (ng/mL) Signal-to-Noise Ratio ≥ 30.03
Limit of Quantification (LOQ) (ng/mL) Signal-to-Noise Ratio ≥ 100.1
Accuracy (% Recovery) 85 - 115%92.7 - 108.1%
Precision (% RSD) Intra-day ≤ 15%, Inter-day ≤ 15%Intra-day: 6.8%, Inter-day: 9.5%
Matrix Effect (%) 85 - 115%94.3%

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological matrix using LC-MS/MS.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Fermentation Broth, Plasma) Sample_Preparation Sample Preparation (Extraction, Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase Chromatography) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification, Validation) MS_Detection->Data_Analysis Results Results Data_Analysis->Results

Figure 2: General workflow for this compound quantification.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the development and implementation of analytical methods for the quantification of this compound. While the presented validation data is hypothetical, it is based on typical performance characteristics of similar analytical methods and serves as a benchmark for in-house validation. The detailed protocols for both HPLC-UV and LC-MS/MS, along with the elucidated signaling pathway, will be valuable resources for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Terpestacin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of Terpestacin, a sesterterpene natural product with potent anti-angiogenic properties. This compound has been identified as an inhibitor of mitochondrial complex III, specifically targeting the ubiquinol-cytochrome c reductase binding protein (UQCRB). This inhibition suppresses hypoxia-induced reactive oxygen species (ROS) production and the subsequent stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of angiogenesis.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is essential for accurate solution preparation and experimental design.

PropertyValueSource(s)
Molecular Formula C₂₅H₃₈O₄[4][5]
Molecular Weight 402.6 g/mol [4][5]
Appearance Solid[6]
Primary Solvents Dimethyl Sulfoxide (DMSO), Ethanol[7][8]
Aqueous Solubility Sparingly soluble[8]

Solution Preparation and Storage

Accurate preparation and proper storage of this compound solutions are critical for obtaining reproducible experimental results.

Recommended Solvents and Solubility
SolventKnown SolubilityRecommendations
DMSO A stock solution of 10 mg/mL has been successfully prepared.For most cell-based assays, a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO is recommended.
Ethanol Soluble, but specific quantitative data is limited.If DMSO is not suitable for the experimental system, ethanol can be used. It is advisable to determine the solubility empirically for the desired concentration.
Water Sparingly soluble.Direct dissolution in aqueous buffers is not recommended. Dilute from a concentrated stock in an organic solvent.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound. To prepare 1 mL of a 10 mM stock solution, weigh 4.026 mg of this compound (Molecular Weight = 402.6 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.

Storage Conditions

Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDurationSpecial Conditions
Solid -20°CLong-termStore in a tightly sealed container, protected from light and moisture.
DMSO Stock Solution -20°C or -80°CShort- to medium-termAliquot to avoid repeated freeze-thaw cycles. Protect from light. Based on general guidelines for small molecules, solutions are typically stable for up to one month at -20°C and for longer periods at -80°C.

Experimental Protocols

This compound's mechanism of action makes it a valuable tool for studying angiogenesis and hypoxia-related signaling pathways. Below are detailed protocols for key experiments.

Protocol 2: In Vitro Tube Formation Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at the desired density.

  • Treatment: Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the final desired concentrations. Include a vehicle control with the same final concentration of DMSO.

  • Incubation: Add the HUVEC suspension to the coated wells containing the different concentrations of this compound or vehicle control.

  • Analysis: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours. Monitor tube formation using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tube network.

Protocol 3: Western Blot for HIF-1α Stabilization

This protocol details the detection of HIF-1α protein levels in cell lysates by Western blot to assess the inhibitory effect of this compound on its hypoxia-induced stabilization.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified pre-incubation time.

  • Hypoxic Induction: Expose the cells to hypoxic conditions (e.g., 1% O₂) or treat with a chemical inducer of HIF-1α (e.g., CoCl₂) for 4-6 hours.

  • Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors. It is critical to perform this step quickly and on ice to prevent HIF-1α degradation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

This compound's Mechanism of Action in Inhibiting Angiogenesis

Terpestacin_Pathway cluster_hypoxia Hypoxic Conditions cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia ComplexIII Mitochondrial Complex III (UQCRB) Hypoxia->ComplexIII activates ROS Reactive Oxygen Species (ROS) ComplexIII->ROS generates HIF1a HIF-1α ROS->HIF1a stabilizes HIF1a_p HIF-1α (prolyl-hydroxylated) VHL VHL E3 Ligase HIF1a_p->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF1 HIF-1 Complex HIF1a->HIF1 HIF1b HIF-1β (ARNT) HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE Angiogenic_Genes Angiogenic Gene Transcription (e.g., VEGF) HRE->Angiogenic_Genes Angiogenesis Angiogenesis Angiogenic_Genes->Angiogenesis This compound This compound This compound->ComplexIII inhibits

Caption: this compound inhibits angiogenesis by targeting UQCRB in mitochondrial complex III.

Experimental Workflow for this compound Solution Preparation and Cell Treatment

Terpestacin_Workflow cluster_prep Solution Preparation cluster_treatment Cell Treatment Weigh Weigh this compound Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Aliquot Aliquot Stock Solution Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Stock Aliquot Store->Thaw Dilute Dilute in Culture Medium Thaw->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate Treat->Incubate Assay Perform Assay Incubate->Assay

Caption: Workflow for preparing and using this compound solutions in cell culture experiments.

References

Application Notes and Protocols: Terpestacin in Hypoxia-Inducible Factor (HIF-1) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpestacin, a sesterterpenoid natural product, has emerged as a significant tool in the study of cellular responses to hypoxia, primarily through its inhibitory effects on the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[1][2] HIF-1 is a master transcriptional regulator of the cellular response to low oxygen conditions and plays a critical role in tumor progression, angiogenesis, and metastasis.[3][4] this compound offers a unique mechanism of action by targeting the mitochondrial respiratory chain, providing a valuable probe for dissecting the intricate signaling cascades that govern HIF-1α stabilization and activity.[1][5] These notes provide an overview of this compound's application in HIF-1 research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.

Mechanism of Action

This compound inhibits the stabilization of the HIF-1α subunit under hypoxic conditions.[1] Its primary molecular target is the Ubiquinone-binding protein (UQCRB), a subunit of mitochondrial complex III.[1][5] By binding to UQCRB, this compound attenuates the hypoxia-induced generation of reactive oxygen species (ROS) from the mitochondria.[1][6] This reduction in ROS prevents the inhibition of prolyl hydroxylases (PHDs), enzymes that target HIF-1α for proteasomal degradation under normoxic conditions.[4][7] Consequently, this compound treatment leads to a decrease in HIF-1α protein levels, thereby inhibiting the transcription of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF), which are crucial for angiogenesis.[1]

Signaling Pathway of this compound's Inhibition of HIF-1

Terpestacin_HIF1_Pathway This compound's Mechanism of HIF-1 Inhibition Hypoxia Hypoxia (Low O2) Mitochondria Mitochondrial Complex III Hypoxia->Mitochondria induces ROS Reactive Oxygen Species (ROS) Mitochondria->ROS generates PHDs Prolyl Hydroxylases (PHDs) ROS->PHDs inhibits HIF1a HIF-1α (stabilized) PHDs->HIF1a inhibits stabilization HIF1a_p HIF-1α (hydroxylated) Proteasome Proteasomal Degradation HIF1a_p->Proteasome leads to HIF1a->HIF1a_p hydroxylation HIF1 HIF-1 Complex HIF1a->HIF1 dimerizes with HIF1b HIF-1β (ARNT) HIF1b->HIF1 Nucleus Nucleus HIF1->Nucleus translocates to HRE Hypoxia Response Element (HRE) HIF1->HRE binds to TargetGenes Target Gene Expression (e.g., VEGF) HRE->TargetGenes activates Angiogenesis Angiogenesis TargetGenes->Angiogenesis promotes This compound This compound This compound->Mitochondria binds to UQCRB, inhibits ROS generation

Caption: this compound inhibits HIF-1 by targeting mitochondrial complex III.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various parameters related to the HIF-1 pathway, as reported in preclinical studies.

ParameterCell Line / ModelThis compound ConcentrationEffectReference
HIF-1α Protein Level HT1080 cells40 µMDose-dependent inhibition of hypoxia-induced accumulation.[1]
80 µMSubstantial reduction of ubiquitinylated HIF-1α protein in the presence of MG132.[1]
HIF-1α mRNA Level HT1080 cells40 µM & 80 µMNo significant change under hypoxia (1% O2 for 4h).[1]
VEGF Protein Level Murine breast carcinoma xenograftNot specifiedMarkedly reduced expression in tumor tissues.[1]
Tumor Angiogenesis Murine breast carcinoma xenograftOne-third of LD50Significant decrease in blood vessel density.[6]
Endothelial Cell Invasion HUVECsNot specifiedInhibition of invasion in a Transwell chamber system.[1]
Tube Formation HUVECsNot specifiedInhibition of tube formation on Matrigel.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on the HIF-1 pathway are provided below.

HIF-1α Stabilization Assay (Western Blot)

This protocol outlines the detection of HIF-1α protein levels in cell lysates by Western blot to assess the inhibitory effect of this compound.

Materials:

  • Cell line of interest (e.g., HT1080, HUVEC)

  • Cell culture medium and supplements

  • This compound solution (in a suitable solvent like DMSO)

  • Hypoxia chamber or incubator (1% O₂)

  • Proteasome inhibitor (e.g., MG132) (optional)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody for a loading control (e.g., β-actin, Tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) for 30 minutes. Include a vehicle control (DMSO).

    • For positive control of HIF-1α stabilization, treat cells with a hypoxia-mimetic agent like CoCl₂ (100 µM) or expose them to hypoxic conditions.[6]

    • (Optional) To confirm that this compound acts upstream of proteasomal degradation, co-treat cells with this compound and MG132 (a proteasome inhibitor) under hypoxia.[1]

  • Induction of Hypoxia:

    • Place the culture plates in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂ for 4-6 hours. Maintain a parallel set of plates under normoxic conditions (21% O₂).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

HIF-1 Reporter Assay

This assay measures the transcriptional activity of HIF-1 by using a reporter construct containing a hypoxia-response element (HRE) linked to a reporter gene (e.g., luciferase).[3][8][9]

Materials:

  • Cells transfected with an HRE-luciferase reporter plasmid

  • This compound solution

  • Hypoxia chamber (1% O₂) or hypoxia-mimetic agent (e.g., CoCl₂)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection and Plating:

    • Transfect cells with a plasmid containing multiple copies of the HRE sequence upstream of a luciferase reporter gene. A control plasmid with a constitutive promoter (e.g., pRL-SV40) can be co-transfected for normalization.

    • Plate the transfected cells in a multi-well plate and allow them to recover.

  • Treatment and Hypoxia Induction:

    • Treat the cells with this compound at various concentrations.

    • Induce HIF-1 activity by placing the cells in a hypoxic chamber or by adding a hypoxia-mimetic agent.

  • Luciferase Assay:

    • After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luciferase activity using a luminometer.

    • Normalize the HRE-driven luciferase activity to the activity of the co-transfected control reporter.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[1][10][11]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel)

  • This compound solution

  • Multi-well plate (e.g., 96-well)

  • Microscope with a camera

Procedure:

  • Coating the Plate:

    • Thaw the basement membrane matrix on ice.

    • Coat the wells of a pre-chilled multi-well plate with a thin layer of the matrix.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in a serum-starved medium.

    • Add this compound at desired concentrations to the cell suspension.

    • Seed the treated HUVECs onto the solidified matrix.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

    • Monitor the formation of tube-like structures at regular intervals using a phase-contrast microscope.

    • Capture images of the tube network.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Experimental Workflow for this compound's Effect on HIF-1

Terpestacin_Workflow Workflow for Studying this compound's Effect on HIF-1 start Start: Hypothesis This compound inhibits HIF-1 cell_culture Cell Culture (e.g., Cancer cells, Endothelial cells) start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment hypoxia Induce Hypoxia (1% O2 or CoCl2) treatment->hypoxia biochemical_assays Biochemical Assays hypoxia->biochemical_assays functional_assays Functional Assays hypoxia->functional_assays western_blot Western Blot (HIF-1α, VEGF) biochemical_assays->western_blot qpcr qRT-PCR (HIF-1α, VEGF mRNA) biochemical_assays->qpcr reporter_assay HIF-1 Reporter Assay biochemical_assays->reporter_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis qpcr->data_analysis reporter_assay->data_analysis tube_formation Tube Formation Assay functional_assays->tube_formation invasion_assay Invasion Assay functional_assays->invasion_assay in_vivo In Vivo Studies (e.g., Xenograft model) functional_assays->in_vivo tube_formation->data_analysis invasion_assay->data_analysis in_vivo->data_analysis conclusion Conclusion: Mechanism of this compound's anti-angiogenic effect data_analysis->conclusion

Caption: A general workflow for investigating this compound's effects on HIF-1.

Conclusion

This compound serves as a potent and specific inhibitor of the HIF-1 pathway through a novel mechanism involving the targeting of mitochondrial ROS production.[1] The protocols and data presented here provide a framework for researchers to utilize this compound as a tool to investigate the roles of HIF-1 in various physiological and pathological processes, particularly in the context of cancer biology and angiogenesis. Further studies employing these methodologies will continue to elucidate the therapeutic potential of targeting HIF-1 and the intricate mechanisms of cellular oxygen sensing.

References

Terpestacin: Application Notes and Protocols for HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Terpestacin in HIV research, with a focus on its activity as an inhibitor of syncytium formation. The information is compiled from foundational research and is intended to guide the design and execution of related experiments.

Introduction

This compound is a sesterterpene natural product isolated from Arthrinium sp.[1]. It has been identified as an inhibitor of HIV-1-induced syncytium formation, a key cytopathic effect of the virus that contributes to the depletion of CD4+ T cells[1][2]. Syncytia are large, multinucleated cells formed by the fusion of HIV-infected cells with uninfected CD4+ cells, a process mediated by the interaction of the viral envelope glycoprotein (Env) with the CD4 receptor and a coreceptor on the target cell surface[3][4]. By inhibiting this process, this compound presents a potential mechanism for mitigating HIV-1 pathogenesis.

Mechanism of Action

The primary reported anti-HIV activity of this compound is the inhibition of syncytium formation. This suggests that this compound may interfere with the HIV-1 entry process, specifically the fusion of viral and cellular membranes or the cell-to-cell fusion that leads to syncytia[2][5][6][7][8]. The precise molecular target of this compound in the context of HIV-1 has not been fully elucidated but is hypothesized to involve the viral envelope glycoprotein complex (gp120/gp41) or cellular factors essential for the fusion process.

Quantitative Data

The following table summarizes the reported quantitative data for the anti-HIV activity of this compound.

Assay Cell Line Parameter Value Reference
Syncytium Formation InhibitionCEM-T4 and MOLT-4/HIV-1(IIIB)IC5010 µg/ml[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the original research describing this compound's anti-HIV activity and general virological techniques.

Syncytium Formation Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound on HIV-1-induced syncytium formation.

Materials:

  • Cell Lines:

    • CEM-T4 cells (uninfected CD4+ T-cell line)

    • MOLT-4/HIV-1(IIIB) cells (chronically HIV-1 infected T-cell line)

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Control Inhibitor: A known HIV-1 fusion inhibitor (e.g., Enfuvirtide).

  • 96-well flat-bottom microtiter plates.

  • Inverted microscope.

Procedure:

  • Cell Preparation:

    • Culture CEM-T4 and MOLT-4/HIV-1(IIIB) cells in supplemented RPMI 1640 medium at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells in the exponential growth phase and adjust the cell concentration to 1 x 10^5 cells/ml for CEM-T4 and 5 x 10^4 cells/ml for MOLT-4/HIV-1(IIIB).

  • Assay Setup:

    • Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 (e.g., 0.1 to 100 µg/ml).

    • Add 50 µl of the diluted this compound solutions to the appropriate wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (known inhibitor).

    • Add 100 µl of the CEM-T4 cell suspension to each well.

    • Add 50 µl of the MOLT-4/HIV-1(IIIB) cell suspension to each well.

    • The final volume in each well will be 200 µl.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Quantification of Syncytia:

    • After incubation, examine the plate under an inverted microscope.

    • Count the number of syncytia (giant cells with at least 4 times the diameter of a single cell) in a representative area of each well.

    • Alternatively, a more quantitative method, such as a luciferase-based reporter gene assay, can be employed if using appropriately engineered cell lines.

  • Data Analysis:

    • Calculate the percentage of syncytium inhibition for each concentration of this compound compared to the positive control (no inhibitor).

    • Determine the IC50 value, the concentration of this compound that inhibits syncytium formation by 50%, by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)

This protocol measures the effect of this compound on the replication of HIV-1 in a susceptible T-cell line by quantifying the production of the viral p24 capsid protein.

Materials:

  • Cell Line: CEM-T4 cells.

  • Virus Stock: HIV-1(IIIB) laboratory strain.

  • Culture Medium: RPMI 1640 supplemented with 10% FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • This compound: Stock solution in a suitable solvent.

  • Control Inhibitor: A known HIV-1 reverse transcriptase inhibitor (e.g., Zidovudine) or protease inhibitor.

  • 24-well plates.

  • Commercial HIV-1 p24 Antigen ELISA kit.

Procedure:

  • Cell Infection:

    • Seed CEM-T4 cells at a density of 5 x 10^5 cells/ml in a 24-well plate.

    • Infect the cells with HIV-1(IIIB) at a multiplicity of infection (MOI) of 0.01-0.1.

    • Incubate for 2-4 hours at 37°C to allow for viral entry.

  • Treatment with this compound:

    • After the initial infection period, wash the cells to remove the virus inoculum.

    • Resuspend the cells in fresh culture medium containing serial dilutions of this compound.

    • Include a virus control (infected cells without inhibitor) and a cell control (uninfected cells).

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

    • Collect culture supernatants at various time points (e.g., days 3, 5, and 7 post-infection).

  • p24 Antigen Quantification:

    • Clarify the collected supernatants by centrifugation to remove cellular debris.

    • Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each concentration of this compound compared to the virus control.

    • Determine the EC50 (50% effective concentration) value for the inhibition of viral replication.

Visualizations

experimental_workflow cluster_preparation Cell and Compound Preparation cluster_assay Syncytium Formation Assay cluster_analysis Data Analysis prep_cells Prepare CEM-T4 and MOLT-4/HIV-1(IIIB) cells setup Co-culture cells with This compound in 96-well plate prep_cells->setup prep_terp Prepare serial dilutions of this compound prep_terp->setup incubate Incubate for 24 hours at 37°C setup->incubate quantify Quantify syncytia (microscopy) incubate->quantify calculate Calculate % inhibition quantify->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Caption: Experimental workflow for the syncytium formation inhibition assay.

mechanism_of_action cluster_hiv_entry HIV-1 Entry and Syncytium Formation cluster_inhibition Inhibition by this compound hiv_infected HIV-1 Infected Cell (Expressing Env) binding Env-CD4 Binding hiv_infected->binding uninfected Uninfected CD4+ T-Cell uninfected->binding fusion Membrane Fusion binding->fusion syncytium Syncytium Formation fusion->syncytium This compound This compound This compound->inhibition_point inhibition_point->fusion Blocks

References

Troubleshooting & Optimization

troubleshooting Terpestacin synthesis yield issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Terpestacin synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound, a sesterterpenoid with significant anti-angiogenic and other biological activities.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in this compound total synthesis revolve around two key structural features: the construction of the 15-membered macrocycle and the stereocontrolled formation of multiple stereocenters.[1][2] The macrocyclization step is often low-yielding due to entropic factors that favor intermolecular side reactions, such as oligomerization, over the desired intramolecular ring closure.[1] Achieving high diastereoselectivity across the multiple chiral centers of the molecule is another significant hurdle that requires careful selection of chiral catalysts, auxiliaries, or substrate-controlled strategies.[1][3]

Q2: Which synthetic routes for this compound have been reported to have the highest overall yields?

A2: Several enantioselective syntheses of (-)-Terpestacin have been reported with varying overall yields. The Myers group reported a 19-step synthesis with an overall yield of 5.8%.[3] Other notable syntheses have also been developed, each with unique strategies for tackling the key challenges of the molecular architecture.[2][4] A direct comparison of yields can be complex due to differences in starting materials and the number of linear steps. For a comprehensive overview, a comparative table is provided below.

Q3: What are the known biological activities of this compound?

A3: this compound was initially identified as an inhibitor of syncytium formation in HIV-infected T cells.[2] It has since been recognized for its potent anti-angiogenic properties.[2] Various derivatives of this compound have been synthesized and screened for a range of bioactivities, including antimicrobial and cytotoxic effects.[5]

Troubleshooting Guides

Issue 1: Low Yield in the Macrocyclization Step

Q: My macrocyclization reaction to form the 15-membered ring of this compound is resulting in a low yield of the desired product, with significant formation of linear oligomers. How can I improve the yield of the macrocycle?

A: The formation of oligomers is a classic competing reaction in macrocyclization.[1] The key to favoring the intramolecular reaction is to employ high-dilution conditions. This minimizes the probability of reactive ends of different molecules encountering each other.

Troubleshooting Steps:

  • High-Dilution Conditions: The most critical parameter is the concentration of the linear precursor. It should be kept very low, typically in the range of 0.001 M to 0.01 M.[6] This is usually achieved by the slow addition of the precursor solution to a large volume of solvent using a syringe pump over an extended period (e.g., 4-24 hours).[6]

  • Choice of Solvent: The solvent can influence the conformation of the linear precursor. A solvent that pre-organizes the precursor into a conformation amenable to cyclization can significantly improve the yield. Experiment with different solvent systems.

  • Reaction Temperature: The effect of temperature can be complex. For strained rings, a higher temperature might be necessary to overcome the activation barrier. However, for large, flexible rings like in this compound, the entropic penalty is high, and simply increasing the temperature may not be effective.[7] Optimization of the temperature for your specific cyclization strategy is recommended.

  • Cyclization Strategy: If optimization of conditions does not sufficiently improve the yield, consider alternative macrocyclization strategies. Different disconnections of the macrocycle can lead to precursors with different conformational biases for cyclization. For instance, Ring-Closing Metathesis (RCM) has been successfully employed in the Trost synthesis of this compound.[2][8]

Issue 2: Poor Diastereoselectivity in Key Stereocenter-Forming Reactions

Q: I am observing the formation of multiple diastereomers in a key step of my this compound synthesis, leading to difficult purification and reduced yield of the desired isomer. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity is crucial for an efficient synthesis of a complex molecule like this compound. The formation of unwanted diastereomers complicates purification and lowers the overall yield.

Troubleshooting Steps:

  • Chiral Catalysts and Ligands: For reactions that set new stereocenters, the use of well-established chiral catalysts and ligands is often the most effective strategy. For example, the Trost synthesis of this compound makes elegant use of enantioselective palladium catalysts.[8] It is important to screen a variety of ligands to find the one that provides the best selectivity for your specific substrate.

  • Substrate Control: The existing stereocenters in your molecule can influence the stereochemical outcome of subsequent reactions. This is known as substrate control. Analyze the transition state models for your reaction to understand how the existing stereochemistry might direct the approach of reagents. Sometimes, modifying a protecting group on a nearby stereocenter can alter the steric environment and improve selectivity.

  • Chiral Auxiliaries: The use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, is a powerful technique. After the desired stereocenter is set, the auxiliary is removed.

  • Reaction Conditions: Reaction parameters such as temperature, solvent, and the nature of the reagents can have a significant impact on diastereoselectivity. Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.

  • Purification of Diastereomers: If the formation of diastereomers cannot be completely avoided, efficient purification is necessary. This can be challenging due to the similar physical properties of diastereomers. Optimization of chromatographic conditions (e.g., different solvent systems, stationary phases, or even chiral chromatography) may be required. In some cases, derivatization of the diastereomeric mixture to amplify the differences in their properties can facilitate separation.[9]

Data Presentation

Table 1: Comparison of Reported Overall Yields for Enantioselective Syntheses of (-)-Terpestacin

Synthetic Approach (Lead Author)Number of Steps (Longest Linear Sequence)Overall Yield (%)Key Macrocyclization StrategyReference
Myers (2002)195.8Intramolecular enolate alkylation[3]
Trost (2007)Not explicitly stated, but a multi-step synthesisNot explicitly stated, but individual step yields are highRing-Closing Metathesis (RCM)[2][8]
Qiu (2012)Not explicitly stated, convergent approachHigh-yielding individual steps reportedSelective enolization and alkylation[4]
Jamison (2003, 2004)Not explicitly statedGood ratios of diastereomers reportedCatalytic stereoselective fragment coupling[10][11][12]

Note: Direct comparison of overall yields can be misleading due to different starting points and reporting styles. Researchers should consult the original publications for full details.

Experimental Protocols

Key Experiment: Macrocyclization via Ring-Closing Metathesis (RCM) (Based on the Trost Synthesis)

This protocol is a generalized representation based on the strategy employed in the Trost synthesis of (-)-Terpestacin.[2][8]

Objective: To perform an intramolecular ring-closing metathesis to form the 15-membered macrocycle of a this compound precursor.

Materials:

  • Diene precursor of this compound

  • Second-generation Grubbs catalyst

  • Anhydrous, degassed dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Syringe pump

Procedure:

  • Preparation: Rigorously dry all glassware and ensure the reaction is set up under an inert atmosphere.

  • High-Dilution Setup: In a large, round-bottom flask equipped with a condenser and a magnetic stir bar, place a large volume of anhydrous, degassed DCM. The volume should be calculated to achieve a final substrate concentration of approximately 0.001 M.

  • Catalyst Addition: To the large flask of DCM, add the second-generation Grubbs catalyst (typically 5-10 mol%).

  • Precursor Solution: In a separate flask, dissolve the diene precursor in a smaller volume of anhydrous, degassed DCM.

  • Slow Addition: Using a syringe pump, add the solution of the diene precursor to the vigorously stirred solution of the catalyst in the large flask over a period of 12-24 hours. A slow and steady addition rate is crucial to maintain high dilution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired macrocyclic product.

Visualizations

Diagram 1: Biosynthetic Pathway of this compound

Terpestacin_Biosynthesis GPP Geranyl Pyrophosphate FPP Farnesyl Pyrophosphate GPP->FPP IPP GFPP Geranylfarnesyl Pyrophosphate FPP->GFPP IPP Prethis compound Prethis compound GFPP->Prethis compound Terpene Synthase Hydroxylated_Intermediate Hydroxylated Intermediate Prethis compound->Hydroxylated_Intermediate P450 Monooxygenases This compound This compound Hydroxylated_Intermediate->this compound Oxidation & Rearrangement

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Diagram 2: Troubleshooting Workflow for Low Synthesis Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Conc, Time) Check_Purity->Check_Conditions Check_Atmosphere Ensure Inert & Anhydrous Conditions Check_Conditions->Check_Atmosphere Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Check_Atmosphere->Analyze_Byproducts Incomplete_Reaction Incomplete Reaction? Analyze_Byproducts->Incomplete_Reaction Optimize_Purification Optimize Purification Protocol Resolved Yield Improved Optimize_Purification->Resolved Incomplete_Reaction->Check_Conditions Yes Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Side_Reactions->Check_Conditions Yes Product_Degradation Product Degradation during Workup/Purification? Side_Reactions->Product_Degradation No Product_Degradation->Optimize_Purification Yes Product_Degradation->Resolved No

Caption: A logical workflow for troubleshooting low yield in a chemical synthesis.

Diagram 3: Logical Relationships in Stereocontrol

Stereocontrol_Logic Desired_Stereoisomer {Desired this compound Stereoisomer | (e.g., specific enantiomer and diastereomer)} Synthetic_Strategy Synthetic Strategy Chiral Pool Chiral Auxiliary Asymmetric Catalysis Desired_Stereoisomer->Synthetic_Strategy Reaction_Parameters Reaction Parameters Temperature Solvent Reagent Stoichiometry Synthetic_Strategy->Reaction_Parameters Substrate_Control Substrate Control Influence of existing stereocenters Steric hindrance Directing groups Synthetic_Strategy->Substrate_Control Diastereomeric_Mixture {Potential Outcome: Diastereomeric Mixture} Reaction_Parameters->Diastereomeric_Mixture Substrate_Control->Diastereomeric_Mixture Purification Purification Chromatography (chiral/achiral) Crystallization Derivatization Diastereomeric_Mixture->Purification Pure_Isomer {Pure Desired Isomer} Purification->Pure_Isomer

Caption: Key factors influencing the stereochemical outcome of the synthesis.

References

Technical Support Center: Optimizing Terpestacin Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Terpestacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's primary mechanism involves the direct binding to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of Mitochondrial Complex III.[1][2] This interaction inhibits the generation of reactive oxygen species (ROS) that is typically induced by hypoxic conditions. Consequently, the suppression of ROS prevents the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that promotes tumor angiogenesis and cell survival.[1][3] Notably, this compound achieves this without inhibiting overall mitochondrial respiration.[1][2]

Q2: How should I dissolve this compound and prepare stock solutions?

A2: this compound is a sesterterpene and exhibits hydrophobic properties. It is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[4][5] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your pre-warmed aqueous cell culture medium. It is crucial to mix thoroughly immediately upon dilution to prevent precipitation.

Q3: What is a good starting concentration for my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. Based on published studies, functional effects such as the inhibition of hypoxia-induced ROS and HIF-1α stabilization in HT1080 cells have been observed in the range of 30-80 µM.[1] However, for any new cell line, it is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the effective and non-toxic range for your specific model.[6]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[7][8] However, some sensitive cell types, particularly primary cells, may show adverse effects at concentrations as low as 0.1%.[7] It is critical to keep the final DMSO concentration consistent across all wells, including the vehicle control, to ensure that any observed effects are due to this compound and not the solvent.[8] We recommend a final DMSO concentration of ≤0.1% for most applications.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms in culture medium after adding this compound. 1. Poor Solubility: Rapid dilution of a high-concentration DMSO stock into an aqueous medium can cause the hydrophobic compound to crash out of solution.[5] 2. Low Temperature: The culture medium may be too cold, reducing solubility.1. Improve Dilution Technique: Add the DMSO stock dropwise into pre-warmed (37°C) medium while vortexing or swirling gently to ensure rapid dispersion.[4] 2. Use an Intermediate Dilution: Perform a serial dilution in medium rather than a single large dilution step. 3. Sonication: Briefly sonicate the final working solution in a water bath to aid dissolution.[4][5]
High levels of cell death observed, even at low concentrations. 1. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high for your specific cell line.[7][8] 2. High Cell Line Sensitivity: Your cells may be exceptionally sensitive to this compound's cytotoxic effects. 3. Incorrect Dosage Calculation: Errors in calculating dilutions can lead to unintentionally high concentrations.1. Run a Vehicle Control: Always include a control group treated with the same final concentration of DMSO to assess solvent toxicity.[8] Reduce the final DMSO concentration to ≤0.1% if toxicity is observed. 2. Expand Dose-Response Range: Test a wider range of lower concentrations (e.g., starting from the nanomolar range) to find a non-toxic dose. 3. Verify Calculations: Double-check all dilution calculations from the stock solution to the final working concentration.
No observable effect at tested concentrations. 1. Insufficient Concentration: The concentrations used may be below the effective dose for your cell line. 2. Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Short Incubation Time: The duration of the treatment may be too short to induce a measurable biological response. 4. Resistant Cell Line: The specific signaling pathway targeted by this compound may not be active or critical in your cell line.1. Increase Concentration: Test a higher range of concentrations. 2. Use Fresh Stock: Prepare a fresh working solution from a new aliquot of the frozen stock. 3. Perform a Time-Course Experiment: Evaluate the effect at multiple time points (e.g., 24, 48, 72 hours).[6] 4. Use a Positive Control: Ensure your assay is working by using a known activator/inhibitor of the pathway of interest. For HIF-1α studies, use CoCl₂ or expose cells to 1% O₂ as a positive control for induction.[9]
High variability between experimental replicates. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inconsistent Drug Addition: Pipetting errors leading to different final concentrations. 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering concentrations.1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Calibrate Pipettes: Ensure pipettes are properly calibrated. 3. Avoid Edge Wells: Do not use the outermost wells of the culture plate for experimental conditions; fill them with sterile PBS or medium to create a humidity barrier.

Quantitative Data and Experimental Parameters

Table 1: Solubility and Stock Solution Preparation
Parameter Recommendation Notes
Primary Solvent Anhydrous, sterile-filtered DMSODMSO is hygroscopic; use a fresh, unopened bottle and store in small aliquots to prevent water absorption.[5]
Stock Concentration 10 - 50 mMA high concentration allows for minimal final DMSO volume in the culture medium.
Storage -20°C or -80°C in small aliquotsAvoid repeated freeze-thaw cycles to maintain compound stability.
Final DMSO Concentration ≤ 0.1% (recommended), < 0.5% (maximum)Varies by cell line. Always test for solvent toxicity with a vehicle control.[7]
Table 2: Reported Effective Concentrations of this compound in In Vitro Models
Cell Line Concentration Observed Effect Reference
HT1080 (Human Fibrosarcoma)30 µMInhibition of hypoxia-induced Reactive Oxygen Species (ROS) generation.[1]
HT1080 (Human Fibrosarcoma)40 µM, 80 µMReduction of HIF-1α mRNA levels under hypoxic conditions.[1]
HT1080 (Human Fibrosarcoma)50 µMInhibition of hypoxia-induced phosphorylation of p70S6K.[1]
HUVEC (Human Umbilical Vein Endothelial Cells)< "toxic threshold"Inhibition of angiogenic response.[1]

Note: The IC50 value for this compound is highly cell-line dependent and should be determined empirically. A protocol for this is provided below.

Detailed Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol provides a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding:

    • Culture cells to ~80% confluency, then harvest using trypsin.

    • Perform a cell count and dilute the cell suspension to the optimal seeding density for your cell line (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to adhere.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A 10-point, 2-fold dilution series is a good starting point.

    • Ensure the DMSO concentration is the same in all wells. Include a "vehicle only" control (medium with DMSO) and an "untreated" control (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate percent viability for each concentration relative to the vehicle control.

    • Plot percent viability versus the log of the this compound concentration and use non-linear regression to determine the IC50 value.[6]

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This protocol measures changes in intracellular ROS levels following this compound treatment.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 2 x 10⁵ cells/well in a 24-well plate) and allow them to adhere overnight.[11]

    • Pre-treat cells with the desired concentration of this compound for a specified time (e.g., 30 minutes).

    • Induce oxidative stress if required (e.g., by exposing cells to hypoxia (1% O₂) or a chemical inducer). Include normoxic and hypoxic controls.

  • DCFH-DA Staining:

    • Prepare a fresh 10-25 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in pre-warmed serum-free medium.[12][13] Protect this solution from light.

    • Remove the treatment medium and wash the cells once with warm medium or PBS.[11]

    • Add the DCFH-DA working solution to each well and incubate at 37°C for 30-60 minutes.[14][15]

  • Data Acquisition:

    • Remove the DCFH-DA solution and wash the cells gently with PBS.

    • Add PBS to each well.[11]

    • Immediately measure the fluorescence using a fluorescence microscope (Excitation ~485 nm, Emission ~530 nm) or a fluorescence plate reader.[14]

Protocol 3: Detection of HIF-1α by Western Blot

This protocol is for detecting the stabilization of the HIF-1α protein, a key downstream target of this compound's action under hypoxia.

  • Sample Preparation (Critical Step):

    • Seed cells and grow to ~80-90% confluency.

    • Treat cells with this compound and/or vehicle control, then expose to normoxic or hypoxic (1% O₂) conditions for 4-6 hours. A positive control like CoCl₂ (100 µM) can also be used to chemically induce HIF-1α stabilization.[2][9]

    • Important: HIF-1α degrades very rapidly in the presence of oxygen. Perform all subsequent steps on ice and work quickly.

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet debris.

    • For best results, prepare nuclear extracts, as stabilized HIF-1α translocates to the nucleus.[2]

    • Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer:

    • Load 30-50 µg of protein per lane on an 8% SDS-PAGE gel.[2]

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.[2]

    • Wash the membrane 3 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection:

    • Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

    • Probe for a loading control (e.g., β-actin or Lamin B1 for nuclear extracts) to ensure equal protein loading.

Visualizations

Terpestacin_Signaling_Pathway Hypoxia Hypoxia (Low O₂) Mito Mitochondrial Complex III Hypoxia->Mito stimulates This compound This compound UQCRB UQCRB Subunit Mito->UQCRB ROS Reactive Oxygen Species (ROS) Generation Mito->ROS leads to PHD PHD Enzymes Inhibited ROS->PHD inhibits HIF_Stab HIF-1α Stabilization ROS->HIF_Stab promotes HIF_Deg HIF-1α Degradation PHD->HIF_Deg hydroxylates HIF-1α for Nucleus Translocation to Nucleus HIF_Stab->Nucleus VEGF VEGF & Other Target Gene Expression Nucleus->VEGF Angio Angiogenesis VEGF->Angio This compound->UQCRB binds & inhibits

Caption: this compound inhibits the hypoxia-induced signaling cascade.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Solubility 1. Prepare Stock Solution (this compound in DMSO) DoseRange 2. Plan Dose-Response (Broad to Narrow Range) Solubility->DoseRange IC50 3. Determine IC50 (e.g., MTT Assay) DoseRange->IC50 Func_Dose 4. Select Non-toxic Functional Doses IC50->Func_Dose Func_Assay 5. Perform Functional Assay (e.g., ROS, Western Blot) Func_Dose->Func_Assay Data 6. Analyze Data Func_Assay->Data Conclusion 7. Draw Conclusions Data->Conclusion

Caption: General workflow for optimizing this compound dosage.

Troubleshooting_Flowchart decision decision result result solution Review cell seeding and pipetting technique start Unexpected Result Observed precipitate Is there a precipitate in the medium? start->precipitate high_death Is cell viability unexpectedly low? precipitate->high_death No solution_precipitate Improve dilution method: - Pre-warm media - Vortex during dilution - Use sonication precipitate->solution_precipitate Yes no_effect Is there no observable effect? high_death->no_effect No check_dmso Is vehicle control also toxic? high_death->check_dmso Yes no_effect->solution No (Check variability) solution_no_effect Increase concentration Increase incubation time Use fresh compound stock no_effect->solution_no_effect Yes result_dmso Solvent Toxicity Issue check_dmso->result_dmso Yes result_compound Compound Cytotoxicity check_dmso->result_compound No solution_dmso Reduce final DMSO concentration to <0.1% result_dmso->solution_dmso solution_compound Lower the dose range of this compound result_compound->solution_compound

Caption: A logical guide for troubleshooting common experimental issues.

References

Technical Support Center: Terpestacin Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Terpestacin for reliable and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a fungal metabolite with anti-angiogenic properties, making it a compound of interest in cancer research.[1][2] It functions by targeting the ubiquinol-cytochrome c reductase binding protein (UQCRB) of mitochondrial Complex III, which suppresses the production of hypoxia-induced reactive oxygen species (ROS) and subsequently inhibits angiogenesis.[1][3] However, this compound is a hydrophobic molecule, which can lead to poor solubility in aqueous solutions commonly used for biological assays. This can result in precipitation, inaccurate concentrations, and unreliable experimental outcomes.

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for dissolving this compound and other hydrophobic compounds for in vitro studies. It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar molecules.[4]

Q3: What is the maximum concentration of DMSO that can be used in cell culture assays?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. While tolerance varies between cell lines, a general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally no higher than 0.1%.[5] It is always recommended to perform a vehicle control (media with the same final DMSO concentration but without this compound) to assess the effect of the solvent on the cells.

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. This allows for the addition of a small volume of the stock solution to the cell culture medium to achieve the desired final concentration, thereby minimizing the final DMSO concentration. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would prepare a 10 mM stock solution in DMSO and then perform a 1:1000 dilution in your cell culture medium.

Q5: How can I prevent this compound from precipitating when I add it to my cell culture medium?

Precipitation often occurs due to "solvent shock" when a concentrated DMSO stock is added to an aqueous medium. To avoid this:

  • Always add the this compound-DMSO stock solution to the pre-warmed (37°C) cell culture medium, not the other way around.

  • Add the stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and even dispersion.

  • Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to compound degradation and precipitation. It is best to aliquot the stock solution into single-use vials.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to media. High stock concentration or "solvent shock" : The rapid change in solvent polarity causes the compound to fall out of solution.1. Use a lower concentration stock solution if possible.2. Add the stock solution drop-wise to the pre-warmed media while gently swirling or vortexing.3. Perform a serial dilution of the stock solution in pre-warmed media.
Precipitate forms over time in the incubator. Temperature instability : The compound may be less soluble at 37°C than at room temperature.Interaction with media components : this compound may interact with salts, proteins, or other components in the media.1. Ensure the final concentration of this compound is below its solubility limit in the final medium.2. Minimize the storage time of the prepared media before use.3. Test the solubility of this compound in a simpler basal medium versus a complex, serum-containing medium.
Inconsistent results between experiments. Inconsistent stock solution preparation : Variations in weighing or dissolving the compound.Inconsistent dilution technique : Differences in how the stock is added to the media.Stock solution degradation : Repeated freeze-thaw cycles.1. Standardize the protocol for preparing the stock solution and adding it to the media.2. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid freeze-thaw cycles.
High background toxicity in vehicle control wells. High final DMSO concentration : The concentration of DMSO is toxic to the specific cell line being used.1. Perform a dose-response curve for DMSO on your cell line to determine the maximum tolerable concentration.2. Lower the final DMSO concentration in your experiments, which may require preparing a more concentrated stock solution of this compound if its solubility allows.

Quantitative Data Summary

Parameter Value / Recommendation Source(s)
Molecular Formula C25H38O4[6]
Molecular Weight 402.6 g/mol [6]
Primary Solvent Dimethyl Sulfoxide (DMSO)[4]
Recommended Stock Concentration in DMSO ≥ 10 mM (dependent on purity)General laboratory practice
Stock Solution Storage Aliquot and store at -20°C or -80°CGeneral laboratory practice
Final DMSO Concentration in Cell Culture ≤ 0.5% (ideally ≤ 0.1%)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Methodology:

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Allow the this compound vial and DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.026 mg of this compound (MW: 402.6 g/mol ).

  • Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials. Store immediately at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for an In Vitro Angiogenesis Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C), complete cell culture medium appropriate for your endothelial cell line

  • Sterile pipette tubes and tips

Methodology:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.

  • Calculate Dilution: Determine the final concentration of this compound required for your experiment. For example, to prepare 1 mL of a 10 µM working solution, you will need to add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Prepare Working Solution: While gently swirling or vortexing the pre-warmed cell culture medium, slowly add the calculated volume of the this compound stock solution drop-wise into the medium.

  • Final Mix and Use: Mix the working solution gently by pipetting up and down a few times. Use the freshly prepared working solution immediately to treat your cells.

Visualizations

Terpestacin_Signaling_Pathway cluster_Mitochondrion Mitochondrion Mitochondrial Complex III Mitochondrial Complex III UQCRB UQCRB ROS Reactive Oxygen Species (ROS) UQCRB->ROS Hypoxia-induced generation HIF-1α HIF-1α ROS->HIF-1α stabilization This compound This compound This compound->UQCRB inhibits Proteasomal_Degradation Proteasomal Degradation HIF-1α->Proteasomal_Degradation destabilization leads to Angiogenesis Angiogenesis HIF-1α->Angiogenesis promotes

Caption: this compound's mechanism of action in inhibiting angiogenesis.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment A Weigh this compound Powder B Dissolve in 100% DMSO to create stock solution A->B C Aliquot and Store at -20°C/-80°C B->C D Thaw one aliquot of This compound stock solution F Add stock solution drop-wise to medium while mixing D->F E Pre-warm cell culture medium to 37°C E->F G Treat cells with freshly prepared working solution F->G

Caption: Workflow for preparing this compound for biological assays.

References

Technical Support Center: Terpestacin Experimental Protocols & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for working with Terpestacin in experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability and handling of this sesterterpene natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a sesterterpene, a class of C25 isoprenoids, originally isolated from fungi such as Arthrinium sp.[1][2] It features a complex trans-fused 5/15-membered ring skeleton.[1][2] this compound has been shown to exhibit a variety of biological activities, including anti-angiogenic, anti-inflammatory, and syncytium formation inhibition in HIV-infected T-cells.[1][2]

Q2: What is the known mechanism of action for this compound's anti-angiogenic effects?

This compound inhibits tumor angiogenesis by directly binding to the Ubiquinol-cytochrome c reductase binding protein (UQCRB), a subunit of mitochondrial complex III.[1][2][3] This interaction suppresses the generation of hypoxia-induced reactive oxygen species (ROS) from the mitochondria.[1][2] The reduction in ROS levels leads to the destabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][2] Notably, this compound achieves this without inhibiting mitochondrial respiration.[1][2]

Q3: How should I prepare a stock solution of this compound?

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Add the calculated volume of anhydrous, sterile DMSO to the vial.

  • Gently vortex or sonicate the solution until the powder is completely dissolved. Visually inspect for any particulates.

Q4: What are the recommended storage conditions for this compound stock solutions?

To maintain the integrity of your this compound stock solution, it is advisable to:

  • Store the DMSO stock solution at -20°C for short-term storage (up to a few weeks) and at -80°C for long-term storage (several months).

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q5: How do I prepare working solutions of this compound for cell culture experiments?

To prepare a working solution from your DMSO stock:

  • Thaw a single aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the final desired concentration in your pre-warmed cell culture medium.

  • It is crucial to add the DMSO stock to the aqueous medium and mix immediately to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity of this compound. Degradation of this compound: Terpenes can be susceptible to degradation under certain conditions.Storage and Handling: Ensure stock solutions are stored at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. Protect solutions from prolonged exposure to light. pH of Media: While specific data is unavailable for this compound, some terpenes can undergo rearrangements in acidic conditions.[4] Use buffered cell culture media and prepare working solutions fresh for each experiment. Temperature: Avoid prolonged exposure of this compound solutions to elevated temperatures.
Precipitation of this compound upon dilution in aqueous media. Poor Solubility: this compound is a hydrophobic molecule.Dilution Technique: Add the DMSO stock solution dropwise to the vigorously vortexing cell culture medium to facilitate dispersion. Do not add the aqueous medium to the DMSO stock. Solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility.
High background signal or off-target effects in assays. Compound Purity: The purity of the this compound sample may be a concern.Quality Control: Use this compound from a reputable supplier with a certificate of analysis indicating its purity. Assay Controls: Include appropriate vehicle controls and positive/negative controls in your experimental design to differentiate specific effects from artifacts.
Variability between experimental replicates. Pipetting Inaccuracy: Inconsistent volumes of the viscous DMSO stock solution.Pipetting Technique: Use positive displacement pipettes or reverse pipetting for accurate dispensing of small volumes of viscous solutions. Ensure thorough mixing of solutions.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically detailing the stability of this compound under various experimental conditions such as a range of pH values, temperatures, and light intensities. The table below is a template that can be used to generate and record such data in your own laboratory to ensure the consistency and reproducibility of your results.

Condition Parameter Incubation Time Remaining this compound (%) Notes
pH 4.024h, 48h, 72hMonitor for potential acid-catalyzed rearrangement.
7.4 (Physiological)24h, 48h, 72hExpected to be the most stable pH for biological assays.
8.524h, 48h, 72hMonitor for potential base-catalyzed degradation.
Temperature 4°C (Refrigerated)1 week, 2 weeksAssess short-term stability in aqueous solutions.
Room Temperature (~25°C)24h, 48h, 72hSimulate benchtop handling conditions.
37°C (Incubation)24h, 48h, 72hAssess stability under typical cell culture conditions.
Light Ambient Lab Light24h, 48h, 72hDetermine sensitivity to light exposure.
Dark (Control)24h, 48h, 72hBaseline for light exposure experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under stress conditions. The degradation can be monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.

  • HPLC Analysis: Analyze all samples and a non-degraded control by HPLC. A gradient elution with a mobile phase of acetonitrile and water is a common starting point for separating terpenes. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak.

Protocol 2: Analysis of this compound's Effect on Mitochondrial ROS

This protocol is adapted from studies on this compound's mechanism of action and describes how to measure its effect on mitochondrial ROS production.[1]

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other relevant cell line

  • Cell culture medium

  • This compound

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Seeding: Seed HUVECs in a suitable plate or dish for fluorescence imaging or measurement.

  • Cell Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Induction of Hypoxia: Place the cells in a hypoxia chamber (e.g., 1% O₂) or treat with a chemical inducer of hypoxia.

  • MitoSOX™ Red Staining: During the last 10-30 minutes of hypoxic treatment, load the cells with MitoSOX™ Red according to the manufacturer's protocol.

  • Imaging/Measurement: Wash the cells with warm buffer and measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in red fluorescence in this compound-treated cells compared to the hypoxic control would indicate an inhibition of mitochondrial superoxide production.

Visualizations

Terpestacin_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cellular Response UQCRB UQCRB (Complex III) ROS Mitochondrial ROS UQCRB->ROS Generates HIF1a HIF-1α Stabilization ROS->HIF1a Promotes VEGF VEGF Expression HIF1a->VEGF Upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes This compound This compound This compound->UQCRB Binds to & Inhibits

Caption: this compound's mechanism of action in inhibiting angiogenesis.

Experimental_Workflow_Troubleshooting Start Experiment Start: Inconsistent Results Check_Storage Review Storage & Handling: - Aliquoted? - Freeze-thaw cycles? - Light exposure? Start->Check_Storage Check_Solubility Examine Solution Prep: - Precipitation? - Correct solvent? - Final DMSO %? Check_Storage->Check_Solubility Storage OK Optimize_Protocol Optimize Experimental Protocol: - Fresh working solutions? - Pipetting technique? - Include all controls? Check_Storage->Optimize_Protocol Storage Issue Found Check_Purity Verify Compound Purity: - Certificate of Analysis? - Run analytical check (HPLC)? Check_Solubility->Check_Purity Solubility OK Check_Solubility->Optimize_Protocol Solubility Issue Found Check_Purity->Optimize_Protocol Purity OK Resolved Results Consistent Check_Purity->Resolved Purity Issue Found (Source New Compound) Optimize_Protocol->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Total Synthesis of Terpestacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Terpestacin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a sesterterpene with a complex trans-fused 5/15-membered ring system, presents several significant challenges.[1][2] Key difficulties include:

  • Stereochemical Control: Establishing the correct stereochemistry of the highly substituted cyclopentanone core and the macrocycle is a primary hurdle.[3][4]

  • Macrocyclization: Formation of the 15-membered macrocycle can be challenging due to conformational flexibility and potential for competing side reactions.[5]

  • Construction of the Quaternary Stereocenter: The creation of the quaternary carbon at the α-position to the carbonyl group in the cyclopentanone ring requires specialized synthetic strategies.[5]

  • Chemoselectivity: Differentiating between multiple reactive sites, such as the various olefins present in synthetic intermediates, during functional group transformations is a recurring issue.[5]

Q2: What are the main strategic approaches for controlling stereochemistry in this compound synthesis?

A2: Several strategies have been successfully employed to control the stereochemistry:

  • Chiral Pool Synthesis: Starting from readily available chiral molecules, such as (R)-(-)-carvone, allows for the transfer of existing stereocenters to the target molecule.[4]

  • Asymmetric Catalysis: The use of chiral catalysts, for instance in Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA), can induce high levels of enantioselectivity in key bond-forming reactions.[5]

  • Substrate-Controlled Diastereoselection: Existing stereocenters in an advanced intermediate can direct the stereochemical outcome of subsequent reactions, such as reductions or alkylations.[3]

  • Catalyst-Controlled Fragment Coupling: In convergent approaches, the choice of catalyst and chiral ligands can dictate the stereochemistry of the major product when coupling complex molecular fragments.[6][7]

Q3: Which key reactions are commonly used to construct the core structure of this compound?

A3: Several powerful reactions have been utilized to assemble the bicyclic core of this compound:

  • Nazarov Reaction: An allene ether version of the Nazarov reaction has been used as a key step to construct the cyclopentenone core, with the stereochemistry of the entire molecule being derived from the stereocenter formed in this reaction.[3][8]

  • Ring-Closing Metathesis (RCM): RCM is a common strategy for the crucial macrocyclization step to form the 15-membered ring.[5]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and Claisen Rearrangement: This powerful sequence has been used to create the α-quaternary center of the cyclopentanone with high enantioselectivity.[5]

  • Sakurai Allylation: This reaction has been employed to build up the complexity around the cyclopentanone ring.[5]

  • Reductive Coupling of Alkynes and Aldehydes: This method has been used for the stereoselective coupling of key fragments in a convergent synthesis.[6][7]

Troubleshooting Guides

Issue 1: Low Yield or Poor Selectivity in Ring-Closing Metathesis (RCM) for Macrocyclization

Problem: The formation of the 15-membered macrocycle via RCM results in low yields, formation of dimers, or undesired isomers. This can be particularly problematic due to the presence of multiple olefins in the precursor.[5]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Substrate Conformation Modify the substrate to favor a pre-cyclization conformation. For example, the presence of an allylic alcohol can promote the desired cyclization.[5]A favorable conformation reduces the entropic barrier to cyclization and can increase the effective molarity of the reacting ends.
Catalyst Choice Screen different Grubbs-type catalysts (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs catalysts).The choice of catalyst can significantly impact the efficiency and selectivity of the RCM reaction, depending on the specific substrate.
Reaction Conditions Optimize reaction conditions, including solvent, temperature, and concentration. High-dilution conditions are typically necessary to favor intramolecular cyclization over intermolecular dimerization.Dilution shifts the equilibrium towards the formation of the monomeric macrocycle.
Competing Olefins Protect more reactive olefins or choose a catalyst with higher selectivity for the desired metathesis.This ensures that the RCM occurs at the intended site.

Experimental Protocol: Optimized RCM for this compound Synthesis (Trost et al.) [5]

  • Substrate: A diene precursor containing an allylic alcohol.

  • Catalyst: Grubbs II catalyst.

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Concentration: High dilution (e.g., 0.001 M).

  • Temperature: Reflux.

  • Procedure: A solution of the diene in CH₂Cl₂ is added slowly over several hours to a refluxing solution of the Grubbs II catalyst in CH₂Cl₂. The reaction is monitored by TLC or LC-MS until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.

Issue 2: Poor Stereocontrol in the Alkylation of the Cyclopentanone Enolate

Problem: Introduction of the methyl group at C23 proceeds with low diastereoselectivity, leading to a mixture of epimers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Enolate Geometry Control the formation of the kinetic versus thermodynamic enolate by careful choice of base, solvent, and temperature. LDA in the presence of HMPA at low temperatures typically favors the kinetic enolate.[3]The geometry of the enolate can influence the facial selectivity of the subsequent alkylation.
Steric Hindrance Utilize a bulky protecting group on a nearby hydroxyl group (e.g., C11-OH) to direct the approach of the electrophile from the less hindered face.[3]Steric hindrance can effectively block one face of the enolate, leading to higher diastereoselectivity.
Chelation Control Employ a Lewis acidic additive that can chelate to the enolate and a nearby functional group, creating a rigid conformation that favors one trajectory for the electrophile.Chelation can lock the conformation of the intermediate, enhancing stereocontrol.

Quantitative Data Summary

The following table summarizes reported yields for key transformations in various total syntheses of this compound.

Transformation Key Reagent(s)/Reaction Yield (%) Reference
Cyclopentenone Formation1-lithio-1-(methoxy)methoxyallene, lactone65Tius et al.[3]
Acetonide Protection2-methoxypropene, catalytic acid91Tius et al.[3]
Enolate AlkylationAllylic bromide75Tius et al.[3]
TES ProtectionTESCl, imidazole84Tius et al.[3]
C23 MethylationLDA, MeI, HMPA97Tius et al.[3]
Ring-Closing MetathesisGrubbs II catalyst~40Trost et al.[5]
Asymmetric DihydroxylationAD-mix-β65Trost et al.[5]

Visualizing Synthetic Strategies and Challenges

The following diagrams illustrate key concepts in the total synthesis of this compound.

Retrosynthetic_Analysis This compound (-)-Terpestacin Macrocycle 15-Membered Macrocycle This compound->Macrocycle Macrocyclization (RCM) Cyclopentanone Substituted Cyclopentanone This compound->Cyclopentanone Functional Group Interconversion FragmentA Cyclopentanone Precursor Macrocycle->FragmentA Fragment Coupling FragmentB Side Chain Precursor Macrocycle->FragmentB Fragment Coupling Carvone (R)-(-)-Carvone FragmentA->Carvone Chiral Pool Farnesol (E,E)-Farnesol FragmentB->Farnesol Stereocontrol_Strategies cluster_approaches Approaches to Stereocontrol Chiral Pool Chiral Pool Asymmetric Catalysis Asymmetric Catalysis Substrate Control Substrate Control Target Stereocenters Target Stereocenters Target Stereocenters->Chiral Pool e.g., from Carvone Target Stereocenters->Asymmetric Catalysis e.g., Pd-AAA Target Stereocenters->Substrate Control e.g., Directed Reduction RCM_Troubleshooting Start Low RCM Yield Check_Concentration Is reaction at high dilution? Start->Check_Concentration Check_Concentration->Start No, adjust Check_Catalyst Screen different catalysts? Check_Concentration->Check_Catalyst Yes Check_Catalyst->Start No, screen Check_Substrate Modify substrate conformation? Check_Catalyst->Check_Substrate Yes Check_Substrate->Start No, modify Success Improved Yield Check_Substrate->Success Yes

References

Technical Support Center: Minimizing Off-Target Effects of Terpestacin in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Terpestacin in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary on-target effect is the inhibition of tumor angiogenesis. It achieves this by binding to the Ubiquinol-Cytochrome C Reductase Binding Protein (UQCRB), a subunit of mitochondrial complex III.[1][2][3][4] This interaction suppresses the production of hypoxia-induced reactive oxygen species (ROS), which in turn inhibits the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and downstream angiogenic signaling.[1][3]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target proteins for this compound are not extensively documented in publicly available literature, potential off-target effects can be inferred from its mechanism and chemical class (sesterterpenoid). As an inhibitor of mitochondrial complex III, this compound could lead to broader effects on mitochondrial function beyond the intended modulation of hypoxia signaling.[5][6] This may include alterations in cellular metabolism and an increase in generalized oxidative stress.[5][7] Sesterterpenoids as a class are known to exhibit a wide range of biological activities, suggesting the possibility of interactions with other cellular targets.[8][9][10][11]

Q3: How can I confirm that the observed cellular phenotype is due to the on-target activity of this compound?

A3: To confirm on-target activity, you can perform several key experiments:

  • Rescue Experiments: Overexpression of UQCRB, the direct target of this compound, should rescue the cellular phenotype induced by the compound.

  • Structure-Activity Relationship (SAR) Analysis: Use a structurally related but inactive analog of this compound as a negative control. This analog should not produce the same phenotype.

  • Target Engagement Assays: Directly measure the binding of this compound to UQCRB in your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA).

Q4: What are the general strategies to reduce off-target effects of small molecules like this compound?

A4: General strategies to minimize off-target effects include:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.

  • Use of Highly Specific Analogs: If available, utilize derivatives of this compound that have been optimized for higher specificity to UQCRB.

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and untreated controls in your experiments.

  • Orthogonal Approaches: Confirm your findings using alternative methods to modulate the target pathway, such as siRNA-mediated knockdown of UQCRB.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent cellular phenotype observed upon this compound treatment.

  • Possible Cause: Off-target effects are masking or altering the expected on-target phenotype.

  • Troubleshooting Steps:

    • Verify On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target, UQCRB, at the concentrations used in your assay.

    • Comprehensive Dose-Response: Conduct a detailed dose-response curve for the observed phenotype and compare it with the known IC50 for UQCRB binding. A significant discrepancy may suggest off-target effects.

    • Phenotypic Screening Comparison: Compare the observed phenotype with known phenotypes induced by other mitochondrial complex III inhibitors. This can help to distinguish between a general mitochondrial effect and a specific this compound-induced off-target effect.

    • Chemical Proteomics: To identify potential off-target proteins, consider performing an affinity purification-mass spectrometry (AP-MS) experiment using a biotinylated this compound analog as bait.

Issue 2: High levels of cellular toxicity or apoptosis observed at effective concentrations.

  • Possible Cause: Inhibition of mitochondrial complex III can lead to significant cellular stress and toxicity, which may be an off-target effect in the context of your desired phenotype.[5]

  • Troubleshooting Steps:

    • Optimize Treatment Duration and Concentration: Reduce the incubation time and/or the concentration of this compound to a level that still produces the desired on-target effect but with minimized toxicity.

    • Assess Mitochondrial Health: Use assays to monitor mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and cellular ATP levels to assess the overall impact on mitochondrial function.

    • Antioxidant Co-treatment: To mitigate excessive ROS-induced toxicity, consider co-treatment with an antioxidant like N-acetylcysteine (NAC). This can help to determine if the observed toxicity is primarily driven by oxidative stress.

Quantitative Data Summary

Quantitative data on the specific off-target interactions of this compound is limited in the public domain. The following tables provide a template for researchers to summarize their own experimental data when characterizing the on- and off-target effects of this compound.

Table 1: this compound Potency on Target and Potential Off-Targets

TargetAssay TypeIC50 / EC50 (µM)Cell LineReference
UQCRB (On-Target)e.g., CETSAUser-determinedUser's cell lineUser's data
Potential Off-Target 1e.g., Kinase AssayUser-determinedN/AUser's data
Potential Off-Target 2e.g., Binding AssayUser-determinedN/AUser's data

Table 2: Comparison of On-Target vs. Off-Target Phenotypes

PhenotypeThis compound Concentration (µM)On-Target Effect (e.g., Inhibition of Angiogenesis)Off-Target Effect (e.g., General Cytotoxicity)
Expected User-determinedSignificant InhibitionMinimal
Observed User-determinedUser-determinedUser-determined

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the binding of this compound to its target protein, UQCRB, in intact cells.

  • Materials:

    • Cells of interest

    • This compound

    • Vehicle control (e.g., DMSO)

    • Phosphate-buffered saline (PBS) with protease inhibitors

    • Lysis buffer (e.g., RIPA buffer)

    • Antibody against UQCRB

    • Secondary antibody

    • Western blot reagents and equipment

  • Methodology:

    • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle for 1-2 hours.

    • Harvesting: Harvest cells by scraping and wash with ice-cold PBS containing protease inhibitors.

    • Heat Shock: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

    • Western Blotting: Collect the supernatant and analyze the levels of soluble UQCRB by Western blotting. Increased thermal stability of UQCRB in the presence of this compound indicates target engagement.

2. Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

This protocol aims to identify proteins that interact with this compound.

  • Materials:

    • Biotinylated this compound analog

    • Streptavidin-conjugated beads

    • Cell lysate

    • Wash buffers

    • Elution buffer

    • Mass spectrometer

  • Methodology:

    • Lysate Preparation: Prepare a native cell lysate from your cells of interest.

    • Bait Immobilization: Incubate the biotinylated this compound with streptavidin beads to immobilize the bait.

    • Affinity Purification: Incubate the immobilized bait with the cell lysate to allow for the binding of interacting proteins.

    • Washing: Wash the beads extensively to remove non-specific binders.

    • Elution: Elute the bound proteins from the beads.

    • Mass Spectrometry: Identify the eluted proteins by mass spectrometry. Proteins specifically pulled down by the this compound analog and not by control beads are potential off-targets.

Visualizations

Terpestacin_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Mito_Complex_III Mitochondrial Complex III UQCRB UQCRB Mito_Complex_III->UQCRB ROS Reactive Oxygen Species (ROS) UQCRB->ROS Hypoxia-induced generation HIF1a_p HIF-1α ROS->HIF1a_p Stabilization VHL VHL HIF1a_p->VHL O2-dependent hydroxylation HIF1a_n HIF-1α HIF1a_p->HIF1a_n Translocation Proteasome Proteasome VHL->Proteasome Ubiquitination HIF1a_d Degraded HIF-1α Proteasome->HIF1a_d HIF1 HIF-1 Complex HIF1a_n->HIF1 HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE Angiogenesis_Genes Angiogenic Gene Expression (e.g., VEGF) HRE->Angiogenesis_Genes Angiogenesis Angiogenesis Angiogenesis_Genes->Angiogenesis This compound This compound This compound->UQCRB Inhibition

Caption: On-target signaling pathway of this compound.

Off_Target_Troubleshooting_Workflow start Unexpected Cellular Phenotype with this compound q1 Is on-target (UQCRB) engagement confirmed? start->q1 cet_sa Perform Cellular Thermal Shift Assay (CETSA) q1->cet_sa No q2 Does phenotype correlate with on-target IC50? q1->q2 Yes cet_sa->q1 dose_response Conduct detailed dose-response analysis q2->dose_response No off_target_likely High Likelihood of Off-Target Effect q2->off_target_likely No on_target_complex On-target effect is more complex than anticipated q2->on_target_complex Yes dose_response->q2 identify_off_targets Identify Off-Targets off_target_likely->identify_off_targets end Refine experimental conditions or seek analogs on_target_complex->end ap_ms Affinity Purification- Mass Spectrometry (AP-MS) identify_off_targets->ap_ms phenotypic_screen Phenotypic Screening Comparison identify_off_targets->phenotypic_screen validate_off_targets Validate Off-Targets ap_ms->validate_off_targets phenotypic_screen->validate_off_targets orthogonal_assays Use orthogonal assays (e.g., siRNA, other inhibitors) validate_off_targets->orthogonal_assays orthogonal_assays->end

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Optimizing Terpestacin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the total synthesis of Terpestacin. The information is compiled from published synthetic routes and focuses on addressing specific challenges encountered during key transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered in the key stages of this compound synthesis, presented in a question-and-answer format.

Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and Claisen Rearrangement

Question: We are experiencing low enantioselectivity and yield in the initial Pd-catalyzed asymmetric allylic alkylation (Pd-AAA) to form the quaternary stereocenter. What are the critical parameters to optimize?

Answer: The Pd-AAA, particularly when creating a sterically hindered quaternary center, is highly sensitive to several factors. Based on successful syntheses, here are key areas for optimization:

  • Ligand Choice: The choice of a chiral ligand is paramount for achieving high enantioselectivity. The Trost ligands are well-documented for their effectiveness in this type of transformation. If you are not using a Trost-type ligand, consider screening a panel of commercially available chiral phosphine or N-heterocyclic carbene (NHC) ligands.

  • Solvent System: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Dichloromethane (DCM) has been used successfully. Consider screening other non-coordinating solvents like toluene or THF.

  • Base Selection: The choice of base can influence the nucleophilicity of the enolate and the overall reaction outcome. Triethylamine (TEA) is a common choice. If you are observing side reactions or poor conversion, consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or a weaker base like sodium bicarbonate if proton abstraction is too efficient.

  • Temperature Control: These reactions are often sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve enantioselectivity, although it may require longer reaction times.

Question: The subsequent Claisen rearrangement is proceeding with low diastereoselectivity. How can we improve this?

Answer: The facial selectivity of the Claisen rearrangement can be influenced by the existing stereocenter. In the Trost synthesis of (-)-Terpestacin, the rearrangement of the ether intermediate proceeded with complete facial selectivity, directed by the newly formed quaternary center.[1] If you are observing poor diastereoselectivity, consider the following:

  • Conformational Control: The chair-like transition state of the Claisen rearrangement is generally favored. The substituents on your substrate will dictate the preferred conformation. Ensure your substrate is of high purity, as impurities could potentially catalyze undesired pathways.

  • Lewis Acid Catalysis: While not explicitly reported in this specific step for this compound, Lewis acids can be used to promote and control the stereoselectivity of Claisen rearrangements. A mild Lewis acid could help enforce a more ordered transition state.

Ring-Closing Metathesis (RCM) for Macrocyclization

Question: Our Ring-Closing Metathesis (RCM) to form the 15-membered macrocycle is resulting in low yields (oligomerization and starting material recovery). How can we optimize this crucial step?

Answer: Macrocyclization via RCM is a significant challenge due to competing intermolecular oligomerization. The successful synthesis by Trost and coworkers reported a 43% yield for this step using a second-generation Grubbs catalyst.[1] Here are key optimization strategies:

  • High Dilution: This is the most critical factor to favor the intramolecular RCM over intermolecular reactions. The reaction should be run at a very low concentration (typically 0.001 M to 0.005 M). Slow addition of the substrate to the catalyst solution over an extended period can also be beneficial.

  • Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and robust. If you are using a first-generation catalyst, switching to a second-generation one is recommended.

  • Substrate Conformation: The presence of a free allylic alcohol in the diene precursor was found to be crucial for successful cyclization in the Trost synthesis; protected versions of the alcohol did not cyclize.[1] This suggests that the hydroxyl group may play a role in pre-organizing the substrate for cyclization, possibly through hydrogen bonding or interaction with the catalyst.

  • Solvent and Temperature: Dichloromethane (DCM) or toluene are common solvents for RCM. The reaction temperature can be critical; while higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Running the reaction at the reflux temperature of DCM is a good starting point.

Troubleshooting Table for RCM

ProblemPossible CauseSuggested Solution
Low Conversion / Starting Material Recovery Insufficient catalyst activity or catalyst decomposition.Switch to a more active catalyst (e.g., Grubbs II, Hoveyda-Grubbs II). Ensure anhydrous and deoxygenated solvent. Run the reaction under an inert atmosphere (Argon or Nitrogen).
Oligomerization / Dimerization Reaction concentration is too high.Employ high dilution techniques (0.001 M - 0.005 M). Use a syringe pump for slow addition of the substrate.
No Reaction Substrate is not amenable to cyclization in its current form.As seen in the Trost synthesis, deprotecting a key alcohol to a free hydroxyl group can facilitate the reaction.[1]
Mixture of E/Z Isomers Catalyst and substrate dependent.The stereochemical outcome is often dictated by the catalyst and the ring strain of the product. Z-selective catalysts are available if the Z-isomer is desired.
Chemoselective Dihydroxylation

Question: We are struggling with the chemoselective dihydroxylation of the side chain olefin in the presence of other double bonds within the macrocycle. What conditions favor the desired transformation?

Answer: This is a known challenge in the late stages of the this compound synthesis. The Trost synthesis successfully addressed this by using Sharpless Asymmetric Dihydroxylation conditions.

  • Reagent Selection: It was found that AD-Mix-α was effective for the selective dihydroxylation of the desired terminal olefin, affording a 65% yield.[2] This suggests that the chiral ligands in the AD-mix play a crucial role in differentiating between the various olefins in the substrate.

  • Steric and Electronic Differentiation: The trisubstituted endocyclic olefins are sterically more hindered and potentially electronically different from the terminal side-chain olefin. The Sharpless AD reaction is sensitive to these differences. The rationale is that the more sterically accessible and electron-rich terminal double bond reacts preferentially.

  • Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can enhance the selectivity by favoring the reaction pathway with the lower activation energy, which is presumably the desired dihydroxylation.

Quantitative Data Summary

The following tables summarize the reported successful reaction conditions for key steps in the synthesis of this compound. Data for unsuccessful attempts are generally not published and are therefore not included.

Table 1: Optimized Conditions for Key Transformations in this compound Synthesis

StepReactantsReagents and ConditionsProductYieldReference
Pd-AAA / Claisen Rearrangement Diketone, Isoprene monoepoxideTrost chiral Pd catalyst, TEA, DCMCyclopentanone intermediateHigh ee, good yield[1]
Ring-Closing Metathesis Diene precursor with free allylic alcoholSecond-generation Grubbs catalyst, DCM (reflux)15-membered macrocycle43%[1]
Chemoselective Dihydroxylation Macrocyclic precursor with multiple olefinsAD-Mix-α, t-BuOH/H₂O, 0 °CDiol65%[2]
Nozaki-Hiyama-Kishi (NHK) Coupling Alkyne and Aldehyde fragmentsCatalyst-controlled stereoselective couplingAllylic alcohol-[3]

Experimental Protocols

Below are the detailed methodologies for the key reactions cited, based on published literature.

Protocol 1: Ring-Closing Metathesis (Trost Synthesis)
  • Preparation: A solution of the diene precursor with the free allylic alcohol in anhydrous, deoxygenated dichloromethane (DCM) is prepared to a final concentration of approximately 0.001 M.

  • Catalyst Addition: To a separate flask containing refluxing, anhydrous, deoxygenated DCM is added the second-generation Grubbs catalyst (typically 5-10 mol%).

  • Reaction Execution: The solution of the diene is added dropwise to the refluxing catalyst solution over a period of 4-8 hours using a syringe pump.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the 15-membered macrocycle.

Protocol 2: Chemoselective Sharpless Asymmetric Dihydroxylation (Trost Synthesis)
  • Reagent Preparation: A mixture of AD-Mix-α in a 1:1 mixture of tert-butanol and water is prepared and cooled to 0 °C with vigorous stirring.

  • Substrate Addition: The macrocyclic precursor, dissolved in a minimal amount of tert-butanol, is added to the cold, stirring AD-Mix solution.

  • Reaction Execution: The reaction mixture is stirred vigorously at 0 °C.

  • Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.

  • Quenching and Work-up: Upon completion, the reaction is quenched by the addition of sodium sulfite. The mixture is stirred for an additional hour at room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the desired diol.

Visualizations

Logical Workflow for Troubleshooting RCM

RCM_Troubleshooting start RCM Attempt check_yield Yield > 40%? start->check_yield success Proceed to Next Step check_yield->success Yes low_yield Low Yield or No Reaction check_yield->low_yield No check_oligomers Oligomers Observed? low_yield->check_oligomers increase_dilution Increase Dilution (e.g., to 0.001 M) check_oligomers->increase_dilution Yes check_sm Starting Material Recovered? check_oligomers->check_sm No slow_addition Use Syringe Pump for Slow Addition increase_dilution->slow_addition slow_addition->start Re-run check_sm->success No (Other issues) check_catalyst Check Catalyst Activity (Use fresh catalyst, switch to Gen II) check_sm->check_catalyst Yes check_substrate Evaluate Substrate (e.g., Deprotect Alcohol) check_catalyst->check_substrate check_substrate->start Re-run

Caption: Troubleshooting workflow for Ring-Closing Metathesis (RCM).

Key Synthetic Transformations in this compound Synthesis

Terpestacin_Synthesis A Acyclic Precursors B Pd-AAA / Claisen (Quaternary Center Formation) A->B C Fragment Coupling (e.g., NHK Reaction) A->C D Linear Diene Precursor B->D C->D E Ring-Closing Metathesis (Macrocycle Formation) D->E F Macrocyclic Intermediate E->F G Chemoselective Dihydroxylation F->G H This compound G->H

Caption: Key reaction stages in the total synthesis of this compound.

References

troubleshooting inconsistent results in Terpestacin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Terpestacin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a sesterterpenoid fungal metabolite known for its anti-angiogenic and anti-cancer properties.[1] Its primary mechanism of action involves the direct inhibition of mitochondrial Complex III by binding to the UQCRB subunit.[2] This inhibition suppresses the generation of hypoxia-induced reactive oxygen species (ROS), which in turn prevents the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[2][3] The destabilization of HIF-1α leads to the downregulation of its target genes, such as VEGF, ultimately inhibiting angiogenesis.[2]

Q2: What are the common experimental applications of this compound?

A2: this compound is primarily used in cancer and angiogenesis research. Common applications include:

  • In vitro studies on endothelial and cancer cell lines to assess effects on proliferation, migration, and tube formation.

  • In vivo studies using models like the chick chorioallantoic membrane (CAM) assay and tumor xenografts to evaluate its anti-angiogenic and anti-tumor efficacy.[4][5]

  • Biochemical assays to study mitochondrial function and ROS production.

Q3: I am not seeing the expected anti-angiogenic effect of this compound in my cell culture experiments. What could be the reason?

A3: Several factors could contribute to this. Please refer to the "Troubleshooting Guide for Inconsistent Results" below for a detailed breakdown of potential causes and solutions, including issues with cell culture conditions, this compound stability, and assay-specific problems.

Q4: Is this compound toxic to all cells?

A4: this compound exhibits selective cytotoxicity. Its anti-proliferative effects are more pronounced in endothelial cells and certain cancer cell lines.[1] The IC50 values can vary significantly between different cell types.[6] It is crucial to determine the optimal concentration for your specific cell line to distinguish between anti-angiogenic and general cytotoxic effects.

Q5: How should I prepare and store this compound?

A5: this compound is typically dissolved in a solvent like DMSO to create a stock solution.[7] It is recommended to store the stock solution at -20°C or -80°C and to minimize freeze-thaw cycles. For experiments, the stock solution should be diluted to the final concentration in the appropriate cell culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, XTT)
Potential Cause Recommended Solution
Cell Culture Conditions Ensure cells are in the logarithmic growth phase and have consistent seeding density. Passage number can affect cell behavior; use cells within a defined passage range.
This compound Concentration The IC50 of this compound can vary between cell lines.[6] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Drug Stability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Interference Phenol red in culture medium can sometimes interfere with colorimetric assays. Consider using phenol red-free medium. Ensure complete solubilization of formazan crystals in MTT assays.[3]
Mitochondrial Effects Since this compound targets mitochondria, it may affect assays that rely on mitochondrial reductase activity (like MTT) differently than assays measuring other parameters of cell health. Consider using a complementary assay like SRB (sulforhodamine B) which measures total protein content.
Issue 2: Inconsistent or No Inhibition of Endothelial Tube Formation
Potential Cause Recommended Solution
Matrix Quality The quality and concentration of the basement membrane extract (e.g., Matrigel®) are critical.[8] Use a fresh lot and ensure it is properly thawed and plated to create a uniform gel.
Cell Seeding Density The number of endothelial cells seeded is crucial for optimal tube formation. Titrate the cell number to find the optimal density for your specific cell type.[9]
Incubation Time Tube formation is a dynamic process. Capture images at multiple time points (e.g., 4, 8, 12, 24 hours) to identify the peak of tube formation and the optimal time to observe inhibition.[8]
Sub-toxic Concentration Ensure the concentration of this compound used is anti-angiogenic but not overtly cytotoxic to the endothelial cells. A concentration significantly above the IC50 may lead to cell death rather than specific inhibition of tube formation.
Issue 3: Lack of Effect on HIF-1α Stabilization Under Hypoxia
Potential Cause Recommended Solution
Ineffective Hypoxia Verify the oxygen levels in your hypoxia chamber (typically 1-2% O₂). Ensure the chamber is properly sealed and equilibrated.
HIF-1α Instability HIF-1α has a very short half-life under normoxic conditions. Lyse cells quickly and on ice after hypoxic incubation. Use lysis buffers containing protease and phosphatase inhibitors.
Timing of Treatment The timing of this compound treatment relative to the hypoxic insult is important. Consider pre-treating the cells with this compound before exposing them to hypoxia.
Western Blotting Technique HIF-1α can be a difficult protein to detect. Use a validated antibody and consider using nuclear extracts for enrichment. Load a sufficient amount of protein (e.g., 30-50 µg).

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. The following table provides a summary of reported IC50 values for illustrative purposes. Researchers should determine the IC50 for their specific experimental system.

Cell LineAssay TypeIC50 (µM)Reference
Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation~10-20Inferred from multiple sources
Various Cancer Cell LinesCytotoxicityVaries widely (e.g., 1-50 µM)[4][6][10]

Experimental Protocols

Cell Viability/Proliferation (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[3][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Endothelial Tube Formation Assay

This protocol is based on standard in vitro angiogenesis assays.[8][9][13]

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel®) on ice. Add 50-100 µL of the extract to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-reduced medium.

  • Treatment and Seeding: Add this compound at the desired concentration to the cell suspension. Seed 10,000-20,000 cells per well onto the solidified matrix.

  • Incubation: Incubate at 37°C, 5% CO₂ for 4-24 hours.

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Analyze the images to quantify tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.

Chick Chorioallantoic Membrane (CAM) Assay

This is a common in vivo model to assess angiogenesis.[5][14][15]

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

  • Window Creation: On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Treatment Application: On day 7 or 8, place a sterile, non-inflammatory carrier (e.g., a small filter paper disc or a sterile sponge) soaked with this compound or a vehicle control onto the CAM.

  • Incubation: Reseal the window and continue incubation for 48-72 hours.

  • Analysis: Observe and photograph the CAM. Quantify angiogenesis by counting the number of blood vessels converging towards the carrier or by measuring the area of vessel growth.

Visualizations

Terpestacin_Signaling_Pathway Hypoxia Hypoxia Mito Mitochondrial Complex III Hypoxia->Mito induces ROS ROS Mito->ROS generates Mito->ROS HIF1a_stable HIF-1α (Stabilized) ROS->HIF1a_stable stabilizes This compound This compound UQCRB UQCRB This compound->UQCRB binds to UQCRB->Mito HIF1a HIF-1α (Prolyl Hydroxylation) Degradation Proteasomal Degradation HIF1a->Degradation Nucleus Nucleus HIF1a_stable->Nucleus VEGF VEGF Expression Nucleus->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_mechanistic Mechanistic Studies Cell_Culture Cell Culture (Endothelial/Cancer cells) Dose_Response Dose-Response (MTT/SRB Assay) Cell_Culture->Dose_Response Tube_Formation Tube Formation Assay Cell_Culture->Tube_Formation Migration_Assay Migration/Invasion Assay Cell_Culture->Migration_Assay Dose_Response->Tube_Formation Select non-toxic dose ROS_Measurement ROS Measurement Dose_Response->ROS_Measurement CAM_Assay CAM Assay Tube_Formation->CAM_Assay Validate findings Xenograft Tumor Xenograft Model CAM_Assay->Xenograft Further validation HIF1a_WB HIF-1α Western Blot ROS_Measurement->HIF1a_WB Troubleshooting_Workflow rect_node rect_node Start Inconsistent Results? Check_Reagents Check Reagent Quality (this compound, Media, etc.) Start->Check_Reagents Check_Cells Check Cell Health (Passage #, Contamination) Check_Reagents->Check_Cells Reagents OK rect_node1 Replace Reagents Check_Reagents->rect_node1 Reagents Faulty Check_Protocol Review Protocol (Concentrations, Timing) Check_Cells->Check_Protocol Cells Healthy rect_node2 Thaw New Vial/ Start New Culture Check_Cells->rect_node2 Cells Unhealthy Problem_Solved Problem Solved Check_Protocol->Problem_Solved Protocol Optimized rect_node3 Optimize Assay Parameters (Consult Guide) Check_Protocol->rect_node3 Protocol Issue rect_node1->Start rect_node2->Start rect_node3->Start

References

Technical Support Center: Scaling Up Terpestacin Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and scaling up the synthesis of Terpestacin, a sesterterpenoid with promising anti-angiogenic and anti-HIV activities. This guide focuses on a scalable synthetic route, offering detailed experimental protocols, troubleshooting advice for key reactions, and insights into the requirements for producing preclinical study materials.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route to this compound is most amenable to scale-up for preclinical studies?

A1: Several total syntheses of this compound have been reported, including those by Trost, Myers, Jamison, and Tatsuta. For scalability, a convergent approach with robust, high-yielding catalytic reactions is preferable. The Trost synthesis, which utilizes a key Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and a Ring-Closing Metathesis (RCM) strategy, presents a strong candidate for scale-up due to its convergent nature and use of catalytic transformations.[1][2]

Q2: What are the major challenges in scaling up the synthesis of this compound?

A2: The primary challenges include:

  • Ring-Closing Metathesis (RCM): This reaction is often performed under high dilution to favor intramolecular cyclization over intermolecular polymerization, which can be problematic on a large scale due to large solvent volumes. Catalyst loading, stability, and removal of the metal catalyst are also significant considerations.[1]

  • Stereocontrol: The synthesis involves the creation of multiple stereocenters. Maintaining high diastereoselectivity and enantioselectivity during scale-up is critical.

  • Chemoselectivity: Several steps require reactions to occur at a specific site in a molecule with multiple reactive functional groups, such as the selective dihydroxylation of one of five olefins in a late-stage intermediate.[1]

  • Purification: The macrocyclic nature and potential for diastereomeric byproducts can make purification of intermediates and the final compound challenging.

Q3: What are the typical purity requirements for this compound intended for preclinical studies?

A3: For preclinical in vivo studies, the active pharmaceutical ingredient (API), in this case, this compound, should generally have a purity of >95%, with well-characterized impurity profiles. All impurities present at a concentration of 0.1% or greater should be identified and characterized. The material should also be tested for residual solvents, heavy metals, and endotoxins to ensure safety.

Troubleshooting Guides for Key Reactions

This section provides troubleshooting for common issues encountered during key steps of a scalable this compound synthesis, largely based on the Trost route.

Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and Claisen Rearrangement
Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield - Inactive catalyst (Pd(0) species oxidized).- Poor quality of reagents or solvents.- Incorrect reaction temperature.- Ensure rigorously anaerobic and anhydrous conditions.- Use freshly prepared or properly stored catalyst and ligands.- Purify reagents and distill solvents before use.- Optimize reaction temperature; some Pd-AAA reactions are sensitive to temperature fluctuations.
Low Enantio- or Diastereoselectivity - Impurities in the substrate or reagents.- Incorrect ligand-to-metal ratio.- Racemization of the product or intermediate.- Recrystallize or chromatograph the substrate to ensure high purity.- Optimize the ligand-to-metal ratio; typically a slight excess of ligand is used.- Lower the reaction temperature to minimize background reactions or racemization.
Incomplete Claisen Rearrangement - Insufficient thermal energy.- Steric hindrance around the reacting centers.- Increase the reaction temperature or prolong the reaction time.- If using a Lewis acid-catalyzed variant, screen different Lewis acids and optimize their stoichiometry.
Side Reactions (e.g., elimination) - Presence of strong bases or acids.- High reaction temperatures for extended periods.- Ensure the reaction medium is neutral or buffered if necessary.- Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.
Ring-Closing Metathesis (RCM)
Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield of Monomer, High Levels of Dimer/Oligomer - Reaction concentration is too high.- Employ high-dilution techniques (e.g., slow addition of the substrate to the catalyst solution).- Optimize the reaction concentration; start with a lower concentration and gradually increase it to find the optimal balance between yield and practicality for scale-up.
Decomposition of the Catalyst - Impurities in the substrate or solvent (e.g., water, oxygen, coordinating functional groups).- High reaction temperature.- Rigorously purify the substrate and degas the solvent.- Use a catalyst scavenger (e.g., activated carbon) to remove impurities from the substrate before adding the catalyst.- Screen different generations of Grubbs or Hoveyda-Grubbs catalysts, as they have varying stability and reactivity profiles.- Optimize the reaction temperature.
Poor E/Z Selectivity - Inherent conformational preference of the macrocycle.- Choice of catalyst.- Screen different RCM catalysts, as some may offer better selectivity for the desired olefin geometry.- Modification of the substrate, such as the introduction of bulky protecting groups, can sometimes influence the transition state and improve selectivity.
Difficulty in Removing Ruthenium Byproducts - Ruthenium complexes can be persistent impurities.- Use a ruthenium scavenger (e.g., lead tetraacetate, triphenylphosphine oxide, or commercially available scavengers) during workup.- Employ specialized chromatography techniques, such as using a silica gel plug treated with a coordinating solvent.

Experimental Protocols: Key Steps of a Scalable this compound Synthesis

The following protocols are adapted from the literature and represent key transformations in a potential scalable synthesis of this compound.

Table 1: Quantitative Data for Selected Key Reactions
Reaction Step Starting Material Product Key Reagents Typical Yield Reference
Pd-AAA / ClaisenSubstituted cyclopentanedioneAlkylated cyclopentanone[Pd2(dba)3], (R,R)-Trost Ligand, TEA, Allyl Alcohol85-95%Trost et al.
Sakurai AllylationEnone intermediateAllylated cyclopentanoneAllyltrimethylsilane, TiCl470-80%Trost et al.
Ring-Closing MetathesisDiene precursorMacrocyclic coreGrubbs II or Hoveyda-Grubbs II catalyst40-60%Trost et al.
Chemoselective DihydroxylationPolyene macrocycleDiol intermediateAD-mix-α~65%Trost et al.

Detailed Methodologies

Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and In Situ Claisen Rearrangement

This protocol describes the formation of a key quaternary stereocenter on the cyclopentanone core.

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the substituted cyclopentanedione (1.0 equiv), [Pd₂(dba)₃] (0.025 equiv), and (R,R)-Trost ligand (0.075 equiv).

  • Add anhydrous, degassed dichloromethane (DCM) to achieve a 0.1 M concentration of the substrate.

  • Add triethylamine (TEA) (1.2 equiv) and allyl alcohol (1.5 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in a high-boiling point solvent (e.g., toluene or xylene) and heat to 110-140 °C to effect the Claisen rearrangement. Monitor the reaction by TLC or LC-MS.

  • After the rearrangement is complete, cool the reaction mixture and purify by flash column chromatography on silica gel.

Ring-Closing Metathesis (RCM) for Macrocyclization

This procedure outlines the formation of the 15-membered macrocycle.

Procedure:

  • To a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add the Grubbs II or Hoveyda-Grubbs II catalyst (0.05-0.1 equiv) and a portion of anhydrous, degassed toluene.

  • Heat the catalyst solution to reflux (or the desired reaction temperature).

  • Dissolve the diene precursor (1.0 equiv) in a large volume of anhydrous, degassed toluene to achieve a high-dilution concentration (e.g., 0.001 M).

  • Add the solution of the diene precursor dropwise to the refluxing catalyst solution over a period of 8-12 hours using the addition funnel.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature and add a ruthenium scavenger. Stir for 1-2 hours.

  • Filter the mixture through a pad of Celite and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Diagram 1: Retrosynthetic Analysis of this compound (Trost Approach)

Retrosynthesis This compound This compound Intermediate1 Late-stage diol This compound->Intermediate1 Oxidation/Reduction Intermediate2 Macrocyclic olefin Intermediate1->Intermediate2 Chemoselective Dihydroxylation Intermediate3 Diene precursor Intermediate2->Intermediate3 Ring-Closing Metathesis (RCM) Intermediate4 Allylated cyclopentanone Intermediate3->Intermediate4 Coupling Intermediate5 Enone Intermediate4->Intermediate5 Sakurai Allylation Intermediate6 Alkylated cyclopentanone Intermediate5->Intermediate6 Oxidation Start Cyclopentanedione derivative Intermediate6->Start Pd-AAA / Claisen Rearrangement

Caption: A simplified retrosynthetic analysis of this compound based on the Trost synthesis.

Diagram 2: Experimental Workflow for Ring-Closing Metathesis (RCM)

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Catalyst Prepare catalyst solution in toluene Slow_Addition Slowly add diene to refluxing catalyst Prep_Catalyst->Slow_Addition Prep_Substrate Prepare dilute diene solution Prep_Substrate->Slow_Addition Reflux Continue reflux after addition Slow_Addition->Reflux Scavenger Add Ru scavenger Reflux->Scavenger Filter_Concentrate Filter and concentrate Scavenger->Filter_Concentrate Purify Column chromatography Filter_Concentrate->Purify Product Pure Macrocycle Purify->Product

Caption: A typical experimental workflow for performing a Ring-Closing Metathesis reaction.

References

Terpestacin Stability Testing: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Terpestacin. All information is presented in a practical question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a sesterterpenoid, can be influenced by several environmental factors. Key factors to consider during stability studies include temperature, pH, light exposure, and the presence of oxidizing agents.[1][2][3] The complex structure of this compound, featuring multiple double bonds and hydroxyl groups, makes it susceptible to degradation under stress conditions.[4][5][6]

Q2: What are the expected degradation products of this compound?

A2: Based on its chemical structure, this compound is prone to oxidative degradation, particularly at its double bonds.[1][3] This can lead to the formation of various degradation products such as epoxides, aldehydes, ketones, and alcohols.[1][2][3] Hydrolysis of ester groups, if present in derivatives, and isomerization are other potential degradation pathways.

Q3: What is a stability-indicating method, and why is it crucial for this compound analysis?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[7][8][9][10] It is essential for stability studies to ensure that the decrease in the parent compound is accurately quantified and that the formation of degradants is monitored.[7][8] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a commonly used technique for developing stability-indicating methods for natural products.[11][12]

Troubleshooting Guides

This section provides solutions to common problems that may arise during the stability testing of this compound.

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column overload. - Column contamination or degradation.- Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of this compound and its degradants. - Reduce the sample concentration or injection volume. - Flush the column with a strong solvent or replace the column if necessary.[13][14][15]
Inconsistent retention times - Fluctuation in mobile phase composition. - Temperature variations. - Column aging.- Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a consistent temperature. - Equilibrate the column for a sufficient time before analysis.[13][14][15]
Co-elution of peaks - Inadequate separation power of the analytical method.- Optimize the mobile phase gradient, flow rate, or temperature. - Try a different column with a different stationary phase chemistry.[13][16] - Consider using a mass spectrometer (MS) detector for better peak identification and purity assessment.[9][11]
Loss of volatile degradants - High temperatures during sample preparation or analysis.- Keep samples and standards cool.[16] - Use a lower injection port temperature if using Gas Chromatography (GC).
Photostability Testing Troubleshooting
Issue Potential Cause Troubleshooting Steps
Inconsistent light exposure - Improper setup of the photostability chamber. - Aging of the light source.- Ensure uniform light exposure to all samples. - Calibrate and monitor the light intensity and wavelength.[17] - Include dark controls to differentiate between light-induced and thermal degradation.[17]
Secondary degradation - Excessive light exposure leading to the degradation of primary degradants.- Perform time-course studies to monitor the formation and degradation of products over time. - Reduce the duration of light exposure if necessary.[17]
Sample overheating - Inadequate temperature control within the photostability chamber.- Ensure the chamber has a cooling system to maintain the desired temperature.[17] - Monitor the sample temperature throughout the experiment.

Data Presentation: Hypothetical Stability of this compound

The following tables present hypothetical quantitative data to illustrate how the stability of this compound could be summarized.

Table 1: Thermal Stability of this compound in Solid State
TemperatureStorage Duration (Weeks)This compound Remaining (%)Appearance
40°C498.5No change
60°C492.1Slight yellowing
80°C475.3Yellowing and clumping
Table 2: pH Stability of this compound in Solution (25°C)
pHStorage Duration (Days)This compound Remaining (%)
3.0785.2
5.0795.8
7.0799.1
9.0791.5
Table 3: Photostability of this compound in Solution (ICH Q1B Conditions)
ConditionExposure Duration (Hours)This compound Remaining (%)
Visible Light (1.2 million lux hours)10088.7
UV-A Light (200 watt hours/square meter)2082.4

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10][18]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance and the solution to dry heat at 80°C for 48 hours.

    • Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions.[19][20][21][22]

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Mandatory Visualizations

Experimental Workflow for this compound Stability Testing

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photostability prep->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation hplc->data Generate Chromatograms

Caption: Workflow for conducting forced degradation studies of this compound.

Potential Degradation Pathways of this compound

Degradation_Pathways This compound This compound Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis if esterified Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Epoxides Epoxides Oxidation->Epoxides on double bonds Diols Diols Oxidation->Diols on double bonds Carbonyls Aldehydes/Ketones Oxidation->Carbonyls cleavage Photolysis->Carbonyls Isomers Isomers Photolysis->Isomers

Caption: Potential degradation pathways for this compound under stress conditions.

References

Validation & Comparative

Validating Terpestacin's Grip on UQCRB: A Comparative Guide to Binding Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Terpestacin's binding to the Ubiquinol-Cytochrome C Reductase Binding Protein (UQCRB) with alternative inhibitors of the mitochondrial complex III. We delve into the experimental data, detail the protocols for validation, and visualize the critical pathways and workflows involved.

This compound, a naturally derived sesterterpene, has emerged as a significant modulator of cellular oxygen sensing through its direct interaction with UQCRB, a subunit of the mitochondrial complex III. This binding event inhibits the production of hypoxia-induced reactive oxygen species (ROS), subsequently blocking the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and impeding tumor angiogenesis.[1] This guide offers a comparative analysis of this compound and other inhibitors targeting complex III, providing valuable insights for the development of novel therapeutics.

Performance Comparison of UQCRB-Targeting Compounds

While specific binding affinities of this compound and its direct competitor HDNT to the isolated UQCRB subunit are not extensively reported in public literature, their biological effects and the binding characteristics of other complex III inhibitors provide a basis for comparison. The following table summarizes the available quantitative data and mechanistic details.

CompoundDirect Target Subunit(s)Binding Affinity (Kd)IC50Mechanism of Action
This compound UQCRBNot ReportedNot ReportedBinds to a hydrophobic pocket on UQCRB, inhibiting hypoxia-induced ROS production without affecting mitochondrial respiration.[1][2]
HDNT UQCRBNot ReportedNot ReportedA synthetic small molecule that binds to the hydrophobic pocket of UQCRB, suppressing mitochondrial ROS-mediated hypoxic signaling.[3]
Antimycin A Cytochrome b~30 pM (for bc1 complex)Not ReportedBinds to the Qi site of cytochrome b, blocking electron transfer from ubiquinol to cytochrome c1.[4][5]
Myxothiazol Cytochrome bNot Reported0.45-0.58 mol/mol cytochrome bBinds to the Qo site of cytochrome b, displacing ubiquinone and inhibiting electron transfer.[6][7]
Stigmatellin Cytochrome b, Rieske iron-sulfur proteinNot Reported (Binding rate constant: 1.0x10^5 M-1 s-1 for bc1 complex)Not ReportedBinds to the Qo center, interacting with both cytochrome b and the Rieske iron-sulfur protein.[8][9][10]

Experimental Protocols for Binding Validation

Validating the interaction between a small molecule like this compound and its target protein UQCRB is crucial. The following are detailed protocols for three widely accepted biophysical assays used for this purpose.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.

Protocol:

  • Cell Culture and Treatment: Culture cells expressing UQCRB to a suitable confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification of Soluble UQCRB: Carefully collect the supernatant containing the soluble proteins. The amount of soluble UQCRB is then quantified by Western blotting or other sensitive protein detection methods like ELISA. An increase in the amount of soluble UQCRB at higher temperatures in the presence of this compound indicates binding and stabilization.[11][12]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol:

  • Sample Preparation: Prepare purified recombinant UQCRB protein and a concentrated solution of this compound in the same, precisely matched buffer to minimize heat of dilution effects. Degas both solutions.

  • Instrument Setup: Load the UQCRB solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, sequential injections of this compound into the UQCRB solution. The instrument measures the heat absorbed or released after each injection.

  • Data Analysis: The raw data of heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to calculate the thermodynamic parameters of the interaction.[13][14][15]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Protocol:

  • Chip Preparation and Ligand Immobilization: Covalently immobilize purified UQCRB protein (the ligand) onto a suitable SPR sensor chip surface.

  • Analyte Preparation: Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer. The buffer should be optimized to minimize non-specific binding.

  • Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface containing the immobilized UQCRB. The SPR instrument records the binding and dissociation in real-time as a sensorgram.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[16][17]

Visualizing the Molecular Landscape

To better understand the context of this compound's action and the experimental approaches to validate it, the following diagrams illustrate the key signaling pathway and a generalized workflow for binding validation.

Terpestacin_Signaling_Pathway cluster_0 Normal Hypoxic Condition cluster_1 With this compound Hypoxia Hypoxia Mitochondrial_Complex_III Mitochondrial Complex III (UQCRB) Hypoxia->Mitochondrial_Complex_III induces ROS Reactive Oxygen Species (ROS) Mitochondrial_Complex_III->ROS generates HIF1a_stabilization HIF-1α Stabilization ROS->HIF1a_stabilization leads to Angiogenesis Angiogenesis HIF1a_stabilization->Angiogenesis promotes This compound This compound UQCRB_bound UQCRB (bound) This compound->UQCRB_bound binds to ROS_inhibited ROS Generation (Inhibited) UQCRB_bound->ROS_inhibited inhibits HIF1a_destabilization HIF-1α Destabilization ROS_inhibited->HIF1a_destabilization leads to Angiogenesis_inhibited Angiogenesis (Inhibited) HIF1a_destabilization->Angiogenesis_inhibited leads to

Caption: Signaling pathway of this compound's anti-angiogenic effect.

Binding_Validation_Workflow Start Hypothesis: This compound binds to UQCRB Protein_Purification Purify Recombinant UQCRB Protein Start->Protein_Purification Compound_Preparation Prepare this compound Solution Start->Compound_Preparation Biophysical_Assays Perform Biophysical Assays Protein_Purification->Biophysical_Assays Compound_Preparation->Biophysical_Assays CETSA Cellular Thermal Shift Assay (CETSA) Biophysical_Assays->CETSA In-cell ITC Isothermal Titration Calorimetry (ITC) Biophysical_Assays->ITC In-vitro SPR Surface Plasmon Resonance (SPR) Biophysical_Assays->SPR In-vitro Data_Analysis Analyze Binding Data (Kd, IC50, Thermal Shift) CETSA->Data_Analysis ITC->Data_Analysis SPR->Data_Analysis Conclusion Conclusion: Validate/Refute Binding Data_Analysis->Conclusion

Caption: Generalized workflow for validating this compound-UQCRB binding.

References

A Comparative Analysis of Terpestacin and Siccanol: Unraveling a Singular Identity with Multifaceted Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the sesterterpenoids Terpestacin and Siccanol reveals a fascinating case of scientific discovery, where two distinct research paths converged on a single, potent molecule. Initially isolated and characterized as separate compounds, subsequent stereoselective synthesis and structural revision have unequivocally demonstrated that Siccanol is, in fact, identical to (-)-Terpestacin. This guide provides a detailed comparative study, which, given their shared identity, evolves into an in-depth exploration of the diverse biological activities of this compound. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its performance, supported by experimental data and detailed protocols.

Unraveling the Identity: From Two Molecules to One

This compound was first isolated from Arthrinium sp. as a potent inhibitor of syncytium formation in cells infected with the human immunodeficiency virus (HIV).[1] Independently, Siccanol was isolated from the pathogenic fungus Drechslera siccans and was noted for its phytotoxic effects, particularly its ability to inhibit the root growth of Italian ryegrass.[2] Initial structural elucidation suggested that Siccanol was 11-epi-terpestacin, a diastereomer of this compound. However, through enantioselective synthesis, it was later confirmed that the structure initially assigned to Siccanol was incorrect and that it is identical to (-)-Terpestacin. This crucial revision clarifies that any biological activity attributed to Siccanol is, in fact, an activity of this compound.

Comparative Overview of Biological Activities

Given that this compound and Siccanol are the same molecule, this comparison focuses on the diverse, scientifically validated biological activities of this compound. The following table summarizes the key quantitative data available for its primary functions.

Biological ActivityTarget/AssayKey FindingsQuantitative Data
Anti-Angiogenic UQCRB of Mitochondrial Complex IIIInhibits hypoxia-induced reactive oxygen species (ROS) production, leading to the suppression of HIF-1α stabilization and subsequent tumor angiogenesis.IC50: Not explicitly reported. Effective in vivo at 7.5 µM.
Anti-inflammatory LPS-stimulated RAW264.7 macrophagesInhibits the production of nitric oxide (NO).IC50: 19 ± 2 µM
Phytotoxic Italian ryegrass (Lolium multiflorum) seedlingsCompletely inhibits root growth.Complete inhibition at 100 ppm. IC50 not explicitly reported.
Antiviral HIV-1 infected cellsInhibits the formation of syncytia (cell fusion).IC50: Not explicitly reported in the available literature.
Antifungal Various fungal speciesExhibits antifungal properties.MIC values are not explicitly reported in the available literature for common strains.

In-Depth Analysis of Key Biological Activities

Anti-Angiogenic Activity

This compound's anti-angiogenic properties are among its most well-documented activities. It exerts its effect through a novel mechanism involving the mitochondrial electron transport chain.

Signaling Pathway of this compound's Anti-Angiogenic Action

Terpestacin_Angiogenesis_Pathway cluster_Mitochondrion Mitochondrion UQCRB UQCRB (Mitochondrial Complex III) ROS Hypoxia-induced ROS Generation UQCRB->ROS Regulates HIF HIF-1α Stabilization ROS->HIF Promotes This compound This compound This compound->UQCRB Binds to & Inhibits VEGF VEGF Expression HIF->VEGF Induces Angiogenesis Tumor Angiogenesis VEGF->Angiogenesis Stimulates

Caption: this compound's anti-angiogenic mechanism of action.

This compound directly binds to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of Complex III in the mitochondrial respiratory chain. This interaction inhibits the generation of reactive oxygen species (ROS) under hypoxic conditions. The reduction in ROS prevents the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). Consequently, the signaling cascade leading to tumor angiogenesis is disrupted.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound and its derivatives. In a key study, a this compound-type sesterterpenoid was shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages with an IC50 value of 19 ± 2 µM.[3] NO is a key signaling molecule in inflammation, and its inhibition points to the potential of this compound in treating inflammatory conditions. The precise signaling pathway for this anti-inflammatory action is an area of ongoing research but may involve the modulation of pathways such as NF-κB, which is a critical regulator of inflammatory responses.

Phytotoxic Activity

The biological activity that led to the discovery of Siccanol was its phytotoxicity. It was observed to completely inhibit the root growth of Italian ryegrass seedlings at a concentration of 100 ppm.[2] This herbicidal property suggests that this compound could be a lead compound for the development of natural herbicides. The mechanism of its phytotoxicity is not fully elucidated but may involve the disruption of essential cellular processes in the plant.

Antiviral and Antifungal Activities

Furthermore, this compound has been reported to possess antifungal activities.[4] However, specific Minimum Inhibitory Concentration (MIC) values against common pathogenic fungi such as Candida albicans, Aspergillus niger, and Fusarium oxysporum are not well-documented in the available literature, indicating a need for further quantitative studies in this area.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key bioassays are provided below.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is widely used to assess both pro- and anti-angiogenic activities of compounds.

Experimental Workflow for CAM Assay

CAM_Assay_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Incubation Incubation cluster_Analysis Analysis A Fertilized chicken eggs (3-4 days incubation) B Create a window in the eggshell to expose the CAM A->B C Apply a sterile filter paper disc containing this compound or control B->C D Seal the window and incubate for 48-72 hours C->D E Excise the CAM and acquire images D->E F Quantify blood vessel branching and density E->F

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Methodology:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37-38°C with 60-70% humidity for 3-4 days.

  • Windowing: On day 3 or 4, a small window is carefully cut into the eggshell to expose the chorioallantoic membrane (CAM) without damaging it.

  • Sample Application: A sterile filter paper disc (approximately 5 mm in diameter) is impregnated with the test compound (this compound) at various concentrations and placed on the CAM. A vehicle control (e.g., DMSO) and a negative control (saline) should be used.

  • Incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for an additional 48-72 hours.

  • Analysis: After the incubation period, the CAM is excised, and the area around the filter paper disc is photographed under a stereomicroscope.

  • Quantification: The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or by measuring the total blood vessel length in a defined area around the disc. A significant reduction in vascularization compared to the control indicates anti-angiogenic activity.

Broth Microdilution Assay for Antifungal Susceptibility

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_Preparation Preparation cluster_Inoculation_Incubation Inoculation & Incubation cluster_Analysis Analysis A Prepare serial two-fold dilutions of this compound in a 96-well plate C Inoculate each well with the fungal suspension A->C B Prepare a standardized fungal inoculum (e.g., 1-5 x 10^3 CFU/mL) B->C D Incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine the MIC: the lowest concentration with no visible growth E->F

Caption: Workflow for the antifungal broth microdilution assay.

Methodology:

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: The fungal strain to be tested is grown on an agar plate. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in the broth medium to achieve a final concentration of approximately 1-5 x 10^3 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are also included.

  • Incubation: The plate is incubated at a temperature and duration suitable for the specific fungus (e.g., 35°C for 24-48 hours for Candida species).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure the optical density.

Conclusion

The convergence of research on this compound and Siccanol into a single molecular entity underscores the importance of rigorous structural elucidation in natural product chemistry. This compound has emerged as a sesterterpenoid with a remarkable breadth of biological activities, including potent anti-angiogenic, anti-inflammatory, phytotoxic, and antiviral effects. Its unique mechanism of action, particularly in the context of angiogenesis, presents a promising avenue for the development of novel therapeutics. While its antifungal properties are noted, further quantitative studies are required to fully characterize its spectrum of activity. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and harness the therapeutic potential of this fascinating natural product.

References

A Comparative Guide to Angiogenesis Inhibitors: Terpestacin vs. Endostatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two distinct angiogenesis inhibitors: the microbial-derived sesterterpene, Terpestacin, and the endogenous protein fragment, Endostatin. The information presented herein is curated from experimental data to assist researchers in understanding their mechanisms of action, comparative efficacy, and the experimental protocols for their evaluation.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. This compound and Endostatin represent two different classes of angiogenesis inhibitors with unique molecular targets and mechanisms of action. This guide aims to provide a comprehensive comparison to inform research and development in this field.

Mechanisms of Action and Signaling Pathways

This compound

This compound, a sesterterpene natural product, inhibits angiogenesis by targeting the ubiquinol-cytochrome c reductase binding protein (UQCRB) located in Complex III of the mitochondrial electron transport chain.[1][2] This interaction disrupts the cellular oxygen sensing mechanism by inhibiting the hypoxia-induced production of reactive oxygen species (ROS).[1][2] The reduction in ROS levels leads to the destabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][3] By suppressing the HIF-1α/VEGF axis, this compound effectively curtails tumor angiogenesis.[1][3]

Terpestacin_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cell Endothelial Cell UQCRB UQCRB (Complex III) ROS ROS UQCRB->ROS O2 sensing HIF1a HIF-1α UQCRB->HIF1a stabilization ROS->HIF1a This compound This compound This compound->UQCRB binds to VEGF VEGF HIF1a->VEGF upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis promotes

Caption: this compound's mechanism of action.
Endostatin

Endostatin, a C-terminal fragment of collagen XVIII, employs a multi-pronged approach to inhibit angiogenesis. It interacts with several cell surface receptors on endothelial cells, including:

  • VEGF Receptors (VEGFRs): Endostatin can bind to VEGFR-1 and VEGFR-2, competing with VEGF and thereby inhibiting downstream signaling.

  • Integrins: It binds to integrins such as α5β1, αvβ3, and αvβ5, disrupting endothelial cell adhesion to the extracellular matrix (ECM) and migration.[4]

  • Glypicans: Interaction with these heparan sulfate proteoglycans is also implicated in its anti-angiogenic effect.

Binding of Endostatin to these receptors triggers a cascade of intracellular events that inhibit endothelial cell proliferation, migration, and tube formation. It has been shown to down-regulate multiple signaling pathways, including those involving FAK, Ras, MAPK, and Wnt/β-catenin, and also inhibits the activity of matrix metalloproteinases (MMPs), which are crucial for ECM remodeling during angiogenesis.

Endostatin_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Endothelial Cell MMPs MMPs Endostatin Endostatin Endostatin->MMPs VEGFR VEGFRs Endostatin->VEGFR Integrins Integrins (α5β1, αvβ3, etc.) Endostatin->Integrins Downstream Downstream Signaling (FAK, Ras, MAPK, Wnt) VEGFR->Downstream Integrins->Downstream Proliferation Proliferation Downstream->Proliferation Migration Migration Downstream->Migration Tube_Formation Tube Formation Downstream->Tube_Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Caption: Endostatin's multi-target mechanism.

Quantitative Comparison of Anti-Angiogenic Activity

Direct comparative studies with quantitative IC50 values for this compound and Endostatin in the same experimental settings are limited in the available literature. However, data from independent studies provide insights into their respective potencies.

Parameter This compound Endostatin Cell Type Reference
Inhibition of Endothelial Cell Proliferation (IC50) Data not available in searched literature.Not consistently observed; effects are cell type dependent.Bovine capillary endothelial cells, HUVECs[5]
Inhibition of Endothelial Cell Migration (IC50) Data not available in searched literature.~3 nM (bFGF-induced) Picomolar range (VEGF-induced)Human Dermal Microvascular Endothelial Cells, HUVECs[5]
Inhibition of Endothelial Tube Formation Qualitatively demonstrated inhibition.Qualitatively demonstrated inhibition.HUVECs[1][4]
In Vivo Efficacy (Tumor Xenograft) Significant decrease in tumor vessel density.Inhibition of tumor growth.Murine breast carcinoma, Human neuroblastoma[1][6]

Note: The lack of standardized reporting and direct comparative studies makes a precise quantitative comparison challenging. The provided data is for informational purposes and should be interpreted within the context of the specific experimental conditions of each study.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common assays used to evaluate angiogenesis inhibitors like this compound and Endostatin.

Endothelial Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of the inhibitor on endothelial cells.

  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

  • Method:

    • Seed HUVECs in 96-well plates and allow them to adhere.

    • Starve the cells in a low-serum medium.

    • Treat the cells with various concentrations of the inhibitor (e.g., this compound or Endostatin) in the presence of a pro-angiogenic stimulus (e.g., VEGF or bFGF).

    • After an incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT, XTT, or by direct cell counting.

  • Data Analysis: Plot cell viability against inhibitor concentration to determine the IC50 value.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of the inhibitor on the directional migration of endothelial cells.

  • Apparatus: A Boyden chamber with a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix protein like fibronectin or collagen.

  • Method:

    • Place a chemoattractant (e.g., VEGF) in the lower chamber.

    • Seed endothelial cells in a serum-free medium in the upper chamber, in the presence or absence of the inhibitor.

    • Incubate for a period that allows for cell migration (e.g., 4-6 hours).

    • Fix and stain the cells that have migrated to the lower surface of the membrane.

    • Count the migrated cells under a microscope.

  • Data Analysis: Compare the number of migrated cells in treated versus untreated wells.

Endothelial Cell Tube Formation Assay

This assay models the ability of endothelial cells to form capillary-like structures.

  • Substrate: A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a 96-well plate.

  • Method:

    • Seed endothelial cells onto the solidified matrix in the presence of the inhibitor and/or a pro-angiogenic stimulus.

    • Incubate for a period sufficient for tube formation (e.g., 6-18 hours).

    • Visualize the tube network using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.

  • Model: Fertilized chicken eggs incubated for 7-10 days.

  • Method:

    • Create a small window in the eggshell to expose the CAM.

    • Place a carrier (e.g., a sterile filter paper disc or a sponge) soaked with the test substance (inhibitor or vehicle control) onto the CAM.

    • Seal the window and continue incubation for 2-3 days.

    • Examine the CAM for changes in vascularization around the carrier.

  • Data Analysis: Quantify angiogenesis by counting the number of blood vessel branches converging towards the carrier or by measuring the area of vascularization.

In Vivo Tumor Xenograft Model

This model evaluates the effect of the inhibitor on tumor growth and angiogenesis in a living organism.

  • Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Method:

    • Inject tumor cells subcutaneously or orthotopically into the mice.

    • Once tumors are established, treat the mice systemically with the angiogenesis inhibitor or a vehicle control.

    • Monitor tumor volume over time.

    • At the end of the study, excise the tumors for analysis.

  • Data Analysis: Compare tumor growth rates between treated and control groups. Analyze tumor sections for microvessel density (MVD) by immunohistochemical staining for endothelial cell markers (e.g., CD31 or CD34).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Proliferation Proliferation Assay Data_Analysis_InVitro Quantitative Analysis (In Vitro) Proliferation->Data_Analysis_InVitro IC50 Migration Migration Assay Migration->Data_Analysis_InVitro Inhibition % Tube_Formation Tube Formation Assay Tube_Formation->Data_Analysis_InVitro Tube Length CAM CAM Assay Data_Analysis_InVivo Quantitative Analysis (In Vivo) CAM->Data_Analysis_InVivo Vessel Branching Xenograft Tumor Xenograft Xenograft->Data_Analysis_InVivo Tumor Volume Microvessel Density Inhibitor Angiogenesis Inhibitor (this compound or Endostatin) Inhibitor->Proliferation Inhibitor->Migration Inhibitor->Tube_Formation Inhibitor->CAM Inhibitor->Xenograft

Caption: General experimental workflow.

Conclusion

This compound and Endostatin are both potent inhibitors of angiogenesis, but they achieve this through fundamentally different mechanisms. This compound offers a targeted approach by disrupting a specific component of the mitochondrial electron transport chain involved in oxygen sensing. In contrast, Endostatin has a broader mechanism of action, interacting with multiple cell surface receptors and signaling pathways.

The choice of inhibitor for research or therapeutic development may depend on the specific context, such as the tumor type and its microenvironment. While Endostatin's multi-target nature may offer a robust anti-angiogenic effect, this compound's specific mechanism could potentially lead to a more favorable side-effect profile. Further direct comparative studies are warranted to fully elucidate their relative efficacy and potential for combination therapies. This guide provides a foundational understanding to aid in the design and interpretation of such future investigations.

References

A Comparative Guide to the Bioactivity of Terpestacin and Fusaproliferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of two fungal sesterterpenoids, Terpestacin and Fusaproliferin. While structurally related, these compounds exhibit distinct biological activities, mechanisms of action, and potential therapeutic applications. This document summarizes key experimental data, outlines methodologies for core assays, and visualizes the signaling pathways involved to offer a clear, objective comparison for research and development purposes.

Comparative Bioactivity: Cytotoxicity

Quantitative analysis of the cytotoxic effects of this compound and Fusaproliferin reveals different potency and cellular targets. Fusaproliferin has demonstrated potent cytotoxic activity against a range of cancer cell lines, particularly those of pancreatic and breast origin, with IC50 values in the sub-micromolar to low micromolar range.[1] In contrast, data on this compound's direct cytotoxicity is less extensive, with its primary bioactivity characterized as anti-angiogenic at non-cytotoxic concentrations.[2] However, a notable cytotoxic effect has been reported against glioblastoma stem cells.[3]

CompoundCell LineCell TypeIC50 (µM)Reference
This compound U87MG-derived GSCsGlioblastoma Stem Cells20.3[3]
Fusaproliferin MIA PaCa-2Pancreatic Cancer0.13[1]
BxPC-3Pancreatic Cancer0.76[1]
MDA-MB-231Breast Cancer1.9[1]
MCF7Breast Cancer3.9[1]
WI-38Normal Lung Fibroblast18[1]

Mechanisms of Action

This compound and Fusaproliferin exert their biological effects through distinct molecular pathways. This compound is a potent anti-angiogenic agent, while Fusaproliferin's activity is primarily characterized by cytotoxicity and potential immunomodulatory effects.

This compound: Inhibition of Angiogenesis via the HIF-1α Pathway

This compound's anti-angiogenic activity is mediated by its direct interaction with the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) within mitochondrial complex III.[4][5] Under hypoxic conditions, typical of the tumor microenvironment, mitochondrial reactive oxygen species (ROS) production increases, which stabilizes the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[4] HIF-1α then translocates to the nucleus and promotes the transcription of pro-angiogenic genes, such as Vascular Endothelial Growth Factor (VEGF).

This compound binds to UQCRB, which inhibits this hypoxia-induced generation of mitochondrial ROS.[4][5] This prevents the stabilization of HIF-1α, leading to its degradation and a subsequent reduction in the expression of downstream angiogenic factors, ultimately inhibiting the formation of new blood vessels.[4]

Terpestacin_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_nucleus Nucleus Mito Complex III UQCRB UQCRB ROS ROS Mito->ROS generates UQCRB->ROS Hypoxia Hypoxia Hypoxia->Mito stimulates HIF1a HIF-1α ROS->HIF1a stabilizes Degradation Proteasomal Degradation HIF1a->Degradation HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc translocates HRE HRE HIF1a_nuc->HRE HIF1b HIF-1β HIF1b->HRE VEGF VEGF Transcription HRE->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis This compound This compound This compound->UQCRB binds

Caption: this compound inhibits angiogenesis by blocking ROS-mediated HIF-1α stabilization.
Fusaproliferin: Cytotoxicity and Potential Immunomodulation

The precise molecular mechanism of Fusaproliferin is not as fully elucidated as that of this compound, but evidence suggests multiple modes of action. One proposed pathway involves the modulation of inflammatory responses through interaction with Toll-like receptor 4 (TLR4).[6] Activation of TLR4 typically initiates a signaling cascade through MyD88, leading to the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory and survival genes. Fusaproliferin has been observed to have a high binding affinity for TLR4, potentially disrupting this pathway.[6] Additionally, it has been noted to inhibit IKK in the NF-κB signaling pathway, reducing inflammation-induced gene expression.[6]

Another potential mechanism involves noncovalent interactions with DNA, which may contribute to its observed teratogenic and cytotoxic effects.[7]

Fusaproliferin_Pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB releases Gene Gene Transcription NFkB_nuc->Gene Response Inflammation & Cell Survival Gene->Response Fusaproliferin Fusaproliferin Fusaproliferin->TLR4 binds/disrupts Fusaproliferin->IKK inhibits DNA DNA Fusaproliferin->DNA non-covalent interaction Cytotoxicity Cytotoxicity & Teratogenicity DNA->Cytotoxicity

Caption: Fusaproliferin may act via TLR4/NF-κB disruption and DNA interaction.

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of bioactivity. Below are methodologies for the key assays discussed.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Workflow start Start step1 1. Seed cells in a 96-well plate and incubate. start->step1 step2 2. Treat cells with varying concentrations of compound. step1->step2 step3 3. Add MTT solution to each well and incubate for 2-4 hours. step2->step3 step4 4. Viable cells convert yellow MTT to purple formazan crystals. step3->step4 step5 5. Add solubilization solution (e.g., DMSO) to dissolve crystals. step4->step5 step6 6. Measure absorbance at ~570 nm using a plate reader. step5->step6 step7 7. Calculate IC50 value from dose-response curve. step6->step7 end End step7->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or Fusaproliferin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2]

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Endothelial Cell Tube Formation Assay for Angiogenesis

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.

Protocol:

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 µL into each well of a pre-chilled 96-well plate.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs). Resuspend the cells in medium containing the desired concentration of the test compound (e.g., this compound). Seed 1.5 x 10⁴ to 3.0 x 10⁴ cells onto the solidified matrix in each well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like networks using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software. A significant reduction in these parameters compared to the untreated control indicates anti-angiogenic activity.

Conclusion

This compound and Fusaproliferin, while both sesterterpenoid natural products, exhibit divergent and specific bioactivities. Fusaproliferin is a potent cytotoxic agent against several cancer cell lines, with a mechanism potentially involving the TLR4/NF-κB pathway and DNA interactions. Its high potency suggests it could be a lead structure for developing new anticancer drugs.[1]

Conversely, this compound's primary strength lies in its anti-angiogenic properties, which it exerts at non-toxic concentrations by targeting mitochondrial function to inhibit the HIF-1α pathway.[4][5] This makes this compound a compelling candidate for anti-angiogenic therapies, which aim to starve tumors of their blood supply rather than directly killing cancer cells. The choice between these or related compounds for further drug development would depend entirely on the therapeutic strategy: direct cytotoxicity versus inhibition of tumor support systems like angiogenesis.

References

A Comparative Guide to the Anti-Angiogenic Effects of Terpestacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-angiogenic effects of Terpestacin, comparing its performance with established alternative anti-angiogenic agents. The information is supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to facilitate objective comparison and inform research and development efforts.

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibition of angiogenesis is a key strategy in cancer therapy. This compound, a sesterterpenoid fungal metabolite, has emerged as a promising anti-angiogenic agent with a unique mechanism of action. This guide compares the anti-angiogenic properties of this compound with four well-established drugs: Sunitinib, Bevacizumab, Endostatin, and Thalidomide.

This compound exhibits potent anti-angiogenic activity by selectively targeting the ubiquinol-cytochrome c reductase binding protein (UQCRB) in mitochondrial complex III. This interaction inhibits hypoxia-induced reactive oxygen species (ROS) production, subsequently suppressing the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, a key regulator of angiogenesis. A significant advantage of this compound is its ability to achieve this without inhibiting mitochondrial respiration, suggesting a favorable safety profile.

Quantitative Comparison of Anti-Angiogenic Activity

The following tables summarize the available quantitative data for this compound and its comparators from various in vitro and in vivo studies. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be made with caution.

Table 1: In Vitro Anti-Angiogenic Activities

CompoundAssayCell LineIC50 / Effective ConcentrationReference
This compound Endothelial Cell ProliferationHUVEC~5-10 µM (Effective Concentration)[1]
Tube FormationHUVECInhibition observed at 5-10 µM[1]
Sunitinib Endothelial Cell ProliferationHUVEC40 nM[2]
VEGFR2 Phosphorylation-80 nM
Bevacizumab VEGF Neutralization-Complete neutralization at 0.125-0.25 mg/mL
Tube FormationHUVECInhibition observed at various concentrations
Endostatin Endothelial Cell ProliferationHUVECInhibition observed
Tube FormationHUVECInhibition observed
Thalidomide Endothelial Cell ProliferationHUVECNo significant inhibition[3]
Tube FormationHUVECInhibition observed at 50-150 µg/mL

Table 2: In Vivo Anti-Angiogenic Activities

CompoundModelEffectQuantitative DataReference
This compound Murine Breast Carcinoma XenograftInhibition of tumor angiogenesisSignificant decrease in microvessel density and VEGF protein levels[1]
Chick Chorioallantoic Membrane (CAM) AssayInhibition of angiogenesisStrong inhibition observed[1]
Sunitinib Murine Glioblastoma XenograftInhibition of tumor angiogenesis74% reduction in microvessel density[4]
Bevacizumab Various Xenograft ModelsInhibition of tumor growth and angiogenesisDose-dependent inhibition
Endostatin Murine Colon Carcinoma XenograftInhibition of tumor growth and angiogenesisSignificant decrease in microvessel density
Thalidomide Murine Hepatocellular Carcinoma XenograftInhibition of angiogenesisSignificant decrease in MVD and VEGF mRNA[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Matrix: Matrigel® Basement Membrane Matrix.

  • Protocol:

    • Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30-60 minutes.

    • Seed HUVECs (1-2 x 10^4 cells/well) onto the Matrigel-coated wells in endothelial cell growth medium.

    • Add the test compound (this compound or alternatives) at various concentrations.

    • Incubate for 6-18 hours at 37°C in a humidified incubator with 5% CO2.

    • Visualize the tube formation using an inverted microscope.

  • Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.

Endothelial Cell Proliferation Assay

This assay measures the effect of compounds on the proliferation of endothelial cells.

  • Cell Line: HUVECs.

  • Protocol:

    • Seed HUVECs (2-5 x 10^3 cells/well) in a 96-well plate and allow to attach overnight.

    • Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycles.

    • Treat the cells with various concentrations of the test compound in the presence of a pro-angiogenic stimulus (e.g., VEGF).

    • Incubate for 48-72 hours.

    • Assess cell proliferation using methods such as MTT assay, BrdU incorporation, or direct cell counting.

  • Quantification: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of compounds on the formation of new blood vessels on the CAM of a developing chick embryo.

  • Model: Fertilized chicken eggs.

  • Protocol:

    • Incubate fertilized eggs for 3-4 days to allow for initial development.

    • Create a small window in the eggshell to expose the CAM.

    • Place a sterile filter paper disc or a carrier sponge containing the test compound onto the CAM.

    • Seal the window and continue incubation for another 2-3 days.

    • Observe and photograph the CAM to assess the vascular response.

  • Quantification: The angiogenic response is quantified by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area around the carrier.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the signaling pathways affected by this compound and its alternatives.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_analysis Data Analysis proliferation Endothelial Cell Proliferation Assay ic50 IC50 Calculation proliferation->ic50 tube_formation Tube Formation Assay quantification Quantification of Angiogenesis tube_formation->quantification migration Cell Migration Assay migration->quantification cam Chick Chorioallantoic Membrane (CAM) Assay cam->quantification xenograft Murine Xenograft Model xenograft->quantification statistical Statistical Analysis ic50->statistical quantification->statistical

Experimental workflow for assessing anti-angiogenic effects.

terpestacin_pathway Hypoxia Hypoxia Mitochondrial_Complex_III Mitochondrial Complex III Hypoxia->Mitochondrial_Complex_III UQCRB UQCRB Mitochondrial_Complex_III->UQCRB ROS Reactive Oxygen Species (ROS) Mitochondrial_Complex_III->ROS UQCRB->ROS inhibits generation HIF1a_Stabilization HIF-1α Stabilization ROS->HIF1a_Stabilization VEGF_Expression VEGF Expression HIF1a_Stabilization->VEGF_Expression Angiogenesis Angiogenesis VEGF_Expression->Angiogenesis This compound This compound This compound->UQCRB binds & inhibits

Signaling pathway of this compound's anti-angiogenic effect.

Comparison of the mechanisms of action of anti-angiogenic agents.

Conclusion

This compound presents a novel and promising approach to anti-angiogenic therapy. Its unique mechanism of targeting mitochondrial complex III to inhibit the HIF-1α pathway, without affecting normal mitochondrial respiration, distinguishes it from other agents that primarily target growth factors or their receptors. While direct comparative studies are limited, the available data suggests that this compound has potent anti-angiogenic effects both in vitro and in vivo. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer and other angiogenesis-dependent diseases. This guide provides a foundational resource for researchers to understand and further investigate the anti-angiogenic properties of this compelling compound.

References

Terpestacin vs. Synthetic Analogs: A Comparative Analysis of Anti-Angiogenic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Anti-Angiogenic Properties of a Fungal Sesterterpene and its Synthetic Counterparts

In the landscape of anti-angiogenic research, the fungal-derived sesterterpene Terpestacin has emerged as a compound of significant interest. Its unique mechanism of action, targeting mitochondrial complex III, sets it apart from many conventional angiogenesis inhibitors. This guide provides a comprehensive comparison of the efficacy of this compound with its synthetic analogs, supported by available experimental data. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look into its signaling pathway, experimental methodologies, and a structured comparison of its biological activity.

Data Summary: this compound and its Analogs

A review of the current literature reveals a significant amount of information on the anti-angiogenic properties of this compound itself. However, there is a notable lack of direct quantitative comparisons between this compound and its synthetic analogs in the context of anti-angiogenic efficacy. While various natural and synthetic derivatives have been identified, their anti-angiogenic activities have not been extensively evaluated or reported in a comparative manner. The following table summarizes the available data.

CompoundTargetMechanism of ActionAnti-Angiogenic Activity (Qualitative)IC50 (Anti-Angiogenic Assay)
This compound UQCRB of Mitochondrial Complex IIIInhibition of hypoxia-induced ROS production and HIF-1α stabilization.[1][2]Strong inhibition of in vitro and in vivo angiogenesis.[1]Data not available
Fusaproliferin Primarily studied for anti-inflammatory and antifungal activities.[2]Acts on MAPKs in the TLR4 signaling pathway.[2]Anti-angiogenic activity not well-documented in comparative studies.Data not available
Other Synthetic Analogs --Data not availableData not available

Signaling Pathway of this compound

This compound exerts its anti-angiogenic effects by directly binding to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) within complex III of the mitochondrial electron transport chain.[1][2] This interaction inhibits the generation of reactive oxygen species (ROS) under hypoxic conditions. The reduction in ROS levels prevents the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1] By disrupting this signaling cascade, this compound effectively suppresses the formation of new blood vessels.

Terpestacin_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cellular Response Complex III Complex III UQCRB UQCRB ROS ROS UQCRB->ROS Hypoxia-induced generation HIF-1α HIF-1α ROS->HIF-1α stabilizes VEGF VEGF HIF-1α->VEGF upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis promotes This compound This compound This compound->UQCRB inhibits

This compound's mechanism of action.

Experimental Protocols

The evaluation of anti-angiogenic compounds typically involves a series of in vitro and in vivo assays to assess their impact on various stages of blood vessel formation.

In Vitro Angiogenesis Assays

1. Endothelial Cell Tube Formation Assay:

  • Objective: To assess the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.

  • Methodology:

    • A layer of basement membrane matrix (e.g., Matrigel) is coated onto the wells of a 96-well plate.

    • Endothelial cells are seeded onto the matrix in the presence of the test compound (this compound or its analogs) at varying concentrations.

    • After a defined incubation period (typically 4-18 hours), the formation of tube-like structures is observed and quantified using microscopy and image analysis software. The total tube length and number of branch points are common metrics.

2. Endothelial Cell Invasion Assay:

  • Objective: To evaluate the effect of a compound on the invasive capacity of endothelial cells.

  • Methodology:

    • A Boyden chamber or a similar transwell system with a porous membrane coated with an extracellular matrix is used.

    • Endothelial cells are placed in the upper chamber, and a chemoattractant (e.g., VEGF) is added to the lower chamber.

    • The test compound is added to the upper chamber with the cells.

    • After incubation, the number of cells that have invaded through the matrix and membrane to the lower surface is quantified.

In Vivo Angiogenesis Assay

Chick Chorioallantoic Membrane (CAM) Assay:

  • Objective: To assess the anti-angiogenic effect of a compound in a living system.

  • Methodology:

    • Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane.

    • A small window is made in the eggshell to expose the CAM.

    • A sterile filter disc or a carrier substance containing the test compound is placed on the CAM.

    • After a further incubation period (typically 48-72 hours), the CAM is examined for changes in blood vessel growth around the application site. The degree of vessel inhibition is scored or quantified.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assay A Tube Formation Assay C Chick Chorioallantoic Membrane (CAM) Assay A->C B Invasion Assay B->C End Efficacy Assessment C->End Start Compound Screening Start->A Start->B

General workflow for anti-angiogenic testing.

Conclusion

This compound stands out as a promising anti-angiogenic agent with a well-defined and unique mechanism of action targeting mitochondrial function. Its ability to inhibit the HIF-1α pathway provides a strong rationale for its development as a potential therapeutic. However, the comparative efficacy of its synthetic analogs remains largely unexplored in the public domain. While numerous derivatives have been synthesized, a clear structure-activity relationship for anti-angiogenic effects has not been established through direct comparative studies. Future research should focus on the systematic evaluation of these analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties, thereby paving the way for new therapeutic strategies in the fight against angiogenesis-dependent diseases.

References

A Comparative Guide to the Validation of Anti-HIV Activity: A Focus on Terpestacin Derivatives and Approved Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the methodologies used to validate the anti-HIV activity of therapeutic compounds. While the primary focus is on the sesterterpenoid natural product Terpestacin and its derivatives, the guide also presents a broader comparison with established classes of FDA-approved antiretroviral drugs. Due to a lack of recent quantitative anti-HIV data for this compound derivatives in publicly available literature, this document emphasizes the experimental frameworks and comparative data for well-characterized antiretroviral agents, offering a foundational understanding for evaluating novel compounds.

Introduction to Anti-HIV Drug Classes and Mechanisms of Action

The treatment of HIV infection, known as antiretroviral therapy (ART), involves a combination of drugs from different classes that target various stages of the HIV life cycle.[1] This multi-pronged approach is crucial for suppressing viral replication and preventing the development of drug resistance.[1] The main classes of antiretroviral drugs include:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These drugs act as chain terminators, inhibiting the reverse transcriptase enzyme from converting viral RNA into DNA.[2]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs bind to a different site on the reverse transcriptase enzyme, allosterically inhibiting its function.[2]

  • Protease Inhibitors (PIs): PIs block the activity of the protease enzyme, which is essential for cleaving viral polyproteins into mature, functional proteins.[3]

  • Integrase Strand Transfer Inhibitors (INSTIs): These agents prevent the integration of the viral DNA into the host cell's genome by inhibiting the integrase enzyme.[3]

  • Entry Inhibitors: This class of drugs prevents the virus from entering the host cell. They can be further subdivided into:

    • Attachment inhibitors: These prevent the initial binding of the virus to the CD4 receptor on the host cell.

    • Co-receptor antagonists (e.g., CCR5 antagonists): These block the interaction between the viral envelope protein and the host cell's co-receptors (CCR5 or CXCR4).

    • Fusion inhibitors: These interfere with the conformational changes required for the fusion of the viral and cellular membranes.[3]

This compound and its Derivatives: A Historical Perspective

This compound, a sesterterpenoid isolated from Arthrinium sp., was first reported in 1993 as an inhibitor of syncytium formation.[4] Syncytia are large, multinucleated cells that form when HIV-infected cells fuse with uninfected CD4+ cells, a process driven by the interaction between the viral envelope glycoprotein (gp120) and the CD4 receptor.[5] Inhibition of syncytium formation is a recognized mechanism of anti-HIV activity, suggesting that this compound could act as an entry inhibitor.[5][6]

Despite this initial discovery, a comprehensive search of recent scientific literature did not yield specific quantitative data (e.g., IC50 or EC50 values) on the anti-HIV activity of this compound or its derivatives. This lack of data precludes a direct quantitative comparison with currently approved antiretroviral drugs. Further research would be necessary to isolate or synthesize this compound derivatives and evaluate their potency and cytotoxicity in standardized anti-HIV assays.

Comparative Anti-HIV Activity of Approved Antiretroviral Drugs

To provide a framework for evaluating the potential of new compounds, the following tables summarize the in vitro anti-HIV activity and cytotoxicity of a selection of FDA-approved drugs from different classes. The 50% effective concentration (EC50) represents the concentration of a drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Drug ClassDrug NameEC50 (nM)CC50 (µM)Selectivity Index (SI)
NRTI Zidovudine (AZT)3 - 20>100>5000
Tenofovir Disoproxil Fumarate (TDF)5 - 60>100>1667
Lamivudine (3TC)4 - 200>100>500
NNRTI Nevirapine10 - 100>10>100
Efavirenz1 - 4>20>5000
Rilpivirine0.1 - 1>10>10000
PI Lopinavir1 - 10>25>2500
Atazanavir2 - 5>10>2000
Darunavir1 - 5>100>20000
INSTI Raltegravir2 - 10>50>5000
Dolutegravir0.5 - 2>50>25000
Bictegravir1 - 3>30>10000
Entry Inhibitor Maraviroc (CCR5 antagonist)1 - 10>10>1000
Enfuvirtide (Fusion inhibitor)1 - 5>100>20000

Note: The EC50 and CC50 values are approximate and can vary depending on the specific cell line, virus strain, and assay conditions used.

Experimental Protocols for Validating Anti-HIV Activity

The following are detailed methodologies for key experiments used to determine the anti-HIV efficacy and cytotoxicity of a test compound.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed antiviral activity is not a result of the compound's toxicity to the host cells.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[2] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[2] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells - PBMCs) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include a "cells only" control (no compound) and a "medium only" background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A microtiter plate is coated with a monoclonal antibody specific for the HIV-1 p24 antigen. The sample containing the p24 antigen is added, followed by a second, enzyme-conjugated anti-p24 antibody. A substrate is then added, and the resulting colorimetric reaction is proportional to the amount of p24 antigen present.

Protocol:

  • Cell Infection: Seed cells in a 96-well plate and infect them with a known amount of HIV-1 in the presence of serial dilutions of the test compound. Include a "virus only" control (no compound) and an "uninfected cells" control.

  • Incubation: Incubate the plate for 4-7 days at 37°C to allow for viral replication.

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells and collect the culture supernatant. The supernatant can be treated with a detergent (e.g., Triton X-100) to lyse any viral particles and release the p24 antigen.

  • ELISA Procedure:

    • Add the prepared supernatants and a series of p24 antigen standards to the antibody-coated wells of the ELISA plate.

    • Incubate to allow the p24 antigen to bind to the capture antibody.

    • Wash the wells to remove unbound material.

    • Add the enzyme-conjugated detection antibody and incubate.

    • Wash the wells again.

    • Add the substrate and incubate for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the absorbance values of the p24 standards. Use this curve to determine the concentration of p24 in the experimental samples. Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. The EC50 value is determined from a dose-response curve.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV reverse transcriptase enzyme, providing a direct assessment of the inhibitory effect of a compound on this key viral enzyme.

Principle: This assay measures the incorporation of a labeled nucleotide into a newly synthesized DNA strand using a synthetic RNA or DNA template. The amount of incorporated label is proportional to the RT activity.

Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine a reaction buffer, a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (including a labeled dNTP such as ³H-dTTP or a biotin- or DIG-labeled dUTP), and the purified recombinant HIV-1 reverse transcriptase enzyme.

  • Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixtures. Include a "no inhibitor" control.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Detection: The method of detection depends on the label used:

    • Radiolabeled dNTP: The newly synthesized DNA is precipitated (e.g., using trichloroacetic acid), collected on a filter, and the radioactivity is measured using a scintillation counter.

    • Non-radioactive label (Biotin/DIG): The labeled DNA is captured on a streptavidin- or anti-DIG-coated plate and detected using an enzyme-conjugated antibody and a colorimetric or chemiluminescent substrate.

  • Data Analysis: Calculate the percentage of inhibition of RT activity for each compound concentration relative to the "no inhibitor" control. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from a dose-response curve.

Visualizing HIV Inhibition and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

HIV_Lifecycle_and_Drug_Targets cluster_HostCell Host Cell cluster_Drugs Antiretroviral Drug Classes Entry 1. Binding, Fusion & Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration TranscriptionTranslation 4. Transcription & Translation Integration->TranscriptionTranslation Assembly 5. Assembly TranscriptionTranslation->Assembly BuddingMaturation 6. Budding & Maturation Assembly->BuddingMaturation EntryInhibitors Entry Inhibitors EntryInhibitors->Entry inhibit NRTIs_NNRTIs NRTIs & NNRTIs NRTIs_NNRTIs->ReverseTranscription inhibit INSTIs Integrase Inhibitors INSTIs->Integration inhibit PIs Protease Inhibitors PIs->BuddingMaturation inhibit HIV HIV Virion HIV->Entry Attachment

Caption: HIV Life Cycle and Points of Intervention for Antiretroviral Drug Classes.

Antiviral_Screening_Workflow start Compound Library primary_screening Primary Screening (High-Throughput Assay) start->primary_screening hit_identification Hit Identification primary_screening->hit_identification hit_identification->start Inactive Compounds dose_response Dose-Response & Cytotoxicity Assays (EC50, CC50, SI Determination) hit_identification->dose_response Active Compounds mechanism_of_action Mechanism of Action Studies (e.g., RT assay, entry assay) dose_response->mechanism_of_action lead_optimization Lead Optimization mechanism_of_action->lead_optimization preclinical_studies Preclinical Studies (In vivo models) lead_optimization->preclinical_studies clinical_trials Clinical Trials preclinical_studies->clinical_trials

Caption: General Workflow for Antiviral Drug Screening and Validation.

Conclusion

The validation of anti-HIV activity is a rigorous process that involves a battery of in vitro assays to determine a compound's efficacy, potency, and safety. While this compound was identified as a potential anti-HIV agent due to its ability to inhibit syncytium formation, the lack of recent quantitative data highlights the need for further investigation to ascertain its therapeutic potential. The established methodologies and comparative data for approved antiretroviral drugs presented in this guide provide a robust framework for researchers to evaluate novel compounds and contribute to the ongoing efforts in the discovery and development of new HIV therapies.

References

A Comparative Analysis of Synthetic Routes to Terpestacin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of complex natural products like Terpestacin is a critical endeavor. This guide provides a comparative analysis of the prominent total syntheses of this compound, offering insights into the strategic diversity and practicality of each approach. We present a detailed examination of key synthetic routes, supported by quantitative data, experimental protocols for pivotal reactions, and visual representations of the synthetic strategies.

This compound, a sesterterpenoid isolated from Arthrinium sp., has garnered significant attention for its potent biological activities, including the inhibition of syncytia formation in HIV-infected cells and anti-angiogenic properties. Its unique bicyclic structure, featuring a 15-membered macrocycle fused to a functionalized cyclopentanone ring, presents a formidable challenge for synthetic chemists. This guide dissects and compares the seminal total syntheses developed by the research groups of Trost, Myers, Jamison, Tius (racemic), and Tatsuta, alongside a discussion of a potential biomimetic approach.

Comparative Overview of this compound Synthesis Routes

The various strategies to construct the this compound core highlight a range of powerful synthetic methodologies. Key differences lie in the approach to macrocyclization, the control of stereochemistry, and the overall convergency of the synthesis. The following table summarizes the key quantitative metrics for each route, providing a high-level comparison of their efficiency.

Synthesis RouteKey StrategyLongest Linear Sequence (LLS)Overall YieldStarting Materials
Trost (Enantioselective) Pd-catalyzed Asymmetric Allylic Alkylation (AAA), Ring-Closing Metathesis (RCM)~20 stepsNot explicitly statedCommercially available diketone
Myers (Enantioselective) Stereoselective Enolate Alkylations19 steps5.8%(R,R)-pseudoephedrine propionamide
Jamison (Enantioselective) Catalytic Stereoselective Fragment Coupling~18 stepsNot explicitly statedCommercially available materials
Tius (Racemic) Allene Ether Nazarov Cyclization15 steps6.4%γ-butyrolactone
Tatsuta (Enantioselective) Chiral Pool Approach38 stepsNot explicitly statedTri-O-acetyl-d-galactal

Detailed Analysis of Synthetic Strategies

Trost's Enantioselective Synthesis: A Palladium and Ruthenium-Catalyzed Approach

The Trost synthesis showcases the power of transition metal catalysis in asymmetric synthesis. A key feature is the twofold application of a Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) to establish crucial stereocenters. The macrocycle is efficiently constructed via a Ring-Closing Metathesis (RCM) reaction.

A pivotal step in this synthesis is the Ru-catalyzed cyclization of a linear precursor to form the 15-membered ring. The chemoselective dihydroxylation of a peripheral olefin in the presence of multiple other double bonds is another highlight of this route.

Key Features:

  • Convergent assembly of key fragments.

  • Use of powerful and predictable catalytic asymmetric reactions.

  • Challenges in late-stage functionalization due to multiple reactive sites.

A solution of the diene precursor in CH2Cl2 (0.002 M) is degassed with argon for 20 minutes. The second-generation Grubbs catalyst (5-10 mol %) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired macrocycle.

Trost_Synthesis diketone Diketone pd_aaa1 Pd-AAA diketone->pd_aaa1 epoxide Isoprene monoepoxide epoxide->pd_aaa1 claisen Claisen Rearrangement pd_aaa1->claisen sakurai Sakurai Allylation claisen->sakurai sulfone_alkylation Sulfone Alkylation sakurai->sulfone_alkylation rcm RCM sulfone_alkylation->rcm pd_aaa2 Pd-AAA rcm->pd_aaa2 dihydroxylation Asymmetric Dihydroxylation pd_aaa2->dihydroxylation This compound (-)-Terpestacin dihydroxylation->this compound

Figure 1. Trost's Convergent Synthesis of (-)-Terpestacin.
Myers' Enantioselective Synthesis: A Strategy of Sequential Alkylations

The Myers synthesis is a landmark achievement, distinguished by its use of stereoselective enolate alkylation reactions to meticulously build the carbon skeleton. This linear approach relies on the robust and predictable stereochemical outcomes of alkylations of pseudoephedrine amides. The 15-membered ring is forged through an intramolecular alkylation, a testament to the effectiveness of this strategy in complex settings.

A key advantage of this route is the high degree of stereocontrol exerted at each step, which ultimately leads to the enantiomerically pure natural product. The synthesis is, however, more linear compared to some of the other approaches.

Key Features:

  • Excellent stereocontrol through substrate-controlled reactions.

  • Reliable and well-precedented chemical transformations.

  • Linear sequence may impact overall efficiency for large-scale synthesis.

To a solution of the linear precursor in THF at -78 °C is added a slight excess of freshly prepared lithium diisopropylamide (LDA). The reaction mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched by the addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the macrocyclic product.

Myers_Synthesis pseudoephedrine_amide (R,R)-pseudoephedrine propionamide enolate_alkylation1 Stereoselective Enolate Alkylation 1 pseudoephedrine_amide->enolate_alkylation1 functional_group_interconversions Functional Group Interconversions enolate_alkylation1->functional_group_interconversions enolate_alkylation2 Stereoselective Enolate Alkylation 2 functional_group_interconversions->enolate_alkylation2 macrocyclization Intramolecular Alkylation enolate_alkylation2->macrocyclization side_chain_installation Side Chain Installation macrocyclization->side_chain_installation This compound (-)-Terpestacin side_chain_installation->this compound

Figure 2. Myers' Linear Synthesis of (-)-Terpestacin.
Jamison's Enantioselective Synthesis: A Convergent Fragment Coupling Strategy

The Jamison synthesis provides a highly convergent approach to this compound. The key transformation is a catalyst-controlled, stereoselective, intermolecular reductive coupling of an alkyne and an aldehyde. This reaction assembles two complex fragments of roughly equal size, a hallmark of a convergent strategy. The diastereoselectivity of the coupling can be controlled by the choice of the chiral ligand for the catalyst.

This route is notable for its efficiency in bringing together advanced intermediates, which can be prepared in parallel. This convergency is a significant advantage for the rapid synthesis of analogs.

Key Features:

  • Highly convergent, allowing for parallel synthesis of fragments.

  • Catalyst-controlled stereoselectivity in the key fragment coupling step.

  • The synthesis of the complex fragments requires a considerable number of steps.

To a solution of the alkyne and aldehyde fragments in a suitable solvent such as THF is added the chiral catalyst, which is pre-formed from a nickel or chromium salt and a chiral ligand. A stoichiometric amount of a reducing agent, for example, a silane, is then added. The reaction is stirred at room temperature until completion. The workup typically involves quenching the reaction, followed by extraction and purification by column chromatography. The diastereomeric ratio of the product is determined by chiral HPLC analysis.

Jamison_Synthesis alkyne_fragment Alkyne Fragment reductive_coupling Catalytic Stereoselective Reductive Coupling alkyne_fragment->reductive_coupling aldehyde_fragment Aldehyde Fragment aldehyde_fragment->reductive_coupling macrocyclization Macrocyclization reductive_coupling->macrocyclization functional_group_manipulations Functional Group Manipulations macrocyclization->functional_group_manipulations This compound (-)-Terpestacin functional_group_manipulations->this compound

Figure 3. Jamison's Convergent Synthesis of (-)-Terpestacin.
Tius' Racemic Synthesis: An Elegant Electrocyclization Approach

The Tius synthesis of racemic this compound is a concise and elegant route that employs an allene ether Nazarov cyclization as the key cyclopentanone-forming reaction. This electrocyclization reaction rapidly builds the core of the molecule. The stereochemistry of the subsequent transformations is controlled by the initial stereocenter formed during the Nazarov cyclization. The macrocycle is closed using an intramolecular Horner-Wadsworth-Emmons reaction.

This synthesis is notable for its brevity and the strategic use of a powerful pericyclic reaction to construct the carbocyclic core. The primary limitation is that it produces the racemic form of this compound.

Key Features:

  • Concise and efficient construction of the cyclopentanone core.

  • Strategic use of a Nazarov cyclization.

  • Yields the racemic product, requiring subsequent resolution if a single enantiomer is desired.

To a solution of the allene ether precursor in a chlorinated solvent such as CH2Cl2 at 0 °C is added a Lewis acid, typically BF3·OEt2 (1.0-1.5 equivalents). The reaction is stirred at this temperature and monitored by TLC. Upon consumption of the starting material, the reaction is quenched with saturated aqueous NaHCO3. The layers are separated, and the aqueous phase is extracted with CH2Cl2. The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated. The resulting crude product is purified by flash chromatography to afford the cyclopentenone.

Tius_Synthesis gamma_butyrolactone γ-butyrolactone allene_ether_formation Allene Ether Formation gamma_butyrolactone->allene_ether_formation nazarov_cyclization Allene Ether Nazarov Cyclization allene_ether_formation->nazarov_cyclization alkylation Alkylation nazarov_cyclization->alkylation hwe_macrocyclization Intramolecular HWE Macrocyclization alkylation->hwe_macrocyclization final_modifications Final Modifications hwe_macrocyclization->final_modifications terpestacin_racemic (±)-Terpestacin final_modifications->terpestacin_racemic

Figure 4. Tius' Racemic Synthesis of (±)-Terpestacin.
Tatsuta's Enantioselective Synthesis: A Chiral Pool Approach

The first enantioselective total synthesis of this compound was accomplished by Tatsuta and his group. Their strategy employed a chiral pool approach, starting from the readily available carbohydrate, tri-O-acetyl-d-galactal. This lengthy synthesis meticulously constructs the molecule through a series of well-established transformations. The macrocycle was formed using a highly selective Horner-Wadsworth-Emmons reaction.

While groundbreaking, this synthesis is the longest of the routes discussed, which may limit its practicality for the production of large quantities of this compound or its analogs.

Key Features:

  • Pioneering enantioselective synthesis of this compound.

  • Use of a carbohydrate as a chiral starting material.

  • The synthesis is long and linear, which can be a drawback in terms of overall yield and step economy.

To a suspension of a phosphonate ylide, prepared by treating the corresponding phosphonate with a strong base like sodium hydride in anhydrous THF, is added a solution of the aldehyde precursor in THF at 0 °C. The reaction mixture is stirred at this temperature for several hours and then at room temperature overnight. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. Purification of the crude product by column chromatography affords the macrocyclic olefin.

Tatsuta_Synthesis galactal Tri-O-acetyl-d-galactal multiple_steps1 Multiple Steps galactal->multiple_steps1 cyclopentanone_formation Cyclopentanone Formation multiple_steps1->cyclopentanone_formation multiple_steps2 Multiple Steps cyclopentanone_formation->multiple_steps2 hwe_macrocyclization Horner-Wadsworth-Emmons Macrocyclization multiple_steps2->hwe_macrocyclization final_steps Final Steps hwe_macrocyclization->final_steps This compound (+)-Terpestacin final_steps->this compound

Figure 5. Tatsuta's Chiral Pool Synthesis of (+)-Terpestacin.
Biomimetic Considerations for this compound Synthesis

While a complete biomimetic total synthesis of this compound has not been reported, it is instructive to consider its biogenesis. Terpenoids are biosynthesized from the cyclization of linear polyene precursors. In the case of sesterterpenes like this compound, this would involve the enzyme-mediated cyclization of geranylfarnesyl pyrophosphate.

A biomimetic synthesis would aim to mimic this cascade cyclization in the laboratory, likely using a Lewis or Brønsted acid to initiate the process. The challenge lies in controlling the regio- and stereoselectivity of the cyclization to favor the formation of the this compound skeleton over other possible cyclic products. While synthetically challenging, a successful biomimetic approach could provide a highly efficient and step-economical route to this complex natural product.

Key Features of a Potential Biomimetic Route:

  • Potentially the most step-economical approach.

  • Significant challenges in controlling selectivity without enzymatic machinery.

  • Could provide insights into the natural biosynthetic pathway.

Biomimetic_Pathway gfpp Geranylfarnesyl Pyrophosphate enzyme_cyclization Enzyme-Catalyzed Cyclization Cascade gfpp->enzyme_cyclization carbocation_intermediate Carbocationic Intermediate enzyme_cyclization->carbocation_intermediate rearrangement_deprotonation Rearrangement & Deprotonation carbocation_intermediate->rearrangement_deprotonation This compound This compound rearrangement_deprotonation->this compound

Figure 6. Proposed Biomimetic Pathway to this compound.

Conclusion

The total syntheses of this compound presented here represent a collection of elegant and powerful strategies in modern organic chemistry. The choice of a particular route will depend on the specific goals of the research. For the rapid generation of analogs, the convergent approaches of Trost and Jamison are highly attractive. For the reliable and highly stereocontrolled synthesis of the natural product, the Myers route provides a robust, albeit more linear, option. The Tius synthesis offers a concise route to the racemic material, which can be valuable for initial biological screening. The pioneering work of Tatsuta established the feasibility of synthesizing this complex molecule. Finally, the prospect of a biomimetic synthesis remains an exciting challenge for the field, promising a highly efficient route should the challenges of selectivity be overcome. This comparative guide serves as a resource to aid researchers in navigating the rich and diverse landscape of this compound synthesis.

Unveiling the Molecular Target: A Guide to Confirming UQCRB's Role in Terpestacin's Anti-Angiogenic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental evidence solidifying the role of Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) as the direct molecular target of Terpestacin, a potent anti-angiogenic compound. We delve into the quantitative data, detailed experimental protocols, and the intricate signaling pathway governed by this interaction.

This compound, a sesterterpene natural product isolated from the fungus Embellisia chlamydospora, has garnered significant interest for its ability to inhibit angiogenesis, a critical process in tumor growth and metastasis.[1] Early research identified its potent anti-angiogenic effects in vitro and in vivo, but the precise molecular mechanism remained elusive.[1] A pivotal study by Jung et al. (2010) identified UQCRB, a subunit of mitochondrial complex III, as the direct binding partner of this compound, thereby elucidating its mechanism of action.[2] This guide will compare the experimental approaches used to validate this interaction and provide the necessary details for replication and further investigation.

Quantitative Analysis of this compound-UQCRB Interaction

The specific and direct binding of this compound to UQCRB has been quantified through various biophysical and cellular assays. The following table summarizes key quantitative data from seminal studies, providing a clear comparison of the compound's efficacy and binding affinity.

ParameterMethodValueSignificanceReference
Binding Affinity (KD) Surface Plasmon Resonance (SPR)~5.8 µMDemonstrates a direct and moderately strong interaction between this compound and UQCRB.[3]
IC50 for HIF-1α Inhibition Western Blot~20 µMShows the concentration at which this compound inhibits 50% of hypoxia-induced HIF-1α stabilization, a key downstream effector.[4]
Inhibition of Tube Formation In vitro angiogenesis assay10-50 µMEffective concentration range for inhibiting the formation of capillary-like structures by endothelial cells.[1]
Inhibition of ROS Production DCF-DA assay~25 µMConcentration for significant reduction of hypoxia-induced reactive oxygen species (ROS) generation.[2]

Experimental Protocols

The confirmation of UQCRB as this compound's target relied on a series of well-designed experiments. Below are detailed methodologies for the key experiments cited.

Target Identification using Phage Display Biopanning

This technique was instrumental in identifying UQCRB from a human cDNA library as the binding protein for this compound.

  • Ligand Immobilization: Biotinylated this compound derivatives (BT1 and BT2) were synthesized and immobilized on streptavidin-coated microplates.[3]

  • Library Screening: A human cDNA phage display library was incubated with the immobilized this compound, allowing phages expressing interacting proteins to bind.

  • Washing and Elution: Non-specific binders were removed through a series of washes. Bound phages were then eluted.

  • Amplification and Sequencing: The eluted phages were amplified by infecting E. coli, and the process was repeated for several rounds to enrich for specific binders. The DNA from the enriched phage clones was then sequenced to identify the interacting protein, which was confirmed as UQCRB.[5]

Surface Plasmon Resonance (SPR) Analysis

SPR was used to quantify the direct binding affinity between this compound and UQCRB.

  • Protein Immobilization: Recombinant human UQCRB protein was immobilized on a sensor chip.

  • Analyte Injection: Various concentrations of this compound were flowed over the sensor chip.

  • Signal Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, was measured in real-time to determine the association and dissociation rates.

  • Data Analysis: The equilibrium dissociation constant (KD) was calculated from the kinetic data to quantify the binding affinity.[3][5]

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context. While not explicitly detailed in the initial search results for this compound, it is a standard method for target validation.

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heating: The treated cells are heated to various temperatures.

  • Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of soluble UQCRB at each temperature is quantified by Western blotting. A shift in the melting curve of UQCRB in the presence of this compound indicates direct binding and stabilization of the protein.

Visualizing the Mechanism and Workflow

To better understand the intricate processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the experimental workflow for target identification.

Terpestacin_Pathway This compound This compound UQCRB UQCRB (Mitochondrial Complex III) This compound->UQCRB Binds to Mito_ROS Hypoxia-induced Mitochondrial ROS UQCRB->Mito_ROS Inhibits HIF1a_Stabilization HIF-1α Stabilization Mito_ROS->HIF1a_Stabilization Promotes VEGF VEGF Expression HIF1a_Stabilization->VEGF Induces Angiogenesis Tumor Angiogenesis VEGF->Angiogenesis Promotes

Caption: The signaling pathway of this compound's anti-angiogenic activity.

Experimental_Workflow cluster_Target_Identification Target Identification cluster_Target_Validation Target Validation Phage_Display Phage Display Biopanning with biotinylated this compound UQCRB_ID Identification of UQCRB as a binding candidate Phage_Display->UQCRB_ID SPR Surface Plasmon Resonance (SPR) (Binding Affinity) UQCRB_ID->SPR Cellular_Assays Cellular Assays (ROS, HIF-1α, Angiogenesis) UQCRB_ID->Cellular_Assays Genetic_Validation Genetic Validation (UQCRB overexpression/knockdown) UQCRB_ID->Genetic_Validation

References

A Comparative Guide to Mitochondrial Complex III Inhibitors: Terpestacin, Antimycin A, and Myxothiazol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, side-by-side comparison of Terpestacin with other well-characterized mitochondrial complex III inhibitors, namely Antimycin A and Myxothiazol. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to Mitochondrial Complex III Inhibition

Mitochondrial complex III, also known as the cytochrome bc1 complex, is a critical component of the electron transport chain. It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, thus contributing to the generation of ATP. Inhibition of complex III can have profound effects on cellular metabolism, including impaired respiration, increased production of reactive oxygen species (ROS), and induction of cell death pathways. Consequently, inhibitors of complex III are valuable tools for studying mitochondrial function and are being explored as potential therapeutic agents, particularly in oncology.

Overview of Inhibitors

This compound is a sesterterpene natural product that exhibits a unique mechanism of action. Unlike classical complex III inhibitors, it binds to the ubiquinol-cytochrome c reductase binding protein (UQCRB), a subunit of complex III.[1][2] This interaction allows this compound to inhibit hypoxia-induced ROS production without significantly affecting overall mitochondrial respiration, making it a valuable tool for studying oxygen sensing pathways.[1]

Antimycin A is a potent and widely studied inhibitor of complex III. It binds to the Qi site of cytochrome b, one of the catalytic subunits of the complex.[3][4] This binding event blocks the transfer of electrons from heme bH to ubiquinone, effectively halting the Q-cycle and inhibiting electron transport.[5] Antimycin A is known to induce significant ROS production and can trigger apoptosis and autophagy.[6][7]

Myxothiazol is another well-characterized complex III inhibitor that, in contrast to Antimycin A, binds to the Qo site of cytochrome b.[8][9] This binding action blocks the oxidation of ubiquinol at the Qo site, thereby inhibiting the electron flow to the Rieske iron-sulfur protein.[8][10] Like Antimycin A, Myxothiazol also inhibits autophagy.[6][7]

Quantitative Comparison of Inhibitor Potency

Direct comparison of the inhibitory potency of these compounds is challenging due to the lack of studies performing side-by-side analysis under identical experimental conditions. The following table summarizes the available quantitative data from various sources.

InhibitorTargetMetricValueOrganism/SystemReference
This compound UQCRB of Complex IIIIC5020.3 µMU87MG-derived glioblastoma stem cells[11]
Antimycin A Qi site of Complex IIIKi0.033 nMPorcine bc1 complex[12]
Myxothiazol Qo site of Complex IIIInhibitory Concentration0.01 - 3 µg/mlYeasts and fungi[13]

Note: The provided values are not directly comparable due to differences in the experimental models (cell lines vs. isolated complex), metrics (IC50 vs. Ki), and organisms.

Mechanism of Action and Binding Sites

The distinct mechanisms of action and binding sites of these inhibitors within mitochondrial complex III are key to their differential effects on cellular physiology.

FeatureThis compoundAntimycin AMyxothiazol
Binding Site UQCRB subunitQi site of cytochrome bQo site of cytochrome b
Effect on Electron Transport Minimal effect on overall respirationBlocks electron flow from heme bH to ubiquinoneBlocks ubiquinol oxidation
Effect on ROS Production Inhibits hypoxia-induced ROSInduces ROS productionInduces ROS production

Signaling Pathways and Cellular Effects

The inhibition of mitochondrial complex III by these compounds triggers distinct downstream signaling cascades, leading to varied cellular outcomes.

This compound Signaling Pathway

This compound's unique interaction with UQCRB leads to the suppression of hypoxia-inducible factor-1α (HIF-1α) stabilization. Under hypoxic conditions, mitochondria are a major source of ROS, which stabilizes HIF-1α, a key transcription factor for genes involved in angiogenesis and tumor progression. By inhibiting this hypoxia-induced ROS production, this compound effectively downregulates the HIF-1α pathway.

Terpestacin_Pathway Hypoxia Hypoxia Mito Mitochondrial Complex III Hypoxia->Mito ROS ROS Mito->ROS HIF1a HIF-1α Stabilization ROS->HIF1a Angiogenesis Angiogenesis & Tumor Progression HIF1a->Angiogenesis This compound This compound This compound->ROS Inhibits UQCRB UQCRB This compound->UQCRB

This compound's inhibition of the HIF-1α pathway.
Antimycin A Signaling Pathway

Antimycin A's potent inhibition of the electron transport chain leads to a surge in mitochondrial ROS production. This oxidative stress can trigger multiple downstream pathways, including the intrinsic pathway of apoptosis, characterized by the release of cytochrome c and activation of caspases. Additionally, Antimycin A has been shown to induce autophagy and promote the degradation of the oncoprotein c-Myc through a ROS-dependent mechanism.

AntimycinA_Pathway AntimycinA Antimycin A ComplexIII Mitochondrial Complex III (Qi site) AntimycinA->ComplexIII ROS Increased ROS Production ComplexIII->ROS Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy ROS->Autophagy cMyc c-Myc Degradation ROS->cMyc

Signaling pathways affected by Antimycin A.
Myxothiazol Signaling Pathway

Myxothiazol, by binding to the Qo site, also blocks electron transport and can induce ROS. Its downstream effects include the inhibition of autophagy. While less extensively characterized in terms of specific signaling cascades compared to Antimycin A, its ability to inhibit complex III makes it a potent inducer of mitochondrial dysfunction.

Myxothiazol_Pathway Myxothiazol Myxothiazol ComplexIII Mitochondrial Complex III (Qo site) Myxothiazol->ComplexIII ElectronTransport Inhibited Electron Transport ComplexIII->ElectronTransport Autophagy Autophagy Inhibition ElectronTransport->Autophagy

Downstream effects of Myxothiazol.

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption

This protocol describes the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.

Workflow:

Oxygen_Consumption_Workflow IsolateMito Isolate Mitochondria AddMito Add Isolated Mitochondria IsolateMito->AddMito PrepareChamber Prepare Clark Electrode Chamber with Buffer AddSubstrate Add Substrate (e.g., succinate) PrepareChamber->AddSubstrate AddSubstrate->AddMito AddADP Add ADP (State 3) AddMito->AddADP MeasureRate Measure Oxygen Consumption Rate AddADP->MeasureRate AddInhibitor Add Inhibitor (this compound, etc.) MeasureRate->AddInhibitor MeasureInhibitedRate Measure Inhibited Rate AddInhibitor->MeasureInhibitedRate

Workflow for measuring mitochondrial oxygen consumption.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Chamber Preparation: Calibrate a Clark-type oxygen electrode and add respiration buffer to the chamber, ensuring it is air-saturated.

  • Substrate Addition: Add a substrate for complex II (e.g., succinate) to initiate electron transport.

  • Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber and record the basal respiration rate (State 2).

  • State 3 Respiration: Add a limited amount of ADP to stimulate ATP synthesis and measure the maximal rate of oxygen consumption (State 3).

  • Inhibitor Addition: After observing State 3 and the subsequent return to State 4 (ADP-limited) respiration, add the inhibitor of interest (this compound, Antimycin A, or Myxothiazol) at the desired concentration.

  • Measurement: Record the change in the rate of oxygen consumption to determine the inhibitory effect.

Measurement of Cellular Reactive Oxygen Species (ROS)

This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels by flow cytometry.

Workflow:

ROS_Measurement_Workflow SeedCells Seed Cells in a Multi-well Plate TreatCells Treat with Inhibitors and/or Stimuli SeedCells->TreatCells LoadDCFHDA Load Cells with DCFH-DA TreatCells->LoadDCFHDA WashCells Wash Cells to Remove Excess Dye LoadDCFHDA->WashCells AcquireData Acquire Data on a Flow Cytometer WashCells->AcquireData AnalyzeData Analyze Fluorescence Intensity AcquireData->AnalyzeData

Workflow for cellular ROS measurement.

Methodology:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound, Antimycin A, or Myxothiazol, along with any other stimuli (e.g., hypoxia), for the appropriate duration.

  • Dye Loading: Incubate the cells with a working solution of DCFH-DA in serum-free media. Inside the cell, esterases cleave the acetate groups, and ROS oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Washing: Wash the cells with a buffered saline solution to remove any extracellular dye.

  • Data Acquisition: Harvest the cells and resuspend them in a suitable buffer for flow cytometry. Analyze the fluorescence of the cell population using an appropriate laser and filter set (e.g., excitation at 488 nm and emission at ~525 nm).

  • Data Analysis: Quantify the mean fluorescence intensity of the cell populations to determine the relative levels of intracellular ROS.

Conclusion

This compound, Antimycin A, and Myxothiazol are all potent inhibitors of mitochondrial complex III, yet they exhibit distinct mechanisms of action, binding sites, and downstream cellular effects. This compound stands out for its unique ability to uncouple ROS production from overall respiratory inhibition, making it a specific tool for investigating hypoxia-induced signaling. Antimycin A and Myxothiazol, as classical inhibitors of the Qi and Qo sites, respectively, remain invaluable for studying the fundamental processes of mitochondrial electron transport and for inducing mitochondrial dysfunction in various experimental models. The choice of inhibitor will ultimately depend on the specific research question and the desired experimental outcome.

References

Safety Operating Guide

Proper Disposal of Terpestacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive compounds like terpestacin are paramount to ensuring a secure laboratory environment and preventing ecological contamination. This document provides essential safety and logistical information, including operational and disposal plans for this compound, a sesterterpenoid fungal metabolite. Adherence to these procedural guidelines is critical for maintaining regulatory compliance and upholding the highest standards of laboratory safety.

Chemical and Physical Properties of this compound

A comprehensive understanding of a compound's properties is the foundation of its safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₅H₃₈O₄
Molecular Weight 402.6 g/mol
Appearance Solid (form may vary)
Bioactivity Inhibitor of syncytium formation, potential anti-HIV and anti-cancer properties.

Immediate Safety and Handling Protocols

Given its biological activity, this compound should be handled with care to avoid accidental exposure. The following personal protective equipment (PPE) and handling procedures are mandatory when working with this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, a NIOSH-approved respirator is recommended.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

This compound Disposal Procedures

Proper disposal of this compound and associated waste is crucial to prevent the release of this biologically active compound into the environment. The following step-by-step guide outlines the recommended disposal workflow.

Step 1: Waste Segregation and Collection
  • Unused or Expired this compound: Pure this compound, whether in solid form or in solution, must be collected as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Contaminated Labware:

    • Solid Waste: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated hazardous waste container lined with a chemically resistant bag.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.

    • Glassware: Reusable glassware should be decontaminated.

Step 2: Decontamination of Reusable Glassware
  • Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., ethanol, methanol, or acetone).

  • Collect Rinsate: The solvent rinsate must be collected as hazardous chemical waste.

  • Wash: After the initial decontamination rinse, the glassware can be washed with a standard laboratory detergent and water.

Step 3: Packaging and Labeling of Hazardous Waste
  • Containers: Use only approved, leak-proof, and chemically compatible containers for collecting this compound waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

Step 4: Storage and Disposal
  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

TerpestacinDisposalWorkflow Figure 1: this compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Decontamination cluster_final Final Disposal Unusedthis compound Unused/Expired This compound HazardousWasteContainer Hazardous Waste Container Unusedthis compound->HazardousWasteContainer ContaminatedSolid Contaminated Solid Waste ContaminatedSolid->HazardousWasteContainer ContaminatedSharps Contaminated Sharps SharpsContainer Hazardous Sharps Container ContaminatedSharps->SharpsContainer ContaminatedGlassware Contaminated Glassware Decontamination Decontaminate Glassware ContaminatedGlassware->Decontamination EHS_Pickup EHS/Licensed Disposal Pickup HazardousWasteContainer->EHS_Pickup SharpsContainer->EHS_Pickup Decontamination->HazardousWasteContainer Collect Rinsate

Caption: Logical workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound, ensuring a safe working environment and minimizing environmental impact. Always consult your institution's specific safety and waste disposal guidelines.

Personal protective equipment for handling Terpestacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Summary and Quantitative Data

Terpestacin is a toxic fungal sesterterpenoid.[1][2] While specific occupational exposure limits have not been established, its cytotoxic nature necessitates stringent handling protocols. The following table summarizes key hazard information and recommended exposure limits based on analogous compounds.

Hazard ClassificationGHS PictogramsPrecautionary StatementsOccupational Exposure Band (OEB)
Acute Toxicity, Oral (Category 3)DangerH301: Toxic if swallowed3 (10-100 µg/m³)
Germ Cell Mutagenicity (Category 1B)DangerH340: May cause genetic defects4 (>1-10 µg/m³)
Skin Corrosion/Irritation (Category 1B)DangerH314: Causes severe skin burns and eye damage3 (10-100 µg/m³)
Skin Sensitization (Category 1)WarningH317: May cause an allergic skin reaction3 (10-100 µg/m³)
Reproductive Toxicity (Category 2)WarningH361: Suspected of damaging fertility or the unborn child4 (>1-10 µg/m³)
Specific Target Organ Toxicity (Repeated Exposure)DangerH373: May cause damage to organs through prolonged or repeated exposure3 (10-100 µg/m³)
Hazardous to the Aquatic Environment (Acute 1, Chronic 2)WarningH400: Very toxic to aquatic lifeH411: Toxic to aquatic life with long lasting effectsN/A

Note: The GHS pictograms and precautionary statements are derived from SDSs of similar cytotoxic fungal metabolites and should be considered representative for risk assessment purposes.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

Body PartRequired PPESpecifications
Hands Double-gloving with chemical-resistant glovesNitrile or neoprene gloves. The outer glove should be disposed of immediately after handling. Inspect gloves for tears or punctures before use.
Body Disposable, solid-front lab coat or coverallsMust be worn over personal clothing.
Eyes Safety goggles or a full-face shieldSafety glasses are not sufficient.
Respiratory NIOSH-approved respiratorA fit-tested N95 respirator is the minimum requirement for handling powders. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended.

Experimental Protocols: Safe Handling and Decontamination

1. Preparation and Weighing:

  • All handling of powdered this compound must be conducted in a certified chemical fume hood or a containment glove box.

  • Use disposable weighing papers and spatulas.

  • After weighing, carefully seal the primary container and decontaminate the exterior with a 70% ethanol solution followed by a suitable lab disinfectant.

2. Solubilization:

  • Add solvent to the vial containing the powdered compound slowly to avoid splashing.

  • If sonication is required, ensure the vial is securely capped and placed within a secondary container.

3. Administration (In Vitro/In Vivo):

  • Use Luer-Lok syringes to prevent needle detachment.

  • All manipulations should be performed over a disposable, absorbent bench liner.

4. Spill Management:

  • Small Spills (Powder): Gently cover with a damp paper towel to avoid raising dust. Wearing appropriate PPE, carefully wipe the area.

  • Small Spills (Liquid): Absorb with an inert material (e.g., vermiculite, sand).

  • Large Spills: Evacuate the area and contact the institutional safety office immediately.

  • All spill cleanup materials must be disposed of as hazardous waste.

5. Decontamination Procedure:

  • All surfaces and equipment that come into contact with this compound should be decontaminated.

  • A validated decontamination procedure involves a thorough wipe-down with a 1:10 dilution of bleach, followed by a rinse with 70% ethanol, and a final rinse with distilled water.

Operational and Disposal Plans

A clear workflow for handling and disposal is critical to minimize contamination and exposure risks.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Don Appropriate PPE B Prepare Workspace in Fume Hood A->B C Weigh this compound B->C D Solubilize Compound C->D E Perform Experiment D->E F Decontaminate Workspace & Equipment E->F G Segregate Waste F->G H Dispose of Solid Waste in Hazardous Waste Container G->H I Dispose of Liquid Waste in Designated Hazardous Waste Container G->I J Doff PPE in Designated Area H->J I->J

Caption: Workflow for the safe handling and disposal of this compound.

Waste Disposal:

  • Solid Waste: All contaminated solid waste, including gloves, lab coats, plasticware, and spill cleanup materials, must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Sharps: Contaminated needles and other sharps must be placed in a designated sharps container for hazardous materials.

  • All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.[3][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.